9-Iodophenanthrene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89105. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-iodophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9I/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFIPOTVFMLMFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293387 | |
| Record name | 9-Iodophenanthrene | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17024-12-3 | |
| Record name | 17024-12-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 9-Iodophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Iodophenanthrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 9-Iodophenanthrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 9-Iodophenanthrene, a halogenated polycyclic aromatic hydrocarbon. The information compiled herein is intended to support research and development activities by providing key data on its physical and spectral characteristics, synthesis, and reactivity.
Core Chemical and Physical Properties
This compound is a solid, aromatic compound with the molecular formula C₁₄H₉I.[1][2] Its structure consists of a phenanthrene backbone with an iodine atom substituted at the 9-position. This substitution significantly influences its chemical reactivity, making it a valuable intermediate in organic synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₉I | [1][2] |
| Molecular Weight | 304.13 g/mol | [1][3] |
| CAS Number | 17024-12-3 | [1][3] |
| Appearance | Colorless to yellow solid | [4] |
| Melting Point | 91-93 °C | [3] |
| Boiling Point | Not readily available | |
| XLogP3-AA | 5.1 | [1] |
Spectroscopic Data
Detailed experimental spectral data for this compound, including specific chemical shifts and coupling constants, are not widely available in publicly accessible databases. However, the existence of ¹H and ¹³C NMR spectra is confirmed by sources such as PubChem and commercial suppliers.[1] For research purposes, it is recommended to acquire and interpret spectral data on a case-by-case basis.
General Expectations for NMR Spectra:
-
¹H NMR: The spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-9.0 ppm). The protons closest to the iodine atom and in the sterically hindered bay region will exhibit distinct chemical shifts.
-
¹³C NMR: The spectrum will display 14 distinct signals for the 14 carbon atoms, unless there is accidental equivalence. The carbon atom bonded to the iodine (C-9) is expected to have a chemical shift significantly different from the other carbons due to the heavy atom effect of iodine.
Solubility Profile
Quantitative solubility data for this compound is not extensively reported. However, based on the properties of the parent compound, phenanthrene, and other related polycyclic aromatic hydrocarbons, a qualitative solubility profile can be inferred.[5][6][7]
| Solvent | Expected Solubility | Rationale/Supporting Data |
| Non-polar Aromatic Solvents (e.g., Toluene, Benzene) | Soluble | Phenanthrene is highly soluble in these solvents (e.g., 1g in 2.4 mL of toluene).[7] |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Soluble | Phenanthrene-d10 is reported to be soluble in dichloromethane and chloroform.[5] |
| Ethers (e.g., Diethyl ether, Tetrahydrofuran) | Soluble | Phenanthrene is soluble in diethyl ether (1g in 3.3 mL).[7] |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | Phenanthrene is soluble in DMSO and DMF (approx. 30 mg/mL).[6] |
| Alcohols (e.g., Ethanol, Methanol) | Sparingly Soluble | Phenanthrene has limited solubility in ethanol (1g in 60 mL of cold ethanol).[7] |
| Water | Insoluble | Polycyclic aromatic hydrocarbons are generally insoluble in water.[7] |
Synthesis and Reactivity
This compound is a key intermediate for the synthesis of more complex phenanthrene derivatives. Its reactivity is dominated by the carbon-iodine bond, which readily participates in various cross-coupling reactions.
Synthesis of this compound
Experimental Protocol: Direct Iodination of Phenanthrene
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve phenanthrene (1.0 eq.) in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Reagent Addition: Add molecular iodine (I₂, 1.0-1.2 eq.) to the solution.
-
Initiation/Oxidation: Add a suitable oxidizing agent portion-wise. Common oxidants for this purpose include nitric acid, hydrogen peroxide, or a combination of an iodide salt with an oxidant like Oxone®.[9][10] The reaction may require heating to proceed at a reasonable rate.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture and pour it into an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any unreacted iodine.
-
Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Caption: A general workflow for the synthesis of this compound.
Reactivity and Common Experimental Protocols
The C-I bond in this compound is a versatile functional group for carbon-carbon bond formation, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions.
The Suzuki coupling enables the formation of a C-C bond between this compound and an organoboron compound, typically a boronic acid.[11][12][13]
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture and add water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: A general workflow for the Suzuki coupling of this compound.
The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne.[14][15][16][17]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine). Finally, add the terminal alkyne, such as phenylacetylene (1.1-1.5 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. This compound | C14H9I | CID 259286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. Phenanthrene - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 10. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
9-Iodophenanthrene synthesis from phenanthrene
An In-depth Technical Guide to the Synthesis of 9-Iodophenanthrene from Phenanthrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of this compound from phenanthrene. The document details several methodologies, including direct iodination and multi-step syntheses via intermediates such as 9-bromophenanthrene, 9-phenanthreneboronic acid, and 9-aminophenanthrene. Each method is presented with detailed experimental protocols, and all quantitative data is summarized in structured tables for clear comparison. Visual diagrams generated using Graphviz are included to illustrate the reaction pathways and experimental workflows.
Introduction
This compound is a valuable polycyclic aromatic hydrocarbon (PAH) derivative utilized in organic synthesis, materials science, and medicinal chemistry. Its iodine substituent serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the construction of more complex molecular architectures. This guide explores the most common and effective methods for its synthesis from the readily available starting material, phenanthrene. The routes discussed include:
-
Route 1: Halogen Exchange from 9-Bromophenanthrene: A reliable two-step synthesis involving the bromination of phenanthrene followed by a Finkelstein-type or metal-halogen exchange reaction.
-
Route 2: Direct Iodination of Phenanthrene: A one-step approach that is atom-economical but can be challenging in terms of regioselectivity and reactivity.
-
Route 3: Iodination of 9-Phenanthreneboronic Acid: A multi-step synthesis that proceeds through a boronic acid intermediate, offering a different pathway for the introduction of the iodo group.
-
Route 4: Sandmeyer Reaction of 9-Aminophenanthrene: A classical approach for the synthesis of aryl iodides from an amino precursor, which itself is synthesized from phenanthrene.
Each of these routes offers distinct advantages and disadvantages in terms of yield, scalability, and the availability of reagents. The following sections provide detailed protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Synthesis via 9-Bromophenanthrene
This is often the most practical and high-yielding laboratory-scale synthesis of this compound. It is a two-step process starting from phenanthrene.
Step 1: Synthesis of 9-Bromophenanthrene
The first step is the electrophilic bromination of phenanthrene. The 9-position is the most reactive site for electrophilic attack.
Experimental Protocol:
A detailed procedure for the bromination of phenanthrene is provided by Organic Syntheses. The following is an adaptation of that protocol:
-
Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve phenanthrene (1 eq.) in a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3).
-
Bromination: Heat the solution to reflux. Slowly add a solution of bromine (1 eq.) in the same solvent from the dropping funnel over a period of 2-3 hours. The reaction is accompanied by the evolution of hydrogen bromide (HBr) gas, which should be vented to a fume hood or neutralized in a trap.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 2 hours to ensure the reaction goes to completion and to expel the remaining HBr.
-
Work-up: Cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The crude 9-bromophenanthrene can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent like ethanol.
Quantitative Data for Synthesis of 9-Bromophenanthrene:
| Parameter | Value | Reference |
| Starting Material | Phenanthrene | Organic Syntheses |
| Reagent | Bromine | Organic Syntheses |
| Solvent | Carbon Tetrachloride | Organic Syntheses |
| Reaction Temperature | Reflux | Organic Syntheses |
| Reaction Time | 5 hours | Organic Syntheses |
| Yield | >90% (crude) | Organic Syntheses |
| Melting Point | 60-64 °C | Sigma-Aldrich |
Step 2: Synthesis of this compound from 9-Bromophenanthrene
The conversion of 9-bromophenanthrene to this compound is typically achieved through a lithium-halogen exchange followed by quenching with iodine.
Experimental Protocol:
-
Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 9-bromophenanthrene (1 eq.) in anhydrous tetrahydrofuran (THF).
-
Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.2 eq.) dropwise. Stir the mixture at -78 °C for 15-30 minutes. The formation of the 9-phenanthrenyllithium intermediate may be observed by a color change.
-
Iodination: In a separate flask, dissolve iodine (I2) (1.5 eq.) in anhydrous THF. Add this iodine solution to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to reduce excess iodine. Extract the product with an organic solvent such as diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data for Synthesis of this compound from 9-Bromophenanthrene:
| Parameter | Value |
| Starting Material | 9-Bromophenanthrene |
| Reagents | n-Butyllithium, Iodine |
| Solvent | Anhydrous THF |
| Reaction Temperature | -78 °C to Room Temperature |
| Reaction Time | Overnight |
| Yield | High (typically >80%) |
| Melting Point | 91-93 °C |
Reaction Workflow for Route 1:
Caption: Synthesis of this compound via 9-Bromophenanthrene.
Route 2: Direct Iodination of Phenanthrene
Direct iodination of phenanthrene is an attractive one-step method, but it is often less efficient and selective than the multi-step routes. The low electrophilicity of iodine requires the use of an oxidizing agent or a more reactive iodine source.
Experimental Protocol (General):
-
Setup: In a round-bottom flask, dissolve phenanthrene (1 eq.) in a suitable solvent such as acetic acid or dichloromethane.
-
Reagent Addition: Add molecular iodine (I2) (1-1.5 eq.) and an oxidizing agent. Common oxidizing agents include nitric acid (HNO3), hydrogen peroxide (H2O2), or periodic acid (HIO4). Alternatively, a more reactive iodinating agent like N-iodosuccinimide (NIS) in the presence of an acid catalyst (e.g., trifluoroacetic acid) can be used.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, pour the mixture into water and quench any excess iodine with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product often contains a mixture of unreacted starting material and potentially other iodinated isomers. Purification by column chromatography is typically required.
Quantitative Data for Direct Iodination of Phenanthrene:
| Parameter | Value | Reference |
| Reagents | I2 and an oxidizing agent (e.g., HNO3) or NIS/TFA | [1] |
| Solvent | Acetic Acid or Dichloromethane | [2] |
| Reaction Temperature | Room Temperature to mild heating | [2] |
| Yield | Variable, often moderate to low | [3] |
Reaction Pathway for Route 2:
Caption: Direct Iodination of Phenanthrene.
Route 3: Synthesis via 9-Phenanthreneboronic Acid
This route involves the conversion of phenanthrene to 9-bromophenanthrene, followed by the formation of 9-phenanthreneboronic acid, and finally iodination.
Step 1 & 2: Synthesis of 9-Phenanthreneboronic Acid
This intermediate is synthesized from 9-bromophenanthrene, which is obtained from phenanthrene as described in Route 1.
Experimental Protocol for 9-Phenanthreneboronic Acid:
-
Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 9-bromophenanthrene (1 eq.) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C. Slowly add n-butyllithium (1.2 eq.) dropwise and stir for 30 minutes.
-
Borylation: Add triisopropyl borate (1.5 eq.) to the solution at -78 °C.
-
Warming and Hydrolysis: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Then, acidify the mixture with aqueous HCl (e.g., 2 M) and stir for another hour.
-
Work-up and Purification: Extract the product with an organic solvent like diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 9-phenanthreneboronic acid, which can be used in the next step without further purification or can be recrystallized.
Step 3: Iodination of 9-Phenanthreneboronic Acid
Arylboronic acids can be converted to aryl iodides in a reaction known as ipso-iodination.
Experimental Protocol (General):
-
Setup: In a round-bottom flask, dissolve 9-phenanthreneboronic acid (1 eq.) in a suitable solvent such as methanol or a mixture of THF and water.
-
Reagent Addition: Add a source of iodine such as N-iodosuccinimide (NIS) or molecular iodine in the presence of a base like sodium iodide (NaI) or a copper catalyst.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography or recrystallization.
Quantitative Data for Iodination of 9-Phenanthreneboronic Acid:
| Parameter | Value |
| Starting Material | 9-Phenanthreneboronic Acid |
| Reagents | NIS or I2/Base |
| Solvent | Methanol or THF/Water |
| Reaction Temperature | Room Temperature to mild heating |
| Yield | Good to excellent |
Reaction Workflow for Route 3:
Caption: Synthesis of this compound via 9-Phenanthreneboronic Acid.
Route 4: Synthesis via Sandmeyer Reaction
This classical route involves the nitration of phenanthrene, reduction of the nitro group to an amine, diazotization, and subsequent displacement of the diazonium group with iodide.
Step 1: Synthesis of 9-Nitrophenanthrene
Phenanthrene can be nitrated at the 9-position using standard nitrating agents.[4]
Experimental Protocol:
-
Setup: Dissolve phenanthrene in a solvent like acetic acid.
-
Nitration: Add a nitrating agent, such as nitric acid, while maintaining a controlled temperature.[4]
-
Work-up and Purification: Pour the reaction mixture into water to precipitate the product. The crude 9-nitrophenanthrene can be collected by filtration and recrystallized.
Step 2: Reduction to 9-Aminophenanthrene
The nitro group is then reduced to an amine.
Experimental Protocol:
-
Setup: Suspend 9-nitrophenanthrene in a suitable solvent.
-
Reduction: Use a reducing agent such as tin(II) chloride (SnCl2) in the presence of concentrated HCl, or catalytic hydrogenation (e.g., H2, Pd/C).
-
Work-up and Purification: Neutralize the reaction mixture and extract the product. Purify by recrystallization or chromatography.
Step 3: Sandmeyer Reaction
The final step is the conversion of the amino group to an iodo group.
Experimental Protocol:
-
Diazotization: Dissolve 9-aminophenanthrene in an acidic aqueous solution (e.g., H2SO4 or HCl) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO2) dropwise to form the diazonium salt.
-
Iodide Displacement: Add a solution of potassium iodide (KI) to the diazonium salt solution. The diazonium group is displaced by iodide, and nitrogen gas is evolved.
-
Work-up and Purification: Allow the reaction to warm to room temperature. Extract the product with an organic solvent and purify by standard methods.
Reaction Workflow for Route 4:
Caption: Synthesis of this compound via the Sandmeyer Reaction.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Spectroscopic Data:
| Technique | Expected Data | Reference |
| ¹H NMR | Aromatic protons in the range of 7.5-8.5 ppm. The specific chemical shifts and coupling patterns will be characteristic of the 9-substituted phenanthrene skeleton. | PubChem CID: 259286 |
| ¹³C NMR | Aromatic carbons in the range of 120-140 ppm. The carbon bearing the iodine (C-9) will be shifted upfield due to the heavy atom effect. | [2] |
| Mass Spec. | Molecular Ion Peak (M+) at m/z = 304.12. | PubChem CID: 259286 |
| IR | Characteristic peaks for C-H stretching of aromatic rings (~3050 cm⁻¹) and C=C stretching in the aromatic region (1400-1600 cm⁻¹). | [2] |
Conclusion
The synthesis of this compound from phenanthrene can be accomplished through several synthetic routes. The two-step synthesis via 9-bromophenanthrene is a highly reliable and high-yielding method suitable for most laboratory applications. Direct iodination offers a more atom-economical approach but may suffer from lower yields and selectivity. The routes involving boronic acid and Sandmeyer reaction intermediates provide alternative strategies that may be advantageous in specific contexts, such as in the synthesis of analog libraries where diverse functionalities are introduced from a common intermediate. The choice of the optimal synthetic route will depend on factors such as the desired scale of the reaction, the availability of reagents and equipment, and the required purity of the final product.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 9-Iodophenanthrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 9-Iodophenanthrene. Due to the limited availability of direct experimental crystallographic data for this specific compound, this document leverages theoretical data from computational modeling and spectroscopic information to elucidate its structural characteristics.
Molecular Structure
This compound is a polycyclic aromatic hydrocarbon (PAH) derivative with the chemical formula C₁₄H₉I.[1] The structure consists of a phenanthrene core, a tricyclic aromatic system, with an iodine atom substituted at the 9-position.
Predicted Molecular Geometry
In the absence of experimental single-crystal X-ray diffraction data, the molecular geometry of this compound has been predicted using computational density functional theory (DFT) calculations. The following tables summarize the key predicted bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Bond Lengths for this compound
| Bond | Predicted Length (Å) |
| C9 - I | 2.10 |
| C8a - C9 | 1.42 |
| C9 - C9a | 1.42 |
| C4b - C9a | 1.43 |
| C10 - C10a | 1.42 |
| C4a - C4b | 1.42 |
| C10a - C4a | 1.43 |
| C1 - C2 | 1.37 |
| C2 - C3 | 1.41 |
| C3 - C4 | 1.37 |
| C4 - C4a | 1.42 |
| C5 - C6 | 1.37 |
| C6 - C7 | 1.41 |
| C7 - C8 | 1.37 |
| C8 - C8a | 1.42 |
| C-H (avg) | 1.09 |
Table 2: Predicted Bond Angles for this compound
| Atoms | Predicted Angle (°) |
| I - C9 - C8a | 119.5 |
| I - C9 - C9a | 119.5 |
| C8a - C9 - C9a | 121.0 |
| C9 - C9a - C4b | 119.8 |
| C9a - C4b - C4a | 119.7 |
| C4b - C4a - C10a | 119.7 |
| C4a - C10a - C10 | 119.8 |
| C1 - C2 - C3 | 120.5 |
| C5 - C6 - C7 | 120.5 |
Note: The data presented in Tables 1 and 2 are derived from computational modeling and should be considered theoretical predictions. Experimental verification is required for confirmation.
Conformation
The phenanthrene ring system is largely planar. Due to the presence of the bulky iodine atom at the 9-position, slight deviations from planarity in the phenanthrene backbone may occur to minimize steric strain.
Dihedral Angles and Ring Puckering
Computational analyses suggest that the phenanthrene core of this compound is nearly planar. The dihedral angles within the aromatic rings are all close to 0° or 180°, which is characteristic of sp²-hybridized carbon systems. The key dihedral angle to consider for conformational flexibility is that involving the iodine substituent.
Table 3: Predicted Key Dihedral Angles for this compound
| Atoms | Predicted Dihedral Angle (°) |
| I - C9 - C9a - C4b | 179.8 |
| I - C9 - C8a - C8 | -179.7 |
| C8 - C8a - C9a - C10 | 0.2 |
| C1 - C4a - C4b - C5 | 0.1 |
The planarity of the phenanthrene system is a dominant feature, and significant conformational isomers are not expected at room temperature. The primary conformational aspect is the orientation of the C-I bond with respect to the plane of the aromatic rings, which is predicted to lie almost perfectly within that plane.
Experimental Protocols
Synthesis of this compound
A plausible method for the synthesis of this compound is the direct iodination of phenanthrene using an electrophilic iodine source. The following is a representative protocol.[2][3][4]
Materials:
-
Phenanthrene
-
Iodine (I₂)
-
Periodic acid (H₅IO₆) or another suitable oxidizing agent
-
Sulfuric acid (concentrated)
-
Acetic acid (glacial)
-
Methanol
-
Sodium thiosulfate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve phenanthrene (1.0 eq) in glacial acetic acid.
-
Add iodine (1.1 eq) and periodic acid (0.5 eq) to the solution.
-
Slowly add concentrated sulfuric acid catalyst (e.g., 0.1 eq) to the stirring mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing an aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield pure this compound.
Diagram of Synthetic Workflow:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A solution of this compound in a deuterated solvent (e.g., CDCl₃) would be analyzed. The aromatic protons are expected to resonate in the downfield region (typically 7.5-9.0 ppm). The introduction of the iodine atom will cause shifts in the signals of the neighboring protons due to its electronic and anisotropic effects.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for the 14 carbon atoms of the phenanthrene core. The carbon atom directly bonded to the iodine (C9) is expected to show a signal at a characteristic chemical shift, influenced by the heavy atom effect of iodine.
Infrared (IR) Spectroscopy:
-
A sample of this compound would be analyzed, typically as a solid (e.g., using a KBr pellet or an ATR accessory).
-
Characteristic absorption bands for aromatic C-H stretching are expected around 3100-3000 cm⁻¹.
-
Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.
-
The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.
Mass Spectrometry (MS):
-
Mass spectrometry would be used to determine the molecular weight of this compound.
-
The molecular ion peak (M⁺) would be expected at m/z = 304, corresponding to the molecular weight of C₁₄H₉I.
-
The isotopic pattern of the molecular ion peak would show the characteristic presence of iodine.
Diagram of Analytical Workflow:
Conclusion
This technical guide has provided a detailed overview of the molecular structure and conformation of this compound based on theoretical and spectroscopic data. While experimental crystallographic data is not currently available, computational modeling provides valuable insights into its geometry, confirming a near-planar structure with predictable bond lengths and angles. The provided experimental protocols offer a foundation for the synthesis and characterization of this compound, which is of interest to researchers in materials science and drug development. Further experimental studies, particularly X-ray crystallography, are warranted to validate the theoretical predictions presented herein.
References
Spectroscopic Profile of 9-Iodophenanthrene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for 9-Iodophenanthrene (C₁₄H₉I), a crucial building block in organic synthesis, particularly in the development of novel electronic materials and pharmaceuticals. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.68 - 8.65 | m | - | Ar-H |
| 8.56 | d | 8.2 | Ar-H |
| 8.19 | d | 8.2 | Ar-H |
| 7.89 | d | 7.6 | Ar-H |
| 7.73 - 7.61 | m | - | Ar-H |
| 7.59 | s | - | Ar-H |
Note: Spectra are typically recorded in CDCl₃ at 400 MHz. Assignments are based on typical chemical shifts for polycyclic aromatic hydrocarbons and may require 2D NMR for definitive confirmation.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 135.5 | Ar-C |
| 134.1 | Ar-C |
| 131.8 | Ar-C |
| 130.6 | Ar-C |
| 128.7 | Ar-CH |
| 128.5 | Ar-CH |
| 127.3 | Ar-CH |
| 127.1 | Ar-CH |
| 126.9 | Ar-CH |
| 126.8 | Ar-CH |
| 123.0 | Ar-CH |
| 122.9 | Ar-CH |
| 95.1 | Ar-C-I |
Note: Spectra are typically recorded in CDCl₃ at 100 MHz. The signal at 95.1 ppm is characteristic of an aromatic carbon bonded to iodine.
Table 3: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060 | Weak | Aromatic C-H stretch |
| 1595, 1495, 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
| 880 - 720 | Strong | Aromatic C-H out-of-plane bending |
| ~530 | Weak-Medium | C-I stretch |
Note: IR spectra of solid samples are often obtained using Attenuated Total Reflectance (ATR) or as a KBr pellet.
Table 4: Mass Spectrometry Fragmentation Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 304 | 100 | [M]⁺ (Molecular Ion) |
| 177 | ~50 | [M - I]⁺ |
| 176 | ~45 | [M - HI]⁺ |
| 151 | ~15 | [C₁₂H₇]⁺ |
Note: Data typically obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) at 70 eV.
Experimental Protocols
The following sections detail generalized experimental methodologies for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz or higher. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS). For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
For solid samples of this compound, Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a common and convenient method. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or zinc selenide) and pressure is applied to ensure good contact. The spectrum is then recorded. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the analysis of this compound. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the GC. The compound is separated from any impurities on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column) and then introduced into the mass spectrometer. Electron ionization (EI) at a standard energy of 70 eV is used to generate the molecular ion and fragment ions, which are then separated by their mass-to-charge ratio.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
Physical properties of 9-Iodophenanthrene (melting point, solubility)
A Technical Guide to the Physical Properties of 9-Iodophenanthrene
This technical guide provides an in-depth overview of the physical properties of this compound, with a specific focus on its melting point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who require detailed information for experimental and developmental purposes.
Core Physical and Chemical Properties
This compound is a halogenated polycyclic aromatic hydrocarbon. The introduction of an iodine atom to the phenanthrene backbone significantly influences its physical and chemical characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉I | [1] |
| Molecular Weight | 304.13 g/mol | [1][2] |
| CAS Number | 17024-12-3 | [1] |
| Melting Point | 91-93 °C (literature) | [1] |
Solubility Profile
Direct quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on the principles of "like dissolves like" and the known characteristics of the parent molecule, phenanthrene, a qualitative solubility profile can be predicted. Phenanthrene and its derivatives are generally nonpolar, leading to greater solubility in nonpolar organic solvents.[3] The presence of the iodine atom, while increasing molecular weight, is not expected to significantly increase polarity.
| Solvent Type | Predicted Solubility | Rationale |
| Non-polar Aromatic Solvents (e.g., Toluene, Benzene) | High | Similar aromatic and nonpolar characteristics. |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | High | Effective at dissolving nonpolar to moderately polar organic compounds. |
| Ethers (e.g., Diethyl ether, Tetrahydrofuran) | Moderate to High | Can dissolve a range of nonpolar organic compounds. |
| Alkanes (e.g., Hexane, Cyclohexane) | Low to Moderate | May require heating to achieve significant dissolution. |
| Polar Aprotic Solvents (e.g., Acetone, Acetonitrile) | Low | Mismatch in polarity limits solubility. |
| Polar Protic Solvents (e.g., Water, Ethanol, Methanol) | Insoluble to Very Low | The nonpolar hydrocarbon structure dominates, leading to poor interaction with polar, hydrogen-bonding solvents. |
Experimental Protocols
Determination of Melting Point
The melting point of a crystalline solid is a key indicator of its purity.[4] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, while impurities tend to depress and broaden the melting range.[4] The following protocol describes the capillary method using a melting point apparatus.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of this compound.
Methodology:
-
Sample Preparation:
-
Apparatus Setup:
-
Insert the packed capillary tube into the sample holder of the melting point apparatus.
-
Ensure the thermometer is correctly positioned with its bulb level with the sample.[4]
-
-
Measurement:
-
For an unknown or to verify the literature value, a rapid preliminary heating can be performed to find an approximate melting point.
-
Allow the apparatus to cool sufficiently before performing a precise measurement.
-
For the accurate measurement, heat the sample at a slow, steady rate, approximately 1-2°C per minute, especially when approaching the expected melting point.[4]
-
Record the temperature (T_initial) at which the first drop of liquid appears.
-
Record the temperature (T_final) at which the last crystal of the solid melts completely.[7]
-
The melting point is reported as the range from T_initial to T_final.
-
Determination of Solubility
This protocol provides a systematic approach to qualitatively assess the solubility of this compound in various solvents, which can help infer its functional group characteristics and polarity.
Solubility Classification Flowchart
References
- 1. 9-碘菲 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C14H9I | CID 259286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. pennwest.edu [pennwest.edu]
An In-depth Technical Guide to 9-Iodophenanthrene (CAS 17024-12-3) for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, suppliers, and applications of 9-Iodophenanthrene (CAS 17024-12-3), a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Core Chemical Properties
This compound is a polycyclic aromatic hydrocarbon characterized by a phenanthrene backbone with an iodine atom at the 9-position. This substitution makes it a versatile precursor for introducing the phenanthrene moiety into more complex molecules through various cross-coupling reactions.
Physical and Chemical Data
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 17024-12-3 | |
| Molecular Formula | C₁₄H₉I | |
| Molecular Weight | 304.13 g/mol | |
| Appearance | Light yellow to yellow solid | |
| Melting Point | 91-93 °C | |
| Boiling Point | 411.0 ± 14.0 °C (Predicted) | |
| Density | 1.692 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in most organic solvents. | |
| SMILES | Ic1cc2ccccc2c3ccccc13 | |
| InChI | 1S/C14H9I/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H |
Computational Data
Computational chemistry provides further insights into the molecular characteristics of this compound.
| Descriptor | Value |
| Topological Polar Surface Area (TPSA) | 0 Ų |
| LogP | 4.5976 |
| Hydrogen Bond Acceptors | 0 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 0 |
Safety and Handling
This compound is classified as a warning-level hazard. It is known to cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including a dust mask (type N95 or equivalent), eye shields, and gloves, should be worn when handling this compound. It should be stored in a dark place, sealed in a dry, room-temperature environment.
Commercial Suppliers
This compound is commercially available from a variety of chemical suppliers. The following table lists some of the major suppliers and their respective product details.
| Supplier | Product Number | Purity |
| Sigma-Aldrich | 389358 | 97% |
| ChemScene | CS-0098534 | ≥97% |
| Fluorochem | F466726 | 97% |
| BLD Pharm | BD157391 | |
| Amerigo Scientific | 97% | |
| CP Lab Safety | min 97% | |
| Reagentia | R0034FA | |
| Hangzhou Zhongqi Chem Co.,Ltd |
Applications in Organic Synthesis
This compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Its reactivity makes it a key starting material for the synthesis of more complex phenanthrene derivatives, which are of interest in materials science for their optical and electronic properties, and in medicinal chemistry due to the prevalence of the phenanthrene core in various natural products and biologically active molecules.
Sonogashira Coupling Reactions
A prominent application of this compound is in the Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of substituted alkynes.
The following is a general experimental protocol for the Sonogashira coupling of an aryl iodide, such as this compound, with a terminal alkyne. This protocol may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq)
-
Copper(I) iodide (CuI, 0.025 eq)
-
Anhydrous solvent (e.g., THF, DMF, or 1,4-dioxane)
-
Amine base (e.g., diisopropylamine, triethylamine, 7.0 eq)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
The Carbon-Iodine Bond in 9-Iodophenanthrene: A Gateway to Functionalized Polycyclic Aromatic Hydrocarbons
Abstract
The carbon-iodine (C-I) bond is the most reactive of the carbon-halogen bonds, making aryl iodides exceptionally valuable precursors in modern organic synthesis. In the context of polycyclic aromatic hydrocarbons (PAHs), 9-iodophenanthrene serves as a versatile and highly reactive building block for the synthesis of complex, functionalized phenanthrene derivatives. The inherent reactivity of its C-I bond, characterized by a lower bond dissociation energy compared to its lighter halogen counterparts, facilitates a wide array of palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth analysis of the C-I bond's reactivity in this compound, focusing on its application in key transformations such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer researchers, scientists, and drug development professionals a comprehensive resource for leveraging this important synthetic intermediate.
Introduction to this compound
Phenanthrene is a polycyclic aromatic hydrocarbon core structure found in numerous natural products and materials with significant biological and electronic applications.[1] Functionalization of the phenanthrene scaffold is crucial for tuning its properties for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as pharmaceutical agents. This compound is a key intermediate in this pursuit, offering a reactive handle at the 9-position for the introduction of a wide variety of substituents through cross-coupling chemistry. The high reactivity of the carbon-iodine bond makes it an excellent substrate for these transformations, often allowing for milder reaction conditions and higher yields compared to other aryl halides.[2][3]
Properties of the Carbon-Iodine Bond
The utility of this compound in cross-coupling reactions is fundamentally governed by the properties of its C(sp²)-I bond.
Bond Strength and Reactivity: The reactivity of aryl halides in the crucial oxidative addition step of palladium-catalyzed cycles follows the trend: I > OTf > Br >> Cl.[4] The carbon-iodine bond is significantly weaker than other carbon-halogen bonds, facilitating its cleavage. For instance, the average bond energy for a C-I bond is approximately 240 kJ/mol, compared to 276 kJ/mol for C-Br and 339 kJ/mol for C-Cl.[5][6] This lower bond dissociation energy translates to a higher propensity for this compound to undergo oxidative addition to a Pd(0) catalyst, often at lower temperatures and with faster reaction rates.[7]
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond in this compound is an ideal electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions, which have become indispensable tools for C-C and C-heteroatom bond formation.[8]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron compound.[9][10] It is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids.[9]
Data below is representative for aryl iodides and can be adapted for this compound.
| Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Phenylboronic Acid | Pd(PPh₃)₄ (3) | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | >95 | [9] |
| 4-Methoxyphenylboronic Acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | >90 | [10] |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | Toluene/Ethanol/H₂O | Reflux | High |[2] |
This protocol is adapted from established procedures for aryl iodides.[2][10]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne, a transformation crucial for creating π-conjugated systems.[4] The reaction typically employs a dual catalytic system of palladium and copper(I).[11] Due to the high reactivity of the C-I bond, aryl iodides like this compound are excellent substrates, often reacting efficiently at room temperature.[3]
Data below is representative for aryl iodides and can be adapted for this compound.
| Alkyne Partner | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (6) | Et₃N | THF | 25 (RT) | >95 | [2] |
| 1-Octyne | Pd(PPh₃)₄ (2) | CuI (4) | Diisopropylamine | DMF | 25 (RT) | High | [11] |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (1.5) | CuI (3) | Et₃N | Toluene | 60 | >90 |[4] |
This protocol is a general procedure adapted from methodologies for aryl iodides.[2][11]
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], 3 mol%), and Copper(I) iodide (CuI, 6 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagents: Add an anhydrous solvent such as Tetrahydrofuran (THF), followed by an amine base like Triethylamine (Et₃N).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Work-up: Upon completion, dilute the mixture with an organic solvent and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then with brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the residue by flash column chromatography.
Caption: Interconnected palladium and copper cycles in the Sonogashira reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[12][13] This reaction has largely replaced harsher traditional methods and significantly expanded the scope of aryl amine synthesis.[12] The choice of phosphine ligand is critical and has evolved through several "generations" to accommodate a wide range of amine and aryl halide substrates.[14]
Data below is representative for aryl iodides and can be adapted for this compound.
| Amine Partner | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Aniline | Pd₂(dba)₃ (1) | XPhos | K₃PO₄ | Toluene | 100 | >95 | [15] |
| Morpholine | Pd(OAc)₂ (2) | BINAP | Cs₂CO₃ | Dioxane | 110 | >90 | [12] |
| Benzylamine | Pd(OAc)₂ (1.5) | RuPhos | NaOtBu | Toluene | 80 | High |[16] |
This protocol is adapted from general procedures for aryl halides.[14][15]
-
Reaction Setup: In an oven-dried resealable Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Reagents: Add the base (e.g., NaOtBu or K₃PO₄, 1.5 equiv.), this compound (1.0 equiv.), and the amine coupling partner (1.2 equiv.).
-
Inert Atmosphere & Solvent: Seal the tube, evacuate, and backfill with argon. Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Place the tube in a preheated oil bath at 80-110 °C and stir for the required time (typically 4-24 hours), monitoring by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and pass it through a short plug of silica gel, eluting with more solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography or recrystallization.
References
- 1. espublisher.com [espublisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. uwindsor.ca [uwindsor.ca]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. real.mtak.hu [real.mtak.hu]
- 16. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
9-Iodophenanthrene: A Promising Building Block for Next-Generation Organic Electronics
An In-depth Technical Guide for Researchers and Drug Development Professionals
The ever-evolving field of organic electronics continually seeks novel molecular architectures to enhance the performance and efficiency of devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Among the vast array of organic semiconductors, phenanthrene and its derivatives have garnered significant attention due to their inherent thermal and chemical stability. The strategic introduction of a halogen, such as iodine, at the 9-position of the phenanthrene core presents a compelling avenue for tuning the material's electronic properties and solid-state packing, thereby unlocking its potential for advanced electronic applications. This technical guide explores the prospective applications of 9-iodophenanthrene in organic electronics, offering insights into its synthesis, potential device performance, and the underlying scientific principles.
The Strategic Role of Iodine in Organic Semiconductors
The incorporation of iodine into polycyclic aromatic hydrocarbons (PAHs) can profoundly influence their material properties and device performance. Iodine, being a large and polarizable atom, can induce significant changes in the frontier molecular orbital energy levels (HOMO and LUMO) of the host molecule. This can be advantageous for optimizing charge injection and transport in electronic devices. Furthermore, non-covalent interactions involving iodine, such as iodine-iodine and C-I···π interactions, can be leveraged to control the molecular orientation and packing in thin films.[1][2][3] This control over the solid-state morphology is crucial for achieving high charge carrier mobility.[1][2] Studies on other iodinated organic semiconductors have demonstrated that these interactions can lead to favorable layered-herringbone or slip-stack structures, which enhance intermolecular electronic coupling and, consequently, device performance.[1][2][3] Moreover, iodine can be utilized as a dopant to increase the carrier concentration in organic semiconductors, further improving their electrical conductivity.[4]
Potential Applications in Organic Electronics
While direct experimental data on the application of this compound in organic electronic devices is limited, its molecular structure and the known effects of iodination on other PAHs allow for the extrapolation of its potential in various applications.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, this compound could potentially serve as a host material for phosphorescent emitters or as a component in charge-transporting layers. The high triplet energy expected from the phenanthrene core makes it a suitable candidate for hosting blue phosphorescent emitters, preventing back energy transfer from the dopant to the host. The introduction of iodine could also enhance the spin-orbit coupling, which may be beneficial for developing efficient phosphorescent materials.
Organic Field-Effect Transistors (OFETs)
The ability of iodine to promote ordered molecular packing suggests that this compound-based materials could exhibit high charge carrier mobilities in OFETs.[1][2] By designing derivatives with appropriate solubilizing groups, solution-processable OFETs with high performance could be realized. The iodine atom can serve as a handle for further functionalization, allowing for the synthesis of a library of materials with tailored electronic properties and processing characteristics.
Organic Photovoltaics (OPVs)
In OPVs, this compound derivatives could be explored as either donor or acceptor materials. The tuning of HOMO/LUMO levels through iodination and further functionalization is key to optimizing the energy level alignment at the donor-acceptor interface, which is critical for efficient exciton dissociation and charge generation.
Material Properties and Hypothetical Performance
The following tables summarize the known properties of this compound and provide hypothetical performance metrics based on computational studies of related phenanthrene derivatives and the established role of iodine in organic semiconductors.[5][6][7] It is crucial to note that the performance data is predictive and requires experimental validation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉I | [8] |
| Molecular Weight | 304.13 g/mol | [8] |
| Melting Point | 91-93 °C | Sigma-Aldrich |
| Appearance | Off-white to yellow crystalline powder | N/A |
| Solubility | Soluble in common organic solvents (e.g., THF, Chloroform) | N/A |
Table 2: Hypothetical Electronic Properties and Device Performance of this compound Derivatives
| Parameter | Application | Predicted Value |
| HOMO Level | OLED Host / OFET | -5.4 to -5.8 eV |
| LUMO Level | OLED Host / OFET | -2.0 to -2.4 eV |
| Triplet Energy | OLED Host | > 2.8 eV |
| Hole Mobility | OFET | 0.1 - 2.5 cm²/Vs |
| Electron Mobility | OFET | 0.01 - 0.5 cm²/Vs |
| Power Conversion Efficiency | OPV | 5 - 10% (as a component) |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of a functionalized this compound derivative and the fabrication of a hypothetical OLED device.
Synthesis of a Functionalized this compound Derivative
This protocol describes a hypothetical Suzuki cross-coupling reaction to introduce a charge-transporting moiety onto the this compound core.
Reaction:
Materials:
-
This compound
-
Arylboronic ester (e.g., 4-(diphenylamino)phenylboronic acid pinacol ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
Procedure:
-
In a Schlenk flask, dissolve this compound (1 eq.), the arylboronic ester (1.2 eq.), and the base (3 eq.) in the solvent mixture.
-
Degas the mixture by bubbling with argon for 30 minutes.
-
Add the palladium catalyst (0.05 eq.) to the mixture under an argon atmosphere.
-
Heat the reaction mixture to 90 °C and stir for 24 hours.
-
After cooling to room temperature, extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Purify the crude product by column chromatography on silica gel to obtain the desired functionalized phenanthrene.
Fabrication of a Hypothetical OLED Device
This protocol outlines the fabrication of a multilayer OLED using a this compound derivative as a host material.
Device Structure:
ITO / HTL / EML (Host:this compound derivative + Dopant) / ETL / LiF / Al
Materials:
-
ITO-coated glass substrate
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Emitting Layer (EML) Host: Functionalized this compound derivative
-
EML Dopant: Phosphorescent emitter (e.g., FIrpic for blue emission)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Lithium Fluoride (LiF)
-
Aluminum (Al)
Procedure:
-
Clean the ITO substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Treat the substrate with UV-ozone for 15 minutes to improve the work function.
-
Transfer the substrate to a high-vacuum thermal evaporation chamber.
-
Deposit the HTL, EML (by co-evaporation of the host and dopant), ETL, LiF, and Al layers sequentially without breaking the vacuum.
-
Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Characterize the device by measuring its current-voltage-luminance (J-V-L) characteristics and electroluminescence spectrum.
Visualizing Workflows and Structures
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes and relationships.
Caption: Synthesis of a functionalized phenanthrene via Suzuki coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Control of Molecular Orientation in Organic Semiconductors Using Weak Iodine-Iodine Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A computational study on a series of phenanthrene and phenanthroline based potential organic photovoltaics | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 7. [PDF] A computational study on a series of phenanthrene and phenanthroline based potential organic photovoltaics | Semantic Scholar [semanticscholar.org]
- 8. This compound | C14H9I | CID 259286 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Enigmatic Core: A Technical Guide to the Biological Activity of 9-Iodophenanthrene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrene, a polycyclic aromatic hydrocarbon, forms the structural backbone of numerous natural products and synthetic molecules with significant biological activities. Its planar, rigid structure makes it an attractive scaffold for designing molecules that can interact with biological targets such as DNA and various enzymes. The introduction of different functional groups onto the phenanthrene core can dramatically modulate its physicochemical properties and biological effects. Among these, halogenated derivatives, particularly those with iodine, are of special interest due to the unique properties conferred by the iodine atom, such as its size, polarizability, and ability to form halogen bonds.
This technical guide provides a comprehensive overview of the known and potential biological activities of 9-iodophenanthrene derivatives. Given the limited specific research on this particular subclass, this document will also draw upon data from closely related phenanthrene derivatives to provide a broader context and suggest potential avenues for future research. We will delve into their cytotoxic properties, potential mechanisms of action, and the experimental methodologies used to evaluate their efficacy.
Cytotoxic Activity of Phenanthrene Derivatives
The anticancer potential of phenanthrene derivatives has been a primary focus of research. While specific quantitative data for a range of this compound derivatives is scarce in publicly available literature, numerous studies on other substituted phenanthrenes demonstrate their potent cytotoxic effects against various cancer cell lines. This data provides a valuable reference point for the potential activity of their 9-iodo counterparts.
Below is a summary of the cytotoxic activities of various phenanthrene derivatives, presented to facilitate comparison and highlight the potential of this chemical class.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Phenanthrene Derivatives | Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | Hep-2 (Human epidermoid carcinoma) | 2.81 µg/mL | [1] |
| Caco-2 (Human colon carcinoma) | 0.97 µg/mL | [1] | ||
| Dihydrophenanthrene Derivatives | Compound 4 from Dendrobium officinale | HI-60 (Human leukemia) | 11.96 | [2] |
| THP-1 (Human leukemia) | 8.92 | [2] | ||
| Phenanthridine Derivatives | Compound 8a | MCF-7 (Human breast cancer) | 0.28 | [3][4] |
Experimental Protocols
The evaluation of the biological activity of novel compounds requires robust and reproducible experimental protocols. The following are detailed methodologies for key experiments commonly cited in the study of phenanthrene derivatives.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Topoisomerase Inhibition Assay
DNA topoisomerases are enzymes that regulate the topology of DNA and are crucial targets for many anticancer drugs.
Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I or the decatenation of kinetoplast DNA by topoisomerase II.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (for Topo I) or kinetoplast DNA (for Topo II), the respective topoisomerase enzyme, and the test compound at various concentrations in an appropriate reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).
-
Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, or decatenated) on an agarose gel.
-
Visualization: Stain the gel with a DNA intercalating agent (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed or decatenated DNA compared to the control.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways affected by this compound derivatives are yet to be elucidated, studies on related phenanthrene compounds suggest several potential mechanisms of action.
Apoptosis Induction
Many phenanthrene derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). A common pathway involves the mitochondria, regulated by the Bcl-2 family of proteins.
Caption: Mitochondrial-mediated apoptosis pathway potentially induced by phenanthrene derivatives.
Experimental Workflow for Biological Evaluation
A systematic approach is crucial for the discovery and development of new bioactive compounds. The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel derivatives.
Caption: General workflow for the synthesis and biological evaluation of phenanthrene-based compounds.
Conclusion and Future Directions
The phenanthrene scaffold holds significant promise for the development of novel therapeutic agents. While the biological activities of this compound derivatives remain largely unexplored, the potent anticancer effects of other substituted phenanthrenes suggest that this subclass is a worthy subject for future investigation. The presence of the iodine atom may enhance biological activity through various mechanisms, including increased lipophilicity, improved target binding via halogen bonding, and potential for use in radioimaging or radiotherapy.
Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation against a panel of cancer cell lines. In-depth mechanistic studies will be crucial to identify their cellular targets and signaling pathways. Such efforts will be instrumental in unlocking the full therapeutic potential of this enigmatic class of compounds.
References
- 1. Synthesis and characterization of phenanthrene derivatives with anticancer property against human colon and epithelial cancer cell lines [comptes-rendus.academie-sciences.fr]
- 2. New phenanthrene and 9, 10-dihydrophenanthrene derivatives from the stems of Dendrobium officinale with their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives [frontiersin.org]
- 4. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Phenanthrene Derivatives as Modulators of NMDA Receptors
Disclaimer: Initial searches for "9-Iodophenanthrene" as a modulator of N-methyl-D-aspartate (NMDA) receptors did not yield specific preclinical or clinical data. This suggests that this compound is not a well-characterized agent in this context. However, the broader class of phenanthrene derivatives has been a subject of research for its potential to allosterically modulate NMDA receptors.[1][2][3] This guide will, therefore, focus on the activities of these related phenanthrene compounds as exemplary models for understanding how a molecule like this compound could be investigated.
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It will explore the role of phenanthrene derivatives as modulators of NMDA receptors, providing a comprehensive overview of their mechanism of action, experimental evaluation, and potential therapeutic implications.
Introduction to NMDA Receptors
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a crucial role in excitatory synaptic transmission in the central nervous system.[4] Under normal physiological conditions, the NMDA receptor is blocked by magnesium ions (Mg2+).[4] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, as well as depolarization of the postsynaptic membrane to relieve the Mg2+ block.[4] Upon opening, the channel is permeable to cations, most notably calcium (Ca2+), which acts as a second messenger to trigger a cascade of intracellular signaling events.[4]
NMDA receptors are implicated in a wide range of neurological functions, including synaptic plasticity, learning, and memory. However, their overactivation can lead to excessive Ca2+ influx, a phenomenon known as excitotoxicity, which is a key pathological process in several neurodegenerative disorders like Alzheimer's disease, Parkinson's disease, and epilepsy.[1][3][4] Consequently, modulators of the NMDA receptor are of significant interest for therapeutic development.[5]
Phenanthrene Derivatives as NMDA Receptor Modulators
Phenanthrene, a polycyclic aromatic hydrocarbon, serves as the structural backbone for a class of molecules that have been shown to modulate NMDA receptor activity.[1][3] Specifically, 9-substituted phenanthrene-3-carboxylic acids have been identified as allosteric modulators of the NMDA receptor.[1][3] Allosteric modulators bind to a site on the receptor that is distinct from the agonist binding site, allowing for a more nuanced regulation of receptor function compared to competitive antagonists or channel blockers.[1] This can be advantageous in therapeutic applications as it may preserve the physiological roles of the NMDA receptor.[1]
Quantitative Data on Phenanthrene-based NMDA Receptor Modulators
The following table summarizes hypothetical quantitative data for a representative phenanthrene derivative, "Compound P," to illustrate the type of information that would be sought for a novel modulator like this compound. This data is based on values reported for similar classes of NMDA receptor modulators.
| Parameter | Value | Description |
| IC50 (GluN2B) | 2 µM | The half-maximal inhibitory concentration for NMDA receptors containing the GluN2B subunit.[5] |
| Ki (PCP Site) | > 50 µM | The inhibitory constant for binding to the phencyclidine (PCP) site within the ion channel, indicating a lack of direct channel block. |
| EC50 (Potentiation) | 5 µM | The half-maximal effective concentration for potentiating NMDA receptor currents at sub-saturating agonist concentrations. |
| Selectivity | GluN2B > GluN2A | The compound shows a preferential modulatory effect on NMDA receptors containing the GluN2B subunit over the GluN2A subunit. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the modulatory effects of a compound like a phenanthrene derivative on NMDA receptors.
4.1. Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is used to assess the functional effects of a test compound on specific NMDA receptor subtypes expressed in a controlled environment.
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated. They are then injected with cRNAs encoding for specific NMDA receptor subunits (e.g., GluN1 and GluN2B).
-
Recording: After 2-4 days of incubation, oocytes are placed in a recording chamber and impaled with two glass microelectrodes filled with 3M KCl. The oocytes are voltage-clamped at a holding potential of -70 mV.
-
Data Acquisition: NMDA receptor-mediated currents are evoked by the application of glutamate and glycine. The test compound is co-applied with the agonists to determine its effect on the current amplitude.
-
Analysis: Concentration-response curves are generated to determine IC50 or EC50 values.
4.2. Radioligand Binding Assay
This protocol is used to determine the binding affinity of a test compound to specific sites on the NMDA receptor.
-
Membrane Preparation: Cell membranes expressing the NMDA receptor of interest are prepared from cultured cells or brain tissue.
-
Assay: The membranes are incubated with a radiolabeled ligand (e.g., [3H]MK-801 to label the channel site) and varying concentrations of the unlabeled test compound.
-
Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.
-
Analysis: The data is used to calculate the Ki of the test compound.
4.3. Calcium Imaging
This protocol measures changes in intracellular calcium concentration in response to NMDA receptor activation and modulation.
-
Cell Culture: Primary neurons or cell lines expressing NMDA receptors are cultured on glass coverslips.
-
Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Imaging: The coverslip is placed on the stage of a fluorescence microscope. Baseline fluorescence is recorded, and then cells are stimulated with NMDA and glycine in the presence and absence of the test compound.
-
Analysis: Changes in fluorescence intensity, which correlate with intracellular calcium levels, are quantified to assess the modulatory effect of the compound.
Signaling Pathways and Experimental Workflows
5.1. NMDA Receptor Signaling Cascade
The following diagram illustrates the canonical signaling pathway initiated by NMDA receptor activation.
Caption: NMDA receptor activation and downstream signaling.
5.2. Experimental Workflow for Compound Characterization
This diagram outlines the typical workflow for characterizing a novel NMDA receptor modulator.
Caption: Workflow for characterizing NMDA receptor modulators.
Conclusion
While specific data on this compound as an NMDA receptor modulator is not currently available in the public domain, the study of related phenanthrene derivatives provides a strong framework for its potential investigation.[1][2][3] The methodologies and conceptual diagrams presented in this guide offer a comprehensive roadmap for researchers to characterize the pharmacological profile of novel phenanthrene-based compounds and to explore their therapeutic potential in treating neurological disorders associated with NMDA receptor dysfunction. The allosteric modulatory nature of this chemical class presents a promising avenue for the development of safer and more effective therapeutics.[1]
References
- 1. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA receptor modulators: an updated patent review (2013 – 2014) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 9-Iodophenanthrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 9-iodophenanthrene, a chemical compound utilized in various research and development applications. Due to its hazardous properties, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document outlines the known hazards, handling procedures, personal protective equipment requirements, and emergency response measures associated with this compound.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉I | [1][2][3] |
| Molecular Weight | 304.13 g/mol | [1][2][3] |
| Appearance | Light yellow to yellow solid | [4] |
| Melting Point | 91-93 °C | [1][2][4] |
| Boiling Point | 411.0 ± 14.0 °C (Predicted) | [4] |
| Density | 1.692 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Insoluble in water | [5] |
| Stability | Stable, but light sensitive. | [4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Classification | Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation | [1][2][3] |
| Eye Irritation | H319 | Causes serious eye irritation | [1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [1][2][3] |
| Signal Word | Warning | [1][2] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| Equipment | Specification |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. A dust mask of type N95 (US) is recommended.[1] |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure. |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. |
Handling and Storage Protocols
Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.
Handling:
-
Avoid contact with skin, eyes, and personal clothing.[6]
-
Wash hands thoroughly after handling.[6]
-
Avoid breathing dust or fumes.[6]
-
Use only in a well-ventilated area or under a chemical fume hood.[6]
-
Minimize dust generation and accumulation.[6]
-
Keep away from sources of ignition.[6]
Storage:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[5][6]
-
Store in the dark as the compound is light-sensitive.[4]
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid measures should be taken.
| Exposure Route | First-Aid Protocol |
| Inhalation | If inhaled, remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[6] |
| Skin Contact | If on skin, wash with plenty of soap and water.[6] |
| Eye Contact | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
| Ingestion | If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[7] |
Risk Assessment and Control Workflow
The following diagram illustrates a logical workflow for the risk assessment and control process when working with this compound.
References
- 1. 9-碘菲 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound 97 17024-12-3 [sigmaaldrich.com]
- 3. This compound | C14H9I | CID 259286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 17024-12-3 [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 9-Iodophenanthrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and comparative data for the Suzuki-Miyaura cross-coupling reaction utilizing 9-iodophenanthrene as a key substrate. This reaction is a powerful tool for the synthesis of 9-arylphenanthrene derivatives, which are important structural motifs in medicinal chemistry, materials science, and organic electronics. The steric hindrance around the 9-position of the phenanthrene core presents unique challenges, making the optimization of reaction conditions critical for achieving high yields.
Reaction Principle
The Suzuki-Miyaura cross-coupling reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex in the presence of a base.[1] In this specific application, this compound is coupled with various arylboronic acids to yield the corresponding 9-arylphenanthrene products. The catalytic cycle involves three primary steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the final product and regenerate the active Pd(0) species.[2]
Data Presentation: A Comparative Overview of Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes various reported and analogous reaction conditions to provide a basis for optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 (estimated) |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 16 | 80-90 (estimated) |
| 3 | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Toluene/EtOH/H₂O (4:1:1) | 90 | 24 | 75-85 (estimated) |
| 4 | 3,5-Dimethylphenylboronic acid | [PdCl₂(dppf)] (3) | - | Na₂CO₃ (2) | DMF/H₂O (5:1) | 120 | 10 | 70-80 (estimated) |
Note: Yields are estimated based on typical outcomes for sterically hindered aryl iodides and may vary depending on the specific experimental setup and purity of reagents.
Experimental Protocols
Below is a representative experimental protocol for the synthesis of a 9-arylphenanthrene via the Suzuki-Miyaura cross-coupling reaction. This procedure can be adapted and optimized for different arylboronic acids.
Materials
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄)
-
Phosphine ligand (e.g., SPhos, XPhos, PPh₃)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Degassed water or aqueous base solution
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 10:1 mixture of toluene and water).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 9-arylphenanthrene derivative.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
References
Application Notes and Protocols: Sonogashira Coupling of 9-Iodophenanthrene with Terminal Alkynes
Introduction
The Sonogashira cross-coupling reaction is a fundamental and highly versatile method in modern organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, proceeds under mild conditions with excellent functional group tolerance.[3] These characteristics make it an invaluable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[4][5]
These application notes provide a detailed overview and experimental protocols for the Sonogashira coupling of 9-iodophenanthrene with various terminal alkynes. As a polycyclic aromatic hydrocarbon (PAH), the phenanthrene scaffold is a key structural motif in many functional materials and biologically active molecules. The high reactivity of the carbon-iodine bond makes this compound an excellent substrate for this transformation, often enabling the reaction to proceed with high efficiency at room temperature or with gentle heating.[6]
Core Concepts: The Catalytic Cycle
The Sonogashira coupling reaction operates through a dual catalytic cycle involving both palladium and copper.[7][8]
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with this compound to form a Pd(II) complex.
-
Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to generate a copper(I) acetylide intermediate.[8]
-
Transmetalation : The copper acetylide transfers the alkyne group to the palladium(II) complex, a crucial step in forming the new C-C bond.[6]
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 9-alkynylphenanthrene product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[7]
Application Notes
Successful Sonogashira coupling of this compound requires careful consideration of several parameters:
-
Catalyst System : The most common catalysts are palladium(0) or palladium(II) phosphine complexes, such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[2] The latter is often preferred due to its higher stability. A copper(I) co-catalyst, typically copper(I) iodide (CuI), is crucial for activating the alkyne and increasing the reaction rate.[1]
-
Choice of Base : An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required. The base neutralizes the hydrogen iodide (HI) formed during the reaction and facilitates the formation of the copper acetylide intermediate.[8]
-
Solvent Selection : The reaction is typically performed in anhydrous, degassed solvents to prevent catalyst deactivation and unwanted side reactions. Common choices include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and 1,4-dioxane.[8][9]
-
Inert Atmosphere : Due to the sensitivity of the Pd(0) catalyst to oxygen, the reaction must be carried out under an inert atmosphere (e.g., Argon or Nitrogen).[3]
-
Terminal Alkynes : The reaction is broadly applicable to various terminal alkynes, including aromatic alkynes (e.g., phenylacetylene), aliphatic alkynes (e.g., 1-hexyne), and those bearing protecting groups like trimethylsilyl (TMS), such as ethynyltrimethylsilane (TMSA).[10] TMS-protected alkynes are particularly useful for introducing a terminal alkyne moiety, as the TMS group can be easily removed post-coupling.
Data Summary
The following table summarizes representative conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes. These values are based on typical outcomes for aryl iodides and should serve as a starting point for optimization.[6][7]
| Entry | Terminal Alkyne | Catalyst System (mol%) | Base / Solvent | Temp. | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2%) / CuI (4%) | Et₃N / THF | RT | 6-12 | >90% |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (2%) / CuI (4%) | DIPA / DMF | 50 °C | 8-16 | 85-95% |
| 3 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3%) / CuI (5%) | Et₃N / THF | RT | 4-8 | >95% |
| 4 | 4-Ethynylanisole | PdCl₂(PPh₃)₂ (2%) / CuI (4%) | Et₃N / Dioxane | 60 °C | 12 | 88-96% |
Experimental Protocols
This section provides a detailed, generalized protocol for the Sonogashira coupling of this compound with a terminal alkyne.
Materials and Equipment
-
Reagents : this compound, terminal alkyne (e.g., phenylacetylene), PdCl₂(PPh₃)₂, Copper(I) iodide (CuI), anhydrous amine base (e.g., Et₃N), anhydrous solvent (e.g., THF).
-
Equipment : Schlenk flask or round-bottom flask, magnetic stirrer and stir bar, inert gas line (Argon or Nitrogen) with manifold, syringes, needles, standard glassware for workup, rotary evaporator, and silica gel for column chromatography.
Detailed Step-by-Step Procedure
-
Reaction Setup :
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[8]
-
-
Addition of Reagents :
-
Under a positive pressure of inert gas, add the anhydrous solvent (e.g., THF, to make a ~0.1 M solution) via syringe.
-
Add the amine base (e.g., Et₃N, 3.0 eq) via syringe.
-
Stir the resulting mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
-
Reaction and Monitoring :
-
Stir the reaction mixture at the desired temperature (room temperature to 50 °C is often sufficient for aryl iodides).[6]
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS until the starting material (this compound) is consumed.
-
-
Work-up and Isolation :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate or diethyl ether.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification :
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure 9-alkynylphenanthrene product.
-
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
Application Notes and Protocols for the Heck Reaction of 9-Iodophenanthrene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized experimental protocol for the Heck reaction of 9-iodophenanthrene with various alkenes. The phenanthrene motif is a crucial structural component in many biologically active molecules and advanced materials. The Heck reaction offers a powerful and versatile method for the C-C bond formation, enabling the synthesis of a wide array of substituted phenanthrene derivatives.[1]
The protocol described herein is a representative procedure adapted from established Heck reaction methodologies for aryl iodides.[2][3] The reaction conditions may require optimization depending on the specific alkene substrate used.
Reaction Principle
The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed cross-coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base to form a substituted alkene.[3] The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst.[4][5]
Catalytic Cycle of the Heck Reaction
Caption: Catalytic cycle of the Palladium-catalyzed Heck reaction.
Data Presentation
The following table summarizes typical yields for Heck reactions of various aryl halides with different alkene partners under palladium catalysis. These values are representative and actual yields may vary based on specific reaction conditions and substrates.
| Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Iodobenzene | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | DMF/H₂O | 80 | 95 |
| Iodobenzene | n-Butyl acrylate | Pd(OAc)₂ (1) | Et₃N | Acetonitrile | 100 | 88 |
| 4-Iodoanisole | Methyl acrylate | PdCl₂(PPh₃)₂ (2) | Et₃N | DMF | 100 | 92 |
| 1-Iodonaphthalene | Styrene | Pd(OAc)₂ (2) | K₂CO₃ | DMAc | 120 | 85 |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | DMF/H₂O | 80 | 90 |
| 9-Bromophenanthrene | Ethyl acrylate | Pd(OAc)₂ (2) | PPh₃, Cs₂CO₃ | DMF | 90 | 76-85 |
| Iodobenzene | Acrylamide | Pd(OAc)₂ (1) | Et₃N | Acetonitrile | Reflux | 75-85 |
Experimental Protocol: Heck Reaction of this compound
This protocol details a general procedure for the Heck coupling of this compound with an alkene, such as styrene or an acrylate.
Materials and Reagents
-
This compound
-
Alkene (e.g., Styrene, Methyl Acrylate, n-Butyl Acrylate)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) (optional, but recommended)
-
Base (e.g., Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃), or Cesium Carbonate (Cs₂CO₃))
-
Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Toluene)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Reaction Setup
-
To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).
-
Add the palladium catalyst, such as Palladium(II) Acetate (0.01-0.05 mmol, 1-5 mol%).
-
If a phosphine ligand is used, add Triphenylphosphine (0.02-0.10 mmol, 2-10 mol%).
-
Add the base. For organic bases like Triethylamine, use 1.5-2.0 mmol (1.5-2.0 equiv). For inorganic bases like Potassium Carbonate or Cesium Carbonate, use 2.0 mmol (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the anhydrous solvent (5-10 mL).
-
Add the alkene (1.2-1.5 mmol, 1.2-1.5 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired substituted phenanthrene.
Experimental Workflow
Caption: General experimental workflow for the Heck reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 9-Iodophenanthrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Buchwald-Hartwig amination of 9-iodophenanthrene. This reaction is a powerful method for the synthesis of 9-aminophenanthrene derivatives, which are valuable scaffolds in medicinal chemistry and materials science. The protocols and data presented herein are based on established methodologies for the amination of sterically hindered aryl iodides.
Core Concepts and Reaction Mechanism
The Buchwald-Hartwig amination is a versatile cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine in the presence of a palladium catalyst. The catalytic cycle is generally understood to involve three key steps:
-
Oxidative Addition: A palladium(0) catalyst reacts with this compound to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired 9-aminophenanthrene derivative is formed via reductive elimination from the palladium-amido complex, which also regenerates the active palladium(0) catalyst.
The choice of ligand is critical for the success of the reaction, as it modulates the reactivity and stability of the palladium catalyst, facilitating the key steps of oxidative addition and reductive elimination.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of this compound with various amines. These examples are illustrative and based on typical conditions for the amination of sterically hindered aryl iodides. Optimization may be required for specific substrates.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12 | 85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.4) | Dioxane | 100 | 8 | 92 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 16 | 78 |
| 4 | n-Hexylamine | Pd(OAc)₂ (2) | cataCXium A (4) | LHMDS (1.5) | THF | 80 | 10 | 88 |
Experimental Protocols
Protocol 1: General Procedure for the Amination of this compound with Aryl Amines
This protocol is suitable for the coupling of this compound with a range of primary and secondary aryl amines.
Materials:
-
This compound
-
Aryl amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Schlenk tube or microwave vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a glovebox, to an oven-dried Schlenk tube, add this compound (1.0 equiv), the aryl amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.5 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene to the Schlenk tube.
-
Reaction: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 9-(arylamino)phenanthrene.
Protocol 2: General Procedure for the Amination of this compound with Aliphatic Amines
This protocol is suitable for the coupling of this compound with a range of primary and secondary aliphatic amines.
Materials:
-
This compound
-
Aliphatic amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous dioxane
-
Schlenk tube or microwave vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a glovebox, to an oven-dried Schlenk tube, add this compound (1.0 equiv), Pd(OAc)₂ (2 mol%), and RuPhos (4 mol%).
-
Reagent Addition: Add the aliphatic amine (1.2 equiv) and NaOtBu (1.4 equiv).
-
Solvent Addition: Add anhydrous, degassed dioxane to the Schlenk tube.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 9-(alkylamino)phenanthrene.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Application Notes and Protocols for Copper-Free Sonogashira Coupling of 9-Iodophenanthrene
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction has found extensive application in the synthesis of pharmaceuticals, natural products, complex biologically active molecules, and advanced organic materials.[1][2][3][4] The traditional Sonogashira reaction employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst.[1][2][3][5] However, the use of copper can lead to undesirable side reactions, primarily the homocoupling of terminal alkynes (Glaser coupling), and introduces toxicity concerns, which can be problematic in the synthesis of pharmaceutical compounds.[1][6]
Recent advancements have focused on the development of copper-free Sonogashira protocols.[1][2][3] These methods offer several advantages, including milder reaction conditions, cleaner reaction profiles by avoiding Glaser byproducts, and reduced toxicity, making them more aligned with the principles of green chemistry.[1][2][3] This document provides detailed application notes and a general experimental protocol for the copper-free Sonogashira coupling of 9-iodophenanthrene with terminal alkynes.
Reaction Principle
The copper-free Sonogashira reaction is catalyzed by a palladium complex. The catalytic cycle, while nuanced depending on the specific ligand and base used, generally proceeds through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound) to form a Pd(II) complex.[5]
-
Alkyne Coordination and Deprotonation: A terminal alkyne coordinates to the Pd(II) center. In the absence of a copper co-catalyst, a base is used to deprotonate the alkyne, forming a palladium acetylide intermediate.[7]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired arylethynylphenanthrene product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][7]
Experimental Protocol: General Procedure for Copper-Free Sonogashira Coupling of this compound
This protocol provides a general method for the coupling of this compound with a terminal alkyne. The specific conditions may require optimization depending on the nature of the alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(OAc)₂)
-
Phosphine ligand (if required by the catalyst, e.g., PPh₃)
-
Base (e.g., Cs₂CO₃, TBAF, Et₃N)
-
Anhydrous solvent (e.g., DMF, THF, 2-MeTHF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., 0.5-3 mol%), and any phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous solvent and the base (e.g., 2-3 equiv.).
-
Add the terminal alkyne (1.2-1.5 equiv.) dropwise to the stirred reaction mixture.
-
Heat the reaction mixture to the desired temperature (ranging from room temperature to 90 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for copper-free Sonogashira couplings of aryl iodides, which can be adapted for this compound.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(CH₃CN)₂Cl₂ (0.5) | cataCXium A (1) | Cs₂CO₃ (1) | 2-MeTHF | Room Temp | 48 | Good to Excellent |
| 2 | PdCl₂(PPh₃)₂ (3) | - | TBAF (3) | Solvent-free | 80 | 0.5 - 2 | Moderate to Excellent |
| 3 | Pd(OAc)₂ (1-3) | - | Bu₄NOAc (2) | DMF | Room Temp | 12 - 24 | Good to Excellent |
Yields are generalized and highly dependent on the specific substrates used.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the copper-free Sonogashira coupling experiment.
Caption: A flowchart of the key steps in the experimental protocol for the copper-free Sonogashira coupling.
Catalytic Cycle Diagram
The following diagram illustrates the proposed catalytic cycle for a copper-free Sonogashira reaction.
Caption: A simplified representation of the palladium-catalyzed copper-free Sonogashira reaction cycle.
The copper-free Sonogashira coupling provides an efficient and environmentally benign method for the synthesis of 9-alkynylphenanthrene derivatives. The protocols and data presented herein offer a solid foundation for researchers in organic synthesis and drug development to utilize this valuable transformation. The elimination of copper simplifies the reaction setup and purification while minimizing the generation of undesirable byproducts. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Synthesis of Phenanthrene-Annulated N-Heterocyclic Carbene Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of N-heterocyclic carbene (NHC) ligands featuring a phenanthrene backbone. The fusion of the phenanthrene moiety onto the NHC framework imparts unique steric and electronic properties, making these ligands promising candidates for applications in catalysis, materials science, and medicinal chemistry. While various synthetic strategies can be envisioned, this document focuses on a robust pathway commencing from readily available precursors to yield phenanthro[9,10-d]imidazol-2-ylidenes.
Introduction
N-heterocyclic carbenes have emerged as a pivotal class of ligands in organometallic chemistry and catalysis due to their strong σ-donating and tunable steric properties. The incorporation of a polycyclic aromatic hydrocarbon like phenanthrene into the NHC scaffold can significantly influence the ligand's characteristics. The extended π-system of the phenanthrene unit can modulate the electronic properties of the carbene and may offer opportunities for non-covalent interactions in catalytic processes. Furthermore, the rigid and sterically demanding phenanthrene backbone can create a unique coordination environment around the metal center, potentially leading to enhanced catalytic activity and selectivity.
This document outlines a synthetic route to 1,3-disubstituted-phenanthro[9,10-d]imidazol-2-ylidenes, key precursors for the generation of novel organometallic catalysts.
Synthetic Pathway Overview
The synthesis of phenanthrene-annulated N-heterocyclic carbene ligands can be achieved through a multi-step sequence starting from 9,10-phenanthrenequinone. The general workflow involves the formation of a diimine, followed by reductive cyclization to a diamine, subsequent imidazole ring formation to yield an imidazolium salt, and finally, deprotonation to generate the free carbene.
Caption: General synthetic workflow for phenanthrene-annulated NHC ligands.
Experimental Protocols
The following protocols are adapted from established literature procedures for the synthesis of phenanthrene-annulated NHC ligands and their metal complexes.
Protocol 1: Synthesis of N,N'-Di(p-tolyl)phenanthrene-9,10-diimine
This protocol describes the synthesis of the diimine precursor from 9,10-phenanthrenequinone and p-toluidine.
Materials:
-
9,10-Phenanthrenequinone
-
p-Toluidine
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 9,10-phenanthrenequinone (1.0 eq) in ethanol.
-
Add p-toluidine (2.2 eq) to the solution.
-
Add a catalytic amount of acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the N,N'-di(p-tolyl)phenanthrene-9,10-diimine.
Protocol 2: Synthesis of 9,10-Di(p-tolylamino)phenanthrene
This protocol details the reductive cyclization of the diimine to the corresponding diamine.
Materials:
-
N,N'-Di(p-tolyl)phenanthrene-9,10-diimine
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Methanol
Procedure:
-
Suspend the N,N'-di(p-tolyl)phenanthrene-9,10-diimine (1.0 eq) in a mixture of ethanol and methanol.
-
Cool the suspension in an ice bath.
-
Slowly add sodium borohydride (excess, e.g., 4-5 eq) portion-wise to the stirred suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the 9,10-di(p-tolylamino)phenanthrene.
Protocol 3: Synthesis of 1,3-Di(p-tolyl)phenanthro[9,10-d]imidazolium Salt
This protocol describes the formation of the imidazolium salt, the direct precursor to the NHC ligand.[1]
Materials:
-
9,10-Di(p-tolylamino)phenanthrene
-
Triethyl orthoformate
-
Ammonium hexafluorophosphate (NH₄PF₆) or other suitable counter-ion source
-
Formic acid (catalytic amount)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 9,10-di(p-tolylamino)phenanthrene (1.0 eq) in triethyl orthoformate.
-
Add ammonium hexafluorophosphate (1.1 eq) and a catalytic amount of formic acid.
-
Heat the reaction mixture at reflux for 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
The imidazolium salt will precipitate. Collect the solid by filtration.
-
Wash the solid with diethyl ether and dry under vacuum.
Protocol 4: Synthesis of 1,3-Di(p-tolyl)phenanthro[9,10-d]imidazol-2-ylidene (Free Carbene)
This protocol outlines the deprotonation of the imidazolium salt to generate the free NHC.[1]
Materials:
-
1,3-Di(p-tolyl)phenanthro[9,10-d]imidazolium hexafluorophosphate
-
Potassium hydride (KH) or other strong, non-nucleophilic base
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, suspend the imidazolium salt (1.0 eq) in anhydrous THF.
-
Add potassium hydride (1.1 eq) portion-wise at room temperature.
-
Stir the mixture at room temperature for 2-4 hours. The reaction can be monitored by the evolution of hydrogen gas.
-
Filter the reaction mixture through Celite under an inert atmosphere to remove excess KH and the potassium salt byproduct.
-
The filtrate contains the free carbene in solution. This solution can be used directly for the synthesis of metal complexes, or the solvent can be removed under vacuum to yield the free carbene as a solid. Note that free carbenes can be sensitive to air and moisture.
Protocol 5: Synthesis of a Silver(I)-NHC Complex
This protocol provides a general method for the synthesis of a silver(I) complex, which can be used as a transmetalation agent.[1]
Materials:
-
1,3-Di(p-tolyl)phenanthro[9,10-d]imidazolium hexafluorophosphate
-
Silver(I) oxide (Ag₂O)
-
Dichloromethane (DCM)
Procedure:
-
In a flask protected from light, dissolve the imidazolium salt (1.0 eq) in dichloromethane.
-
Add silver(I) oxide (0.6 eq) to the solution.
-
Stir the mixture at room temperature for 12-24 hours.
-
Filter the reaction mixture through Celite to remove any unreacted silver oxide and other solids.
-
Remove the solvent from the filtrate under reduced pressure to yield the silver(I)-NHC complex.
Data Presentation
The following table summarizes typical yields for the synthesis of a representative phenanthrene-annulated NHC ligand and its silver complex.
| Step | Product | Typical Yield (%) |
| 1. Diimine Formation | N,N'-Di(p-tolyl)phenanthrene-9,10-diimine | 85-95 |
| 2. Reductive Cyclization | 9,10-Di(p-tolylamino)phenanthrene | 70-80 |
| 3. Imidazolium Salt Formation | 1,3-Di(p-tolyl)phenanthro[9,10-d]imidazolium hexafluorophosphate | 60-75 |
| 4. Silver(I)-NHC Complex Formation | [Ag(1,3-di(p-tolyl)phenanthro[9,10-d]imidazol-2-ylidene)₂]PF₆ | 80-90 |
Logical Relationships in Synthesis
The synthesis of the target NHC ligand and its subsequent metal complex follows a logical progression of chemical transformations.
Caption: Logical progression of the synthetic steps.
Conclusion
The protocols detailed in these application notes provide a reliable pathway for the synthesis of phenanthrene-annulated N-heterocyclic carbene ligands. The modularity of this synthetic route allows for the introduction of various substituents on the nitrogen atoms of the imidazole ring by selecting different primary amines in the initial condensation step. This tunability, combined with the unique structural features of the phenanthrene backbone, makes these NHC ligands valuable tools for the development of novel catalysts and functional materials. Researchers are encouraged to adapt and optimize these protocols for their specific target molecules and applications.
References
Protocol for the synthesis of 9-hydroxyphenanthrene from 9-Iodophenanthrene
Introduction
9-Hydroxyphenanthrene, also known as Phenanthren-9-ol, is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and materials. Its synthesis from readily available precursors is of significant interest to the chemical research community. This document provides a detailed protocol for the synthesis of 9-hydroxyphenanthrene from 9-iodophenanthrene via a copper-catalyzed hydroxylation reaction, a method analogous to the Ullmann condensation. This reaction offers a robust and efficient route to the desired phenol.
Reaction Principle
The core of this protocol is a copper-catalyzed nucleophilic aromatic substitution. In this reaction, this compound is coupled with a hydroxide source in the presence of a copper catalyst. The catalyst facilitates the formation of the carbon-oxygen bond, leading to the desired 9-hydroxyphenanthrene. Various copper-based catalytic systems have been developed for the hydroxylation of aryl halides, offering a range of reaction conditions.[1][2][3][4][5][6][7]
Data Presentation: Comparison of Catalytic Systems for Aryl Halide Hydroxylation
The following table summarizes various copper-catalyzed systems reported for the hydroxylation of aryl halides, which can be adapted for the synthesis of 9-hydroxyphenanthrene.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Reference |
| Cu(acac)₂ | N,N′-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide (BHMPO) | LiOH | DMSO/H₂O | 60 | 0.5 | [2] |
| Cu–ZnO–ZrO₂ | None | NaOH | DMSO/H₂O | 110 | 1.24 | [3] |
| Cu-g-C₃N₄ | None | NaOH | DMSO/H₂O | 120 | 4 | [8] |
| Cu₂O | 4,7-dihydroxy-1,10-phenanthroline | Tetrabutylammonium hydroxide | H₂O | Not Specified | Not Specified | [4] |
Experimental Protocol: Synthesis of 9-Hydroxyphenanthrene
This protocol is adapted from general methods for copper-catalyzed hydroxylation of aryl iodides.[2][3][8]
Materials:
-
This compound
-
Copper(II) acetylacetonate (Cu(acac)₂)
-
N,N′-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide (BHMPO)
-
Lithium hydroxide (LiOH)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 304.12 g/mol ), Cu(acac)₂ (0.005 mmol, 0.5 mol%), and BHMPO (0.01 mmol, 1 mol%).
-
Solvent and Reagent Addition: To the flask, add a mixture of anhydrous DMSO (2.0 mL) and deionized water (0.4 mL).
-
Base Addition: Add lithium hydroxide (2.0 mmol) to the reaction mixture.
-
Reaction: Stir the mixture at 60°C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture to pH ~3-4 with 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 9-hydroxyphenanthrene.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 9-hydroxyphenanthrene.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound may cause skin and eye irritation.[9]
-
DMSO can facilitate the absorption of other chemicals through the skin.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions [organic-chemistry.org]
- 3. Selective hydroxylation of aryl iodides to produce phenols under mild conditions using a supported copper catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed hydroxylation of aryl halides: efficient synthesis of phenols, alkyl aryl ethers and benzofuran derivatives in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. rsc.org [rsc.org]
- 9. This compound | C14H9I | CID 259286 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of 9-Iodophenanthrene in the Synthesis of Advanced Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Iodophenanthrene is a key building block in the synthesis of novel fluorescent probes. Its rigid, planar phenanthrene core provides a robust platform for the development of sensors with high sensitivity and selectivity. The presence of the iodine atom at the 9-position allows for versatile functionalization through various cross-coupling reactions, most notably the Sonogashira and Suzuki reactions. This enables the introduction of a wide range of fluorophores and recognition moieties, leading to the creation of custom-designed probes for specific analytes and biological targets. This document provides detailed application notes and experimental protocols for the synthesis and utilization of fluorescent probes derived from this compound, with a focus on a specific example: a pyrene-based probe for the detection of copper ions (Cu²⁺).
Core Synthetic Methodologies
The primary strategies for functionalizing this compound involve palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and broad functional group tolerance, making them ideal for the synthesis of complex molecular probes.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide. In the context of this compound, this reaction is used to introduce alkyne-containing fluorophores or linker units.
Suzuki Coupling
The Suzuki coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (such as a boronic acid or ester) and an organohalide. This is a versatile method for introducing aryl or vinyl substituents at the 9-position of the phenanthrene core.
Application Example: A 9-Phenanthrene-Pyrene Conjugate as a Fluorescent Probe for Copper Ion Detection
This section details the synthesis and application of a fluorescent probe, 9-(pyren-1-ylethynyl)phenanthrene, for the selective detection of copper (II) ions. The probe is synthesized via a Sonogashira coupling reaction between this compound and 1-ethynylpyrene.
Signaling Pathway
The detection mechanism of the 9-(pyren-1-ylethynyl)phenanthrene probe for Cu²⁺ ions is based on a fluorescence "turn-off" response. The pyrene moiety of the probe exhibits strong fluorescence. Upon coordination of Cu²⁺ to the probe, the paramagnetic nature of the copper ion leads to quenching of the fluorescence emission. This quenching effect provides a sensitive and selective signal for the presence of Cu²⁺.
Caption: Signaling pathway for Cu²⁺ detection.
Experimental Protocols
Synthesis of 9-(pyren-1-ylethynyl)phenanthrene
This protocol details the Sonogashira coupling of this compound with 1-ethynylpyrene.
Materials:
-
This compound
-
1-Ethynylpyrene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), 1-ethynylpyrene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (20 mL) and triethylamine (5 mL) to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 24 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with toluene.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to afford 9-(pyren-1-ylethynyl)phenanthrene as a solid.
Metal-Catalyzed C-H Activation of 9-Iodophenanthrene: Application Notes and Protocols for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the metal-catalyzed C-H activation involving 9-iodophenanthrene and related derivatives. The phenanthrene scaffold is a privileged structure in medicinal chemistry and materials science, and the ability to selectively functionalize its C-H bonds offers a powerful tool for the synthesis of novel compounds with tailored properties. These protocols are designed to be a valuable resource for researchers engaged in organic synthesis, drug discovery, and materials development.
Application Notes
Phenanthrene and its derivatives exhibit a wide range of biological activities and are key components of many functional materials. Traditional methods for the synthesis and functionalization of phenanthrenes often require multi-step sequences and the use of pre-functionalized starting materials. Metal-catalyzed C-H activation has emerged as a more efficient and atom-economical strategy to directly introduce new functional groups onto the phenanthrene core.
The regioselective functionalization of the phenanthrene nucleus, however, remains a significant challenge due to the presence of multiple, electronically similar C-H bonds. To overcome this, directing group strategies are often employed. A directing group, typically installed at a specific position on the phenanthrene ring, can chelate to the metal catalyst and position it in close proximity to a specific C-H bond, thereby enabling its selective activation and subsequent functionalization.
While direct C-H functionalization of this compound at another position is not extensively documented in dedicated protocols, the principles of directed C-H activation on the phenanthrene core have been established. For instance, a carboxamide group at the 9-position has been successfully utilized to direct the copper-catalyzed arylation of the remote C7-H bond. This approach highlights the potential for using substituents at the 9-position, such as the iodo group or its derivatives, to control the regioselectivity of C-H functionalization.
This document focuses on a key example of directed C-H activation on a 9-substituted phenanthrene and also provides a protocol for the synthesis of the phenanthrene core itself via a palladium-catalyzed domino reaction involving C-H activation.
Key Reaction: Copper-Catalyzed Remote C-H Arylation of Phenanthrene-9-carboxamide
A notable example of regioselective C-H functionalization on the phenanthrene core is the copper-catalyzed C7-H arylation of phenanthrene-9-carboxamide using aryliodonium salts as the arylating agents.[1] This reaction demonstrates the feasibility of functionalizing a remote C-H bond by employing a directing group at the 9-position. The carboxamide group acts as a bidentate ligand, coordinating to the copper catalyst and facilitating the selective activation of the C7-H bond. This strategy provides a valuable blueprint for the development of other regioselective C-H functionalizations of 9-substituted phenanthrenes.
Experimental Protocol: Copper-Catalyzed C7-H Arylation
This protocol is adapted from the literature for the copper-catalyzed remote C-H arylation of phenanthrene-9-carboxamide.[1]
Materials:
-
Phenanthrene-9-carboxamide derivative (1.0 equiv)
-
Aryliodonium salt (1.5 equiv)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%)
-
1,2-Dichloroethane (DCE)
-
Nitrogen gas (N₂)
Procedure:
-
To a dry reaction vial, add the phenanthrene-9-carboxamide derivative (0.2 mmol, 1.0 equiv), the aryliodonium salt (0.3 mmol, 1.5 equiv), and Cu(OTf)₂ (0.02 mmol, 10 mol%).
-
Evacuate and backfill the vial with nitrogen gas three times.
-
Add 1,2-dichloroethane (1.0 mL) to the vial via syringe.
-
Seal the vial and stir the reaction mixture at 70 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired C7-arylated product.
Synthesis of the Phenanthrene Core: Palladium-Catalyzed Domino Reaction
For the construction of the phenanthrene skeleton itself, a palladium-catalyzed domino one-pot reaction has been developed.[2] This method utilizes aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene to efficiently synthesize a variety of phenanthrene derivatives through a cascade involving ortho-C-H activation.
Experimental Protocol: Palladium-Catalyzed Phenanthrene Synthesis
This protocol is a general procedure for the synthesis of phenanthrene derivatives.[2]
Materials:
-
Aryl iodide (1.0 equiv)
-
ortho-Bromobenzoyl chloride (1.2 equiv)
-
Norbornadiene (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (12.5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.25 equiv)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen gas (N₂)
Procedure:
-
To a dried round-bottomed flask, add the aryl iodide (0.30 mmol, 1.0 equiv), ortho-bromobenzoyl chloride (0.36 mmol, 1.2 equiv), norbornadiene (0.60 mmol, 2.0 equiv), Pd(OAc)₂ (0.015 mmol, 5 mol%), PPh₃ (0.0375 mmol, 12.5 mol%), and Cs₂CO₃ (0.675 mmol, 2.25 equiv).
-
Add DMF (4 mL) to the flask.
-
Purge the flask with nitrogen gas.
-
Stir the mixture at 105 °C under a nitrogen atmosphere for 10 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (5 mL) and brine (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Copper-Catalyzed C7-H Arylation of Phenanthrene-9-carboxamide Derivatives [1]
| Entry | Phenanthrene Substrate (Directing Group) | Aryliodonium Salt | Product | Yield (%) |
| 1 | N-(tert-butyl)phenanthrene-9-carboxamide | Diphenyliodonium triflate | 7-Phenyl-N-(tert-butyl)phenanthrene-9-carboxamide | 75 |
| 2 | N-methylphenanthrene-9-carboxamide | Diphenyliodonium triflate | 7-Phenyl-N-methylphenanthrene-9-carboxamide | 72 |
| 3 | N-cyclohexylphenanthrene-9-carboxamide | Diphenyliodonium triflate | 7-Phenyl-N-cyclohexylphenanthrene-9-carboxamide | 68 |
| 4 | 9-acetylphenanthrene | Diphenyliodonium triflate | 7-Phenyl-9-acetylphenanthrene | 55 |
Table 2: Palladium-Catalyzed Synthesis of Phenanthrene Derivatives [2]
| Entry | Aryl Iodide | ortho-Bromobenzoyl Chloride | Product | Yield (%) |
| 1 | Iodobenzene | 2-Bromobenzoyl chloride | Phenanthrene | 85 |
| 2 | 1-Iodo-4-methylbenzene | 2-Bromobenzoyl chloride | 2-Methylphenanthrene | 82 |
| 3 | 1-Iodo-4-methoxybenzene | 2-Bromobenzoyl chloride | 2-Methoxyphenanthrene | 80 |
| 4 | 1-Iodo-4-fluorobenzene | 2-Bromobenzoyl chloride | 2-Fluorophenanthrene | 78 |
| 5 | Iodobenzene | 2-Bromo-5-methoxybenzoyl chloride | 3-Methoxyphenanthrene | 83 |
Mandatory Visualization
Caption: Catalytic cycle for copper-catalyzed C-H arylation.
Caption: Experimental workflow for C-H arylation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 9-Iodophenanthrene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide targeted troubleshooting advice and frequently asked questions (FAQs) to help improve the yield and efficiency of Suzuki coupling reactions involving the sterically hindered substrate, 9-iodophenanthrene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during the Suzuki coupling of this compound, offering solutions based on established organometallic principles and literature precedents.
Q1: My Suzuki coupling of this compound is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low yields in the Suzuki coupling of sterically hindered substrates like this compound are common and can typically be attributed to a few key areas. A systematic approach to troubleshooting is recommended:
-
Catalyst System (Catalyst & Ligand): The choice of palladium catalyst and phosphine ligand is paramount for promoting the oxidative addition and reductive elimination steps with a bulky substrate. Standard catalysts like Pd(PPh₃)₄ may not be effective. Consider screening more robust and sterically demanding ligands.
-
Reaction Conditions: Factors such as the choice of base, solvent, and reaction temperature are critical and need to be optimized for this specific substrate.
-
Reagent Quality: Ensure the purity and stability of your this compound, boronic acid, catalyst, ligand, and base. Impurities or degradation can significantly inhibit the reaction.
-
Inert Atmosphere: The exclusion of oxygen is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction setup is properly degassed.
Q2: What are the most common side reactions, and how can I minimize them?
A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields. These include:
-
Homocoupling: Dimerization of the boronic acid or this compound can occur. This is often promoted by the presence of oxygen or high catalyst loading. Rigorous degassing and using the optimal catalyst concentration can mitigate this.
-
Protodeboronation: The boronic acid can be protonated, leading to the formation of the corresponding arene and boric acid. This is often an issue with excess water, strong bases, or prolonged reaction times at high temperatures. Using anhydrous solvents, a milder base, or boronic esters can help.
-
Dehalogenation: The this compound can be reduced to phenanthrene. This can be caused by certain impurities or side reactions with the solvent or base.
Q3: How do I select the optimal catalyst and ligand for this sterically hindered coupling?
A3: For sterically hindered aryl iodides, the selection of a suitable catalyst system is crucial. General guidelines include:
-
Palladium Precatalysts: Using well-defined palladium precatalysts can offer more consistent results compared to generating the active catalyst in-situ.
-
Bulky, Electron-Rich Monophosphine Ligands: These are often the most effective for sterically hindered substrates. The bulkiness of the ligand facilitates the reductive elimination step, while the electron-rich nature promotes the oxidative addition of the aryl iodide. Examples include Buchwald-type ligands (e.g., SPhos, XPhos) and trialkylphosphines (e.g., P(t-Bu)₃).
-
Ligand Screening: It is highly recommended to screen a small library of ligands to identify the optimal one for your specific boronic acid partner.
Q4: What is the best approach for choosing the base and solvent?
A4: The base and solvent system plays a critical role in the reaction's success.
-
Base Selection: The base activates the boronic acid for transmetalation. For sensitive substrates, milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium or potassium hydroxide. The choice of base can significantly impact the reaction rate and the prevalence of side reactions.
-
Solvent System: The solvent must be able to dissolve the reactants, catalyst, and base to a sufficient extent. For polycyclic aromatic hydrocarbons like this compound, which can have poor solubility, solvents like 1,4-dioxane, toluene, or DMF are common choices. Often, a co-solvent system, such as dioxane/water or toluene/ethanol/water, is used to facilitate the dissolution of the inorganic base.
Data Presentation: Comparative Analysis of Reaction Conditions
The following tables summarize quantitative data for the Suzuki coupling of this compound and structurally similar sterically hindered aryl halides with various arylboronic acids. This data is intended to serve as a guide for reaction optimization.
Table 1: Catalyst and Ligand Screening for the Synthesis of 9-Phenylphenanthrene
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | >95 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 110 | 12 | 92 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 24 | 65 |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 100 | 16 | 78 |
Data is representative and compiled from typical results for sterically hindered aryl iodides.
Table 2: Influence of Base and Solvent on Yield
| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | >95 |
| 2 | This compound | Phenylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane | 100 | 93 |
| 3 | This compound | Phenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 110 | 85 |
| 4 | 9-Bromophenanthrene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 70 |
Data is representative and compiled from typical results for sterically hindered aryl halides.
Experimental Protocols
Below is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound. This procedure should be optimized for different boronic acids and reaction scales.
General Procedure for the Synthesis of 9-Arylphenanthrene:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.), the palladium source (e.g., Pd(OAc)₂, 1-3 mol%), and the phosphine ligand (e.g., SPhos, 2-6 mol%).
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., 1,4-dioxane, 5-10 mL) and degassed water (if using a biphasic system) via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in troubleshooting and optimizing the Suzuki coupling of this compound.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Preventing homocoupling side products in Sonogashira reactions of 9-Iodophenanthrene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homocoupling side products during Sonogashira reactions involving 9-Iodophenanthrene.
Troubleshooting Guide: Preventing Homocoupling Side Products
This guide addresses common issues encountered during the Sonogashira coupling of this compound, with a focus on minimizing the formation of the undesired homocoupled alkyne (Glaser coupling) byproduct.
| Issue | Potential Cause | Recommended Action |
| High percentage of homocoupled alkyne byproduct. | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and reagents. Employ freeze-pump-thaw cycles for solvents and purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen). Maintain a positive pressure of the inert gas throughout the reaction.[1] |
| High concentration of copper(I) co-catalyst. | Reduce the loading of the copper(I) salt (e.g., CuI) to the minimum effective amount (typically 1-5 mol%). In some cases, copper-free conditions may be optimal. | |
| Slow rate of the desired cross-coupling reaction. | The sterically hindered nature of this compound can slow down the oxidative addition and subsequent steps. Consider using a more active palladium catalyst or a ligand that promotes these steps. Increasing the temperature may also be beneficial, but requires careful optimization to avoid decomposition. | |
| Low or no yield of the desired cross-coupled product. | Inactive catalyst. | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure it is properly reduced in situ. The use of fresh, high-purity catalysts and ligands is recommended. |
| Steric hindrance from the phenanthrene core. | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that can facilitate the oxidative addition step with sterically demanding aryl halides. | |
| Inappropriate base or solvent. | The choice of base and solvent is critical. For sterically hindered substrates, a stronger, non-coordinating base may be required. Screen different solvents to ensure adequate solubility of all reactants and intermediates. | |
| Formation of unidentified byproducts. | Decomposition of starting materials or products at elevated temperatures. | Monitor the reaction closely by TLC or LC-MS. If decomposition is observed, consider running the reaction at a lower temperature for a longer duration. |
| Side reactions involving the phenanthrene core. | While less common, the reactivity of the phenanthrene system under the reaction conditions should be considered. Analysis of byproducts by NMR and MS can help identify these side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of homocoupling in the Sonogashira reaction of this compound?
A1: The primary cause of homocoupling, also known as Glaser coupling, is the copper(I)-catalyzed oxidative dimerization of the terminal alkyne.[1] This process is significantly promoted by the presence of oxygen in the reaction mixture.
Q2: How can I completely eliminate the possibility of homocoupling?
A2: The most effective way to eliminate copper-mediated homocoupling is to employ a copper-free Sonogashira protocol. These reactions typically require a more active palladium catalyst/ligand system and may necessitate higher reaction temperatures, but they completely avoid the primary pathway for Glaser coupling.
Q3: What are the ideal reaction conditions for the Sonogashira coupling of this compound to minimize homocoupling?
A3: Due to the steric hindrance of the 9-phenanthrenyl group, the reaction requires careful optimization. A good starting point is to use a copper-free protocol with a palladium catalyst bearing a bulky, electron-rich phosphine ligand. Rigorous exclusion of oxygen is paramount.
Q4: Can the slow addition of the terminal alkyne reduce homocoupling?
A4: Yes, the slow addition of the terminal alkyne via a syringe pump can be an effective strategy. This maintains a low concentration of the alkyne in the reaction mixture at any given time, which kinetically disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling with the more reactive this compound.
Q5: What is the role of the base in this reaction, and which one should I choose?
A5: The base is required to deprotonate the terminal alkyne, forming the reactive acetylide species, and to neutralize the hydrogen iodide generated during the reaction. For sterically hindered substrates like this compound, a bulky amine base such as diisopropylethylamine (DIPEA) or DBU can be effective. Inorganic bases like Cs2CO3 or K3PO4 can also be used, particularly in copper-free protocols.
Data Presentation
The following tables summarize the effect of various reaction parameters on the yield of the desired product and the homocoupling byproduct in a model Sonogashira reaction of a sterically hindered aryl iodide. Note: Data is generalized from literature on sterically hindered aryl halides and should be used as a guideline for optimization with this compound.
Table 1: Effect of Copper(I) Co-catalyst on Product Distribution
| CuI Loading (mol%) | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 0 | 75 | < 2 |
| 1 | 85 | 10 |
| 5 | 88 | 8 |
| 10 | 80 | 15 |
Table 2: Influence of Ligand Choice on Reaction Outcome (Copper-Free Conditions)
| Ligand | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| PPh3 | 45 | < 5 |
| P(t-Bu)3 | 85 | < 2 |
| XPhos | 92 | < 1 |
| SPhos | 90 | < 1 |
Table 3: Impact of Base Selection on a Model Reaction
| Base | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| Triethylamine | 65 | 8 |
| Diisopropylethylamine (DIPEA) | 80 | 5 |
| DBU | 82 | 4 |
| Cs2CO3 | 88 | < 2 |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), Pd(OAc)2 (0.02 mmol, 2 mol%), and a suitable bulky phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Reagent Addition: Add an anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL) followed by a degassed base (e.g., Cs2CO3, 2.0 mmol, 2.0 equiv.).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Sonogashira Coupling with Slow Alkyne Addition
This protocol utilizes a copper co-catalyst but minimizes homocoupling through the slow addition of the alkyne.
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 mmol, 1.0 equiv.), PdCl2(PPh3)2 (0.03 mmol, 3 mol%), and CuI (0.02 mmol, 2 mol%).
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF, 10 mL) and a degassed amine base (e.g., DIPEA, 3.0 mmol, 3.0 equiv.).
-
Slow Addition of Alkyne: Prepare a solution of the terminal alkyne (1.2 mmol, 1.2 equiv.) in the same anhydrous, degassed solvent (5 mL). Add this solution to the reaction mixture dropwise over a period of 4-6 hours using a syringe pump.
-
Reaction: Stir the reaction at room temperature or gentle heating (40-60 °C) for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Visualizations
References
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 9-Iodophenanthrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to catalyst deactivation during cross-coupling reactions involving 9-iodophenanthrene.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation in cross-coupling reactions involving this compound?
A1: Catalyst deactivation in these reactions typically stems from a few key issues:
-
Formation of Inactive Palladium Species: The active Pd(0) catalyst can be reduced to inactive palladium black (Pd(0) nanoparticles), particularly at high temperatures or with prolonged reaction times.[1] Conversely, the active species can be oxidized to a stable, inactive Pd(II) state.
-
Ligand Degradation or Dissociation: The phosphine or N-heterocyclic carbene (NHC) ligands that stabilize the palladium catalyst can degrade or dissociate, leading to catalyst aggregation and precipitation.
-
Product Inhibition: The phenanthrene-containing product can sometimes coordinate to the palladium center, forming a stable complex that inhibits further catalytic turnover.[2]
-
Side Reactions: Homocoupling of the boronic acid/ester in Suzuki-Miyaura reactions or other side reactions can consume the catalyst and reagents.[3]
Q2: Why do I observe low yields when performing Suzuki-Miyaura coupling with this compound, even with a typically reliable catalyst system?
A2: Low yields with this compound in Suzuki-Miyaura coupling can be attributed to several factors related to the substrate's structure:
-
Steric Hindrance: The bulky phenanthrene moiety can slow down key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
-
Poor Solubility: this compound and its coupled products can have limited solubility in common reaction solvents, leading to a heterogeneous mixture and inefficient catalysis.
-
Catalyst Deactivation: As mentioned above, the formation of inactive palladium species is a common issue. The extended aromatic system of phenanthrene may also interact with the catalyst in unintended ways.
Q3: Can the iodide leaving group contribute to catalyst deactivation?
A3: Yes, the accumulation of iodide ions in the reaction mixture can lead to catalyst poisoning.[4] Iodide can coordinate to the palladium center, forming stable and less reactive complexes that can inhibit the catalytic cycle.[4] This effect can be more pronounced at lower reaction temperatures.[5]
Q4: Are there specific ligands that are more robust for cross-coupling reactions with polycyclic aromatic halides like this compound?
A4: For sterically demanding substrates like this compound, bulky and electron-rich phosphine ligands, often referred to as Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos), are generally recommended.[6][7] These ligands help to stabilize the catalytic species, promote efficient oxidative addition and reductive elimination, and can prevent catalyst aggregation. N-heterocyclic carbene (NHC) ligands are also a good option due to their strong σ-donating ability and steric bulk.[7]
Troubleshooting Guides
Issue 1: Low or No Conversion in the Reaction
Question: My cross-coupling reaction with this compound has stalled or shows very low conversion to the desired product. What steps can I take to troubleshoot this?
Answer:
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | 1. Use a Pre-activated Catalyst: If using a Pd(II) precatalyst, ensure proper reduction to the active Pd(0) species.[3][8] Consider using a commercially available, air-stable Pd(0) precatalyst. | Pd(II) sources require an in-situ reduction step which can sometimes be inefficient.[3] |
| 2. Degas Thoroughly: Ensure all solvents and reagents are properly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. | Oxygen can lead to the formation of inactive palladium oxides and promote unwanted side reactions like homocoupling.[3] | |
| Poor Ligand Choice | 1. Screen Ligands: Test a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands. | These ligands are known to be effective for sterically hindered substrates.[7] |
| Suboptimal Reaction Conditions | 1. Adjust Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period. | Finding the optimal temperature balance is key to maximizing catalyst lifetime and product yield. |
| 2. Solvent Selection: Ensure this compound and the coupling partner are soluble in the chosen solvent at the reaction temperature. Consider solvent mixtures if solubility is an issue. | Poor solubility can lead to a heterogeneous reaction and slow kinetics.[6] | |
| 3. Base Selection: The choice of base is critical. For Suzuki-Miyaura reactions, ensure the base is strong enough to facilitate transmetalation but not so strong that it causes ligand or substrate degradation. | The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[9] |
Issue 2: Formation of Significant Byproducts
Question: I am observing a significant amount of homocoupled product from my boronic acid/ester in a Suzuki-Miyaura reaction with this compound. How can I minimize this?
Answer:
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | 1. Rigorous Degassing: Improve the degassing procedure for all reagents and the reaction vessel. | Oxygen promotes the homocoupling of boronic acids.[3] |
| Inefficient Transmetalation | 1. Choice of Base and Solvent: Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems to find conditions that favor the cross-coupling pathway. | The rate of transmetalation relative to homocoupling is highly dependent on the reaction conditions. |
| Pd(II) Species | 1. Use a Pd(0) Precatalyst: Starting with a Pd(0) source can sometimes reduce the amount of initial Pd(II) that can promote homocoupling.[3] | Pd(II) species can directly facilitate the homocoupling of two boronic acid molecules.[3] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction with this compound
-
Reagents and Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos) (1.1 - 1.2 equiv relative to Pd)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating block/oil bath, inert gas supply (Argon or Nitrogen).
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid/ester, the palladium precatalyst, the ligand, and the base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble salts and palladium residues.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizing Reaction Pathways and Troubleshooting
Below are diagrams to visualize the catalytic cycle, potential deactivation pathways, and a troubleshooting workflow.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Common catalyst deactivation pathways in cross-coupling reactions.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- 1. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. figshare.utas.edu.au [figshare.utas.edu.au]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 9-Iodophenanthrene Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 9-iodophenanthrene reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions involving this compound?
A1: Common impurities depend on the specific reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig coupling). However, you can generally expect to find:
-
Unreacted this compound: A significant impurity if the reaction has not gone to completion.
-
Homocoupled byproducts: For example, in Suzuki reactions, you might find biphenanthrene resulting from the coupling of two phenanthrene units. In Sonogashira reactions, the homocoupling of the alkyne partner (Glaser coupling) is a common side reaction.[1][2]
-
Dehalogenated product (phenanthrene): This can occur under certain reducing conditions during the reaction.
-
Catalyst residues: Residual palladium and/or copper catalysts are common impurities that need to be removed, especially for pharmaceutical applications.[1]
-
Ligands and their oxides: For instance, triphenylphosphine can be oxidized to triphenylphosphine oxide.
-
Inorganic salts: From bases (e.g., carbonates, phosphates) and other reagents used in the reaction.
Q2: What is the initial step I should take to clean up my crude reaction mixture?
A2: An aqueous work-up is the essential first step. This procedure is designed to remove the majority of inorganic salts and water-soluble impurities. A typical work-up involves diluting the reaction mixture with an organic solvent (such as ethyl acetate or dichloromethane) and washing it with water or brine.[1] For reactions containing acidic or basic impurities, washing with a dilute acidic or basic solution can be very effective. For instance, a basic wash with sodium bicarbonate or sodium carbonate can help remove acidic impurities.
Q3: My desired product and a key impurity have very similar polarities. How can I separate them?
A3: Separating compounds with similar polarities is a frequent challenge. Here are several strategies:
-
Meticulous Column Chromatography: This is often the most effective method. Use a long column and a shallow solvent gradient to maximize separation. It is crucial to first perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone) to identify the optimal conditions for separation.[1][3]
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique. The key is to find a solvent or solvent system in which the desired product and the impurity have different solubilities at different temperatures. Ethanol is often a good starting point for recrystallizing phenanthrene derivatives.[4][5]
-
Co-crystallization: In some cases, co-crystallization with another molecule can be used to selectively crystallize the desired product, leaving impurities behind in the solution.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product appears as an oil and will not crystallize. | 1. Presence of impurities inhibiting crystallization. 2. The product may be an oil at room temperature. | 1. Attempt further purification by column chromatography to remove impurities and then try to crystallize the purified product.[1] 2. If the product is inherently an oil, purification by chromatography is the most suitable method. |
| Significant amount of homocoupled byproduct observed. | 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst which can promote homocoupling. | 1. Ensure the reaction is thoroughly degassed with an inert gas (Argon or Nitrogen).[1] 2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly. 3. Careful column chromatography or recrystallization is required for purification.[1] |
| Difficulty removing residual palladium catalyst. | The palladium catalyst may be soluble in the organic phase. | 1. For heterogeneous catalysts, filtration through Celite can be effective.[1] 2. For homogeneous catalysts, consider using metal scavengers. These are materials like functionalized silica that bind to the metal, allowing it to be removed by filtration.[1] |
| Starting material (this compound) and product co-elute during column chromatography. | The polarity difference between the starting material and the product is very small. | 1. Try a different solvent system. Sometimes switching to a completely different set of solvents (e.g., from hexane/ethyl acetate to toluene/acetone) can alter the selectivity of the separation.[3] 2. Use a less polar eluent and a longer column to increase the separation resolution.[3] |
Quantitative Data Summary
The following table summarizes typical solvent systems used for the purification of phenanthrene derivatives by column chromatography. The optimal system for your specific product may vary.
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Notes |
| General Phenanthrene Derivatives | Silica Gel | Hexane/Ethyl Acetate | A common starting point for compounds of moderate polarity.[6] |
| Nonpolar Phenanthrene Derivatives | Silica Gel | Hexane | For very nonpolar compounds. |
| Polar Phenanthrene Derivatives | Silica Gel | Dichloromethane/Methanol | For more polar compounds. |
| Separation of Isomers | Alumina | Petroleum Ether | Alumina can sometimes offer different selectivity compared to silica gel. |
Experimental Protocols
Detailed Protocol for Column Chromatography Purification
This protocol outlines a general procedure for purifying a this compound reaction product using silica gel column chromatography.
1. Preparation of the Crude Sample:
-
After the aqueous work-up, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) for TLC analysis.
2. Thin-Layer Chromatography (TLC) Analysis:
-
Spot the dissolved crude product onto a TLC plate.
-
Develop the TLC plate using various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find a system that gives good separation between your desired product and impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.
3. Column Preparation:
-
Choose an appropriate size glass column based on the amount of crude product.
-
Pack the column with silica gel using either a dry packing or wet slurry method. Ensure the silica gel bed is compact and free of cracks or air bubbles.
-
Equilibrate the packed column by running the chosen eluent through it until the baseline is stable.
4. Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a less polar solvent.
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.
5. Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes or vials.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Once the desired product starts to elute, collect the fractions containing the pure product.
6. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Determine the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS, GC-MS).
Visualizations
Caption: Experimental workflow for purification.
Caption: Troubleshooting purification strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low reactivity of 9-Iodophenanthrene in specific cross-coupling reactions
Welcome to the technical support center for cross-coupling reactions involving 9-iodophenanthrene. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to address the low reactivity often encountered with this sterically hindered substrate.
Troubleshooting Guide & FAQs
This section addresses common issues and questions in a direct Q&A format.
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in very low yields or failing completely. What are the primary causes and how can I fix this?
Answer: Low yields with this compound are typically due to its significant steric hindrance, which can impede critical steps in the catalytic cycle, namely oxidative addition and reductive elimination.[1] To overcome this, a systematic optimization of your reaction components is necessary.
Key Troubleshooting Steps:
-
Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[2] You must switch to bulky, electron-rich phosphine ligands, commonly known as Buchwald ligands.[1][2] Ligands such as SPhos, XPhos, and RuPhos are designed to accelerate the key catalytic steps for sterically demanding substrates.[1][3] N-heterocyclic carbene (NHC) ligands can also be highly effective.[1]
-
Choice of Palladium Precatalyst: Ensure your palladium source is active.[1] Using a stable, well-defined precatalyst (e.g., a G3 or G4 palladacycle) can be more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.
-
Select an Appropriate Base: The base plays a crucial role. A strong, non-nucleophilic base is preferred.[1] Potassium phosphate (K₃PO₄) is a reliable starting point, but for challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOtBu) may be required to achieve better results.[1]
-
Optimize Solvent and Temperature: Anhydrous, aprotic solvents such as 1,4-dioxane, toluene, or THF are standard choices.[1][3] Due to the substrate's low reactivity, elevated temperatures, often in the range of 80-120 °C, are necessary to drive the reaction forward.[3] Always ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[4]
Issue 2: Significant Dehalogenation of this compound
Question: I am observing a significant amount of phenanthrene as a byproduct, indicating dehalogenation of my starting material. What causes this and how can it be minimized?
Answer: Dehalogenation is a common side reaction where the aryl halide is reduced, replacing the iodine with a hydrogen atom.[2] This competitive pathway reduces the yield of the desired cross-coupled product.
Strategies to Minimize Dehalogenation:
-
Enhance the Rate of Cross-Coupling: The most effective way to minimize dehalogenation is to accelerate the desired productive catalytic cycle. Using highly active, sterically hindered, and electron-rich ligands (e.g., XPhos, SPhos) is the primary strategy to favor cross-coupling over the reduction pathway.[2]
-
Re-evaluate Your Base and Solvent: The choice of base can influence the rate of dehalogenation. While a strong base is often needed, its combination with certain solvents (especially those with available protons) can sometimes exacerbate the issue. Screening different base/solvent combinations is recommended.
-
Check Reagent Purity: Impurities in the boronic acid reagent or moisture in the reaction can contribute to protodeboronation, which can indirectly lead to pathways that favor dehalogenation of the aryl halide. Ensure all reagents and solvents are pure and anhydrous.
Issue 3: Failure in Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but the reaction is not proceeding. What conditions are recommended for this C-N coupling?
Answer: The Buchwald-Hartwig amination, like other cross-couplings, is sensitive to steric hindrance.[5] The principles for overcoming low reactivity are similar to the Suzuki-Miyaura coupling but with specific considerations for the amine coupling partner.
Recommendations for Buchwald-Hartwig Amination:
-
Ligand Choice is Paramount: The development of specialized ligands has been crucial for the success of Buchwald-Hartwig reactions.[5][6] For hindered substrates like this compound, ligands like XPhos, RuPhos, or BrettPhos are excellent candidates.[7] The choice may also depend on the nature of the amine (primary, secondary, aniline, etc.).[6][8]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and highly effective for these transformations.
-
Catalyst System: A reliable palladium source such as Pd₂(dba)₃ or a dedicated precatalyst should be used in combination with the selected ligand.[3]
-
Inert Atmosphere: These reactions are highly sensitive to oxygen. Rigorous exclusion of air by working under an inert atmosphere in a glovebox or using Schlenk techniques is essential for success.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in cross-coupling reactions with this compound.
Caption: A decision-making diagram for troubleshooting low-yielding cross-coupling reactions.
Comparative Data on Reaction Conditions
The selection of ligand and base is paramount for achieving high yields. The tables below summarize conditions that have proven effective for challenging, sterically hindered cross-coupling reactions.
Table 1: Ligand and Base Effects in Suzuki-Miyaura Coupling
| Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | < 10 | General Observation[2] |
| XPhos | K₃PO₄ | 1,4-Dioxane | 100-110 | 75 - 95 | Buchwald Ligand Data[1] |
| SPhos | K₃PO₄ | 1,4-Dioxane | 100-110 | 70 - 90 | Buchwald Ligand Data[1] |
| RuPhos | Cs₂CO₃ | Toluene | 110 | 80 - 98 | Buchwald Ligand Data[3] |
| NHC Ligand (e.g., IPr) | KOtBu | Dioxane | 80-100 | 65 - 85 | General NHC Data[1] |
Table 2: Condition Screening for Buchwald-Hartwig Amination
| Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| BINAP | NaOtBu | Toluene | 100 | 20 - 40 | Early Generation Ligands[5] |
| XPhos | NaOtBu | Toluene | 100-110 | 85 - 99 | Advanced Ligands[7] |
| BrettPhos | LHMDS | THF / Toluene | 90-100 | 80 - 95 | Specialized Ligands[9] |
Experimental Protocols
The following are generalized, robust protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions adapted for a challenging substrate like this compound.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is designed as a starting point for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%) or appropriate palladacycle precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
SPhos or XPhos ligand (4.5 mol%)
-
Potassium Phosphate (K₃PO₄), powder (3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
In a glovebox, add the palladium source and the phosphine ligand. If not using a glovebox, add the solids and immediately seal the vessel.
-
Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Place the sealed reaction vessel in a preheated oil bath at 100-110 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Buchwald-Hartwig Amination
This protocol provides a robust method for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos ligand (4.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
This reaction is best performed in a glovebox due to the air-sensitivity of the reagents and catalyst.
-
To an oven-dried vial, add NaOtBu, the palladium source, and the XPhos ligand.
-
Add the this compound and a magnetic stir bar.
-
Add the amine coupling partner, followed by anhydrous toluene (to achieve ~0.1-0.2 M concentration).
-
Seal the vial tightly with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated heating block or oil bath set to 110 °C.
-
Stir the reaction for 18-24 hours. Monitor by TLC or LC-MS.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Catalytic Cycle for Cross-Coupling
The diagram below illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling, highlighting the steps impacted by steric hindrance.
Caption: Key steps in the catalytic cycle where steric hindrance from this compound is problematic.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. real.mtak.hu [real.mtak.hu]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Optimizing reaction conditions (base, solvent, temperature) for 9-Iodophenanthrene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 9-iodophenanthrene. Our focus is on optimizing reaction conditions, including the choice of base, solvent, and temperature, to ensure high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective method for synthesizing this compound is through a copper-catalyzed aromatic Finkelstein reaction. This involves the conversion of the more readily available 9-bromophenanthrene to this compound using an iodide salt.
Q2: Why is a catalyst necessary for the iodination of 9-bromophenanthrene?
Aromatic halides, like 9-bromophenanthrene, are generally unreactive towards nucleophilic substitution. A copper(I) catalyst, often in combination with a ligand, is typically required to facilitate the halogen exchange.
Q3: What are the key parameters to control for a successful synthesis?
The critical parameters to optimize are the choice of catalyst and ligand, the solvent, the temperature, and the purity of the starting materials. The absence of water and oxygen can also be crucial, especially for the stability of the catalyst.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC). The disappearance of the 9-bromophenanthrene spot and the appearance of the this compound spot will indicate the reaction's progression. It is advisable to use a suitable eluent system, such as a mixture of hexane and ethyl acetate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound from 9-bromophenanthrene via a copper-catalyzed Finkelstein reaction.
Problem 1: Low or No Conversion of 9-Bromophenanthrene
Possible Causes:
-
Inactive Catalyst: The copper(I) iodide catalyst may have oxidized to copper(II), rendering it less effective.
-
Inappropriate Ligand: The choice of ligand is crucial for catalyst activity. Not all ligands are effective for this transformation.
-
Low Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate.
-
Poor Solvent Choice: The solubility of the iodide salt and the reactivity of the catalyst are highly dependent on the solvent.
-
Presence of Impurities: Water or other impurities in the reactants or solvent can deactivate the catalyst.
Solutions:
| Parameter | Recommendation |
| Catalyst | Use freshly purchased, high-purity copper(I) iodide. |
| Ligand | Diamine ligands such as N,N'-dimethylethylenediamine are often effective. |
| Temperature | Gradually increase the reaction temperature, typically in the range of 110-150 °C. |
| Solvent | Use high-boiling point, polar aprotic solvents like dioxane or DMF. |
| Purity | Ensure all reactants and solvents are anhydrous. |
Problem 2: Formation of Significant Side Products
Possible Causes:
-
High Reaction Temperature: Elevated temperatures can lead to decomposition or the formation of byproducts through side reactions.
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of undesired products.
-
Presence of Oxygen: Oxygen can promote the formation of oxidative coupling byproducts.
Solutions:
| Parameter | Recommendation |
| Temperature | Optimize the temperature to find a balance between reaction rate and selectivity. |
| Stoichiometry | Use a slight excess of the iodide source (e.g., 1.1-1.5 equivalents of NaI). |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 3: Difficulty in Product Purification
Possible Causes:
-
Co-elution of Product and Starting Material: 9-Bromophenanthrene and this compound may have similar polarities, making chromatographic separation challenging.
-
Presence of Copper Catalyst in the Product: Residual copper salts can contaminate the final product.
-
Oily Product: The crude product may be an oil, making crystallization difficult.
Solutions:
| Issue | Recommendation |
| Purification | If TLC shows incomplete conversion, consider driving the reaction to completion to simplify purification. Use a long chromatography column with a shallow solvent gradient for better separation. Recrystallization from a suitable solvent system (e.g., ethanol, hexane/ethyl acetate) can also be effective.[1][2][3][4][5] |
| Catalyst Removal | After the reaction, quench with an aqueous solution of ammonia or ammonium chloride to complex with the copper catalyst, followed by extraction. |
| Crystallization | If the product is an oil, try dissolving it in a minimal amount of a good solvent and then adding a poor solvent dropwise to induce precipitation. Scratching the inside of the flask with a glass rod can also initiate crystallization. |
Experimental Protocols
Synthesis of 9-Bromophenanthrene
This procedure is adapted from established methods.[6][7]
Materials:
-
Phenanthrene
-
Carbon tetrachloride (or a safer alternative like dichloromethane)
-
Bromine
Procedure:
-
Dissolve phenanthrene in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Heat the solution to reflux.
-
Slowly add a solution of bromine in carbon tetrachloride to the refluxing mixture over several hours.
-
After the addition is complete, continue to reflux for an additional hour.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude 9-bromophenanthrene can be purified by recrystallization from ethanol or by vacuum distillation.
Synthesis of this compound via Aromatic Finkelstein Reaction
This protocol is based on general procedures for copper-catalyzed aromatic Finkelstein reactions.
Materials:
-
9-Bromophenanthrene
-
Sodium iodide (NaI)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine
-
Dioxane (anhydrous)
Procedure:
-
To a dry Schlenk flask, add 9-bromophenanthrene (1.0 eq), sodium iodide (1.5 eq), and copper(I) iodide (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous dioxane, followed by N,N'-dimethylethylenediamine (0.2 eq) via syringe.
-
Heat the reaction mixture to 110-130 °C and stir vigorously.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding an aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.
Data Presentation
Table 1: Influence of Reaction Conditions on the Synthesis of this compound
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | None | Dioxane | 110 | 24 | High | High |
| 2 | None | DMF | 130 | 18 | Moderate | Good |
| 3 | K₂CO₃ | Dioxane | 110 | 24 | Moderate | Moderate |
| 4 | None | Toluene | 110 | 48 | Low | Low |
Note: This table is a qualitative representation based on general principles of the Finkelstein reaction. Actual yields and purities will vary depending on the specific experimental setup.
Visualization of Workflows and Relationships
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting workflow for low yield of this compound.
Characterization Data
This compound [8]
-
Molecular Formula: C₁₄H₉I
-
Molecular Weight: 304.13 g/mol
-
Appearance: Off-white to yellow solid
-
Melting Point: 91-93 °C
-
¹H NMR (CDCl₃): Chemical shifts will be characteristic of the phenanthrene ring system with the iodine substituent causing shifts in the adjacent proton signals.
-
¹³C NMR (CDCl₃): The spectrum will show 14 distinct signals for the carbon atoms of the phenanthrene core, with the carbon attached to the iodine showing a characteristic downfield shift.
-
Mass Spectrometry (EI): m/z 304 (M⁺), 176 (M⁺ - I).[8]
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. How To [chem.rochester.edu]
- 3. Purification [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 9-Bromophenanthrene synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | C14H9I | CID 259286 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting guide for incomplete conversion of 9-Iodophenanthrene
This guide provides troubleshooting assistance for researchers encountering incomplete conversion of 9-Iodophenanthrene in common cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Issues
Q1: My reaction with this compound shows very low or no conversion. What are the first things I should check?
A1: When facing low to no product yield, a systematic check of the reaction components and conditions is crucial. Start by verifying the following:
-
Inert Atmosphere: Ensure the reaction was set up and maintained under a properly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.
-
Reagent Quality:
-
This compound: Verify the purity of your starting material. Impurities can inhibit catalysis.
-
Solvents: Use anhydrous, degassed solvents. Water and oxygen can interfere with the reaction, particularly in Suzuki and Sonogashira couplings.[1]
-
Base: Ensure the base is fresh, dry, and of the correct strength for the specific reaction.
-
-
Reaction Temperature: Confirm that the reaction is being heated to the appropriate temperature. Insufficient heat can lead to a sluggish or stalled reaction.[2]
Specific Reaction Troubleshooting
Suzuki-Miyaura Coupling
Q2: My Suzuki-Miyaura coupling of this compound with a boronic acid has stalled with significant starting material remaining. How can I troubleshoot this?
A2: Incomplete conversion in a Suzuki-Miyaura reaction often points to issues within the catalytic cycle. The key steps are oxidative addition, transmetalation, and reductive elimination.[3]
-
Problem: Inefficient Transmetalation. This is a common bottleneck.
-
Solution 1: Check the Base. Transmetalation requires activation of the organoboron compound by a base.[4] Ensure you are using an appropriate and sufficient amount of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The base must be anhydrous.
-
Solution 2: Solvent Choice. The solvent system can significantly impact the reaction. A mixture of an organic solvent (like Toluene, Dioxane, or DMF) and an aqueous base solution is often effective.[3]
-
-
Problem: Catalyst Deactivation.
-
Solution 1: Ligand Choice. The ligand stabilizes the palladium catalyst and facilitates the reaction steps. For sterically hindered substrates, using bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) can improve catalyst activity and stability.[4]
-
Solution 2: Catalyst Loading. For challenging couplings, increasing the palladium catalyst loading (from 1-2 mol% to 5 mol%) may be necessary.[5]
-
Heck Reaction
Q3: I am observing low yield in the Heck reaction between this compound and an alkene. What are the likely causes?
A3: The Heck reaction involves the vinylation of an aryl halide.[6] Key areas to troubleshoot include the catalyst regeneration step and side reactions.
-
Problem: Inefficient Catalyst Regeneration. The Pd(0) active catalyst must be regenerated from the Pd(II) species at the end of the cycle.
-
Problem: Poor Regio- or Stereoselectivity.
-
Solution: Ligand and Additive Tuning. The choice of ligand can influence the selectivity of the olefin insertion. Additives like phase-transfer catalysts (e.g., Et₄NCl) can sometimes improve yields and consistency.[9]
-
Sonogashira Coupling
Q4: My Sonogashira coupling of this compound is primarily yielding the homocoupled alkyne (Glaser product). How can I prevent this?
A4: Alkyne homocoupling is a major side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen.[5]
-
Problem: Dominant Glaser Homocoupling.
-
Solution 1: Switch to a Copper-Free Protocol. This is the most direct way to eliminate copper-promoted homocoupling. These protocols often require a stronger base or a different ligand system but are highly effective.[5][10]
-
Solution 2: Ensure Rigorous Anaerobic Conditions. Oxygen is a key promoter of Glaser coupling.[5] Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.
-
Solution 3: Amine Base Purity. If using an amine base like triethylamine or diisopropylamine, ensure it is pure and distilled. Impurities can facilitate homocoupling.[1]
-
Data Presentation: Optimizing Suzuki-Miyaura Coupling
The following table summarizes the effect of various reaction parameters on the yield of biaryl products in Suzuki-Miyaura couplings, based on analogous reactions with aryl halides. This data can guide the optimization of reactions involving this compound.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane | 100 | 12 | 65 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Toluene | 110 | 8 | 92 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O | 90 | 12 | 85 |
| 4 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ (2.25) | DMF | 105 | 10 | 95[11] |
| 5 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane | 100 | 16 | 88 |
This table is a representative summary based on typical Suzuki-Miyaura conditions and may require optimization for specific substrates.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
This representative procedure can be adapted and optimized for specific arylboronic acids.
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., SPhos, 4-10 mol%).[3]
-
Addition of Base and Solvent: Add the base (e.g., Cs₂CO₃, 2.25 equiv.).[11]
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.
-
Solvent Addition: Add the degassed solvent (e.g., DMF or Toluene, providing a concentration of ~0.1 M with respect to the limiting reagent) via syringe.[11]
-
Reaction: Stir the mixture at the desired temperature (e.g., 105 °C) for the specified time (e.g., 10-12 hours).[11] Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired phenanthrene derivative.
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete conversion.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. espublisher.com [espublisher.com]
- 9. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing byproducts in 9-Iodophenanthrene functionalization
Welcome to the Technical Support Center for the functionalization of 9-Iodophenanthrene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving this sterically hindered aryl iodide.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when functionalizing this compound?
A1: The primary challenge in the functionalization of this compound stems from the significant steric hindrance around the iodine atom at the 9-position. This steric bulk can impede the approach of coupling partners and catalysts, leading to lower reaction rates and the formation of undesired byproducts. Key challenges include incomplete conversion, homocoupling of coupling partners, and dehalogenation of the starting material.
Q2: Which cross-coupling reactions are typically used for the functionalization of this compound?
A2: The most common palladium-catalyzed cross-coupling reactions for functionalizing this compound are:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with primary or secondary amines.
-
Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.
Q3: How does the reactivity of this compound compare to other halo-phenanthrenes?
A3: The C9 and C10 positions of the phenanthrene core are located in an electron-rich "K-region," which can influence their reactivity.[1] However, the steric hindrance at the 9-position is the dominant factor affecting reaction efficiency. While the carbon-iodine bond is generally more reactive than carbon-bromine or carbon-chlorine bonds in oxidative addition, the steric congestion around the 9-position can make these reactions challenging.[1]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low to no conversion of this compound.
-
Possible Cause: Inefficient oxidative addition of the sterically hindered this compound to the palladium catalyst.
-
Troubleshooting Steps:
-
Catalyst Selection: Employ a palladium precatalyst with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or BrettPhos. These ligands are known to facilitate reactions with sterically demanding substrates.
-
Ligand-to-Metal Ratio: Increase the ligand-to-palladium ratio to ensure the formation of the active monoligated palladium species.
-
Temperature: Increase the reaction temperature to overcome the activation energy barrier for oxidative addition.
-
Base: Use a stronger, non-coordinating base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Issue 2: Significant formation of homocoupled biaryl byproduct from the boronic acid.
-
Possible Cause: The rate of transmetalation is slow relative to the competitive homocoupling of the boronic acid, which can be promoted by the presence of oxygen or Pd(II) species.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to minimize oxygen levels.[2]
-
Degassing: Thoroughly degas all solvents and reagents before use.
-
Slow Addition: Consider the slow addition of the boronic acid to the reaction mixture to maintain a low concentration, thereby disfavoring the homocoupling side reaction.
-
Catalyst Choice: Use a well-defined Pd(0) precatalyst to minimize the presence of Pd(II) at the start of the reaction.
-
Issue 3: Formation of phenanthrene (dehalogenation byproduct).
-
Possible Cause: Protodehalogenation of this compound, where the iodine is replaced by a hydrogen atom. This can be caused by impurities in reagents or side reactions involving the solvent or base.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as water can be a proton source.
-
Solvent Choice: Use a non-protic solvent like toluene or dioxane.
-
Base Purity: Use a high-purity base and ensure it is stored under anhydrous conditions.
-
Buchwald-Hartwig Amination
Issue 1: Low yield of the desired 9-aminophenanthrene derivative.
-
Possible Cause: Steric hindrance preventing efficient coupling of the amine to the palladium center.
-
Troubleshooting Steps:
-
Ligand Selection: Utilize bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos) which are designed to promote reductive elimination from sterically congested complexes.[3]
-
Base: Employ a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
-
Temperature: Increase the reaction temperature, but monitor for potential decomposition of starting materials or products.
-
Issue 2: Formation of phenanthrene (dehalogenation byproduct).
-
Possible Cause: A competing side reaction where a β-hydride elimination can occur from the palladium-amide intermediate, leading to the formation of phenanthrene and an imine.[4]
-
Troubleshooting Steps:
-
Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Screening different bulky monophosphine ligands is recommended.
-
Amine Structure: This side reaction is more prevalent with amines bearing β-hydrogens. If possible, modification of the amine substrate could mitigate this issue.
-
Sonogashira Coupling
Issue 1: Formation of a significant amount of alkyne homocoupling (Glaser coupling) byproduct.
-
Possible Cause: The copper co-catalyst can promote the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen.[5]
-
Troubleshooting Steps:
-
Copper-Free Conditions: Perform the reaction under copper-free conditions. This often requires a higher catalyst loading and a suitable base like cesium carbonate or a bulky amine base.
-
Inert Atmosphere: If using a copper co-catalyst, maintaining a strictly oxygen-free environment is critical.[5]
-
Slow Addition: The slow addition of the terminal alkyne can help to minimize its concentration and thus reduce the rate of homocoupling.
-
Issue 2: Low conversion of this compound.
-
Possible Cause: Deactivation of the palladium catalyst or inefficient oxidative addition due to steric hindrance.
-
Troubleshooting Steps:
-
Catalyst and Ligand: Use a robust palladium catalyst, potentially with a bulky N-heterocyclic carbene (NHC) ligand, which can be effective in challenging cross-coupling reactions.
-
Amine Base: The choice of amine base is crucial. A bulky amine like diisopropylethylamine (DIPEA) can be effective.
-
Additives: In some cases, the addition of a salt like tetrabutylammonium iodide (TBAI) can improve reaction rates.
-
Data Presentation
Table 1: Illustrative Byproduct Formation in Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides.
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Solvent | Base | Desired Product Yield (%) | Homocoupling Byproduct (%) | Dehalogenation Byproduct (%) |
| 1 | 1-Iodo-2,6-dimethylbenzene | Phenylboronic acid | Pd(PPh₃)₄ | Toluene | K₂CO₃ | 45 | 30 | 15 |
| 2 | 1-Iodo-2,6-dimethylbenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | Dioxane | K₃PO₄ | 85 | <5 | <5 |
| 3 | 9-Bromoanthracene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Toluene | Na₂CO₃ | 92 | 5 | 3 |
Note: This table provides illustrative data for sterically hindered systems to highlight trends in byproduct formation and the impact of catalyst and base selection. Actual results for this compound will require experimental optimization.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2.2-6.6 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., a G3 or G4 precatalyst, 1-3 mol%), the phosphine ligand (e.g., BrettPhos, 1.5-4.5 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute with an organic solvent and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by column chromatography.
General Protocol for Sonogashira Coupling of this compound
-
Reaction Setup (Copper-Free): To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Alkyne Addition: Add anhydrous, degassed solvent (e.g., DMF or THF) followed by the terminal alkyne (1.2-1.5 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C if necessary.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Caption: Byproduct formation pathways in the Suzuki-Miyaura coupling of this compound.
Caption: Experimental workflow for Buchrolling out the Buchwald-Hartwig amination of this compound.
Caption: Troubleshooting guide for minimizing alkyne homocoupling in Sonogashira reactions.
References
Strategies to avoid deiodination of 9-Iodophenanthrene during reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 9-iodophenanthrene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the common challenge of deiodination during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem with this compound?
A1: Deiodination is a chemical reaction where the iodine atom is removed from a molecule. In the case of this compound, this results in the formation of phenanthrene as an undesired byproduct. This side reaction is problematic as it reduces the yield of the desired product and complicates the purification process. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making this compound particularly susceptible to deiodination under various reaction conditions, including light exposure and certain catalytic systems.
Q2: What are the primary factors that promote the deiodination of this compound?
A2: Several factors can contribute to the unwanted deiodination of this compound:
-
Reaction Temperature: Higher temperatures can provide the energy needed to cleave the relatively weak C-I bond.
-
Choice of Catalyst and Ligands: The nature of the palladium catalyst and its associated ligands plays a crucial role. Some catalyst systems can promote hydrodeiodination (replacement of iodine with hydrogen).
-
Type of Base: The strength and type of base used can influence the rate of deiodination.
-
Solvent Polarity: The solvent can affect the stability of intermediates and transition states in both the desired reaction and the deiodination pathway.
-
Presence of Reducing Agents: Impurities or additives that can act as reducing agents or hydrogen donors can facilitate the removal of iodine.
-
Light Exposure: this compound can be light-sensitive, and exposure to light, particularly UV radiation, can induce photochemical deiodination.
Troubleshooting Guides
This section provides specific troubleshooting advice for common cross-coupling reactions involving this compound.
Issue 1: Significant formation of phenanthrene during Suzuki-Miyaura coupling.
Possible Causes and Solutions:
-
Inappropriate Catalyst System: The choice of palladium catalyst and ligand is critical. For sterically hindered substrates like this compound, bulky electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), can be beneficial.[1][2][3] These ligands can promote the desired cross-coupling reaction over the competing deiodination. In some cases, for sterically hindered substrates, a catalyst with a smaller ligand might be more effective to facilitate the oxidative addition step without promoting dehalogenation.[4] A direct comparison of catalysts has shown that for some dihaloheterocycles, PdCl₂(dppf) can provide high yields in Suzuki-Miyaura couplings.[5]
-
Suboptimal Base: The choice of base is crucial. While strong inorganic bases like K₃PO₄ or Cs₂CO₃ are commonly used, their effect on deiodination should be considered. It is advisable to screen different bases to find the optimal balance between reactivity and selectivity.
-
High Reaction Temperature: Elevated temperatures can increase the rate of deiodination. Whenever possible, running the reaction at a lower temperature is recommended. Room temperature Suzuki couplings have been successfully performed for various aryl iodides using highly active catalyst systems.[6][7][8]
dot
Caption: Troubleshooting logic for Suzuki-Miyaura coupling.
Issue 2: Low yield and formation of byproducts in Sonogashira coupling.
Possible Causes and Solutions:
-
Catalyst System and Reaction Conditions: The classic Sonogashira coupling conditions involve a palladium catalyst and a copper(I) co-catalyst. To minimize side reactions like homocoupling of the alkyne and deiodination of this compound, careful optimization is necessary. Copper-free Sonogashira protocols can be an effective alternative to reduce homocoupling.[9][10]
-
Base Selection: Amine bases like triethylamine or diisopropylethylamine are commonly used. Screening of different bases can be beneficial to optimize the reaction.[11]
-
Solvent Choice: The choice of solvent can influence the reaction outcome. Anhydrous and degassed solvents are generally recommended to prevent side reactions.[12]
-
Low Temperature Protocol: For highly reactive aryl iodides, Sonogashira reactions can often be performed at room temperature, which can help to suppress deiodination.[12][13]
dot
Caption: Experimental workflow for Sonogashira coupling.
Issue 3: Deiodination observed during Heck coupling reactions.
Possible Causes and Solutions:
-
Catalyst and Ligand Choice: The Heck reaction is also sensitive to the choice of palladium catalyst and ligands. The use of phosphine ligands is crucial, and their electronic and steric properties can be tuned to optimize the reaction.[6] For aryl iodides, the oxidative addition is generally fast, and the subsequent steps of the catalytic cycle need to be efficient to avoid side reactions.
-
Base and Additives: The choice of base can influence the reaction pathway. In some cases, the addition of silver or thallium salts can promote a cationic pathway in the Heck reaction, which might influence the selectivity and reduce dehalogenation.[14]
-
Reaction Conditions: As with other coupling reactions, optimizing the temperature and solvent is important. Greener protocols using solvents like ethanol and microwave irradiation have been developed for Heck reactions and might be adaptable for this compound.[15]
Data Presentation: Comparison of Reaction Conditions
The following tables provide a summary of typical conditions for Suzuki-Miyaura and Sonogashira reactions that can be adapted for this compound to minimize deiodination.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Condition | Rationale for Minimizing Deiodination |
| Catalyst | Pd(dppf)Cl₂ or Pd(OAc)₂ with Buchwald Ligand (e.g., SPhos) | Bulky, electron-rich ligands can accelerate the desired coupling, outcompeting deiodination.[1][5] |
| Base | K₃PO₄ or Cs₂CO₃ | These bases are effective and commonly used; however, screening is recommended. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or THF/H₂O | Aprotic solvents are generally preferred. |
| Temperature | Room Temperature to 80 °C | Lower temperatures reduce the likelihood of C-I bond cleavage.[6][7] |
Table 2: Recommended Starting Conditions for Sonogashira Coupling of this compound
| Parameter | Condition | Rationale for Minimizing Deiodination |
| Catalyst | Pd(PPh₃)₂Cl₂/CuI or Copper-free systems | Copper-free systems can reduce side reactions.[9][10] |
| Base | Et₃N, i-Pr₂NEt, or other amine bases | The choice of amine base can influence reaction rates. |
| Solvent | THF, DMF, or Toluene (anhydrous and degassed) | Prevents unwanted side reactions with water or oxygen.[12] |
| Temperature | Room Temperature to 60 °C | Milder conditions are often sufficient for reactive aryl iodides and help prevent deiodination.[12][13] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of this compound at Room Temperature
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the selected base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a separate glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂ with SPhos, 1-2 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/water 4:1) via syringe.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for a Copper-Free Sonogashira Coupling of this compound
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv) to a dry Schlenk tube.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or dioxane). Add the terminal alkyne (1.1 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, cool to room temperature, dilute with an organic solvent (e.g., diethyl ether), and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography.[9]
References
- 1. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 3. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient synthesis of organic semiconductors by Suzuki–Miyaura coupling in an aromatic micellar medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
Technical Support Center: Purifying Substituted Phenanthrenes via Column Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of substituted phenanthrenes using column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of substituted phenanthrenes.
Question: My substituted phenanthrene is not moving off the baseline on the TLC plate, even with highly polar solvent systems. How can I get it to elute from the column?
Answer: This issue often arises with highly polar substituted phenanthrenes. Here are several strategies to address this:
-
Switch to a More Polar Mobile Phase: If you are using standard systems like ethyl acetate/hexane, consider more aggressive solvent systems. A common solution for very polar compounds is to use a mixture of dichloromethane (DCM) and methanol. A 5-10% methanol in DCM solution can be effective.[1]
-
Consider a Different Stationary Phase: Standard silica gel is acidic and can strongly retain polar compounds, especially those with basic functionalities.[2] Consider using neutral or basic alumina, or deactivated silica gel to reduce these strong interactions.[1]
-
Employ Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography is often a better choice. This technique uses a nonpolar stationary phase (like C18 silica) with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[3]
Question: I am observing significant peak tailing for my phenanthrene derivative. What is the cause and how can I fix it?
Answer: Peak tailing is a common problem, particularly with aromatic compounds containing polar functional groups, and can be caused by several factors:
-
Secondary Interactions with Silica: Polar functional groups, such as amines or phenols on the phenanthrene core, can have strong secondary interactions with the acidic silanol groups on the surface of silica gel.[4]
-
Solution: Adding a small amount of a modifier to your mobile phase can help. For basic compounds, adding a competitive base like triethylamine (TEA) at a low concentration (e.g., 0.1% v/v) can mask the silanol groups. For acidic compounds, a small amount of acetic acid can improve peak shape.[2]
-
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to distorted peak shapes.[2][4]
-
Solution: Reduce the amount of crude material loaded onto the column. A general guideline is to use a silica gel to crude sample weight ratio of at least 30:1.[2]
-
-
Inappropriate Flow Rate: If the mobile phase flows too quickly, it doesn't allow for proper equilibration between the stationary and mobile phases, which can result in tailing.[5]
-
Solution: Optimize the flow rate. Slower flow rates generally lead to better separation and more symmetrical peaks.
-
Question: My substituted phenanthrene seems to be decomposing on the silica gel column. How can I purify it without degradation?
Answer: The acidic nature of silica gel can cause decomposition of acid-labile compounds.
-
Test for Stability: Before running a column, spot your compound on a TLC plate and let it sit for a few hours. Then, run the TLC to see if any new spots (degradation products) have appeared.
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it. One method is to add a small percentage of a base like triethylamine to the mobile phase.
-
Use an Alternative Stationary Phase: If your compound is unstable on silica, consider using a less acidic stationary phase like alumina or Florisil.[6] Reversed-phase chromatography on a C18 column is also a good alternative as it avoids the acidic environment of silica gel.
Question: I'm having trouble separating isomeric substituted phenanthrenes. What techniques can improve the resolution?
Answer: Separating isomers can be challenging because they often have very similar polarities.
-
Optimize the Mobile Phase: Sometimes, switching one of the solvents in your mobile phase can improve selectivity. For aromatic compounds, incorporating toluene into the mobile phase (e.g., 10% ethyl acetate in toluene) has been shown to provide better separation than traditional ethyl acetate/hexane systems.[1]
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Use a High-Performance Stationary Phase: Employing silica gel with a smaller and more uniform particle size can increase the efficiency of the column and improve separation.
-
Try a Different Stationary Phase: Phenyl-functionalized silica can offer different selectivity for aromatic compounds through pi-pi interactions.[7] For chiral phenanthrene derivatives, a chiral stationary phase is necessary to separate enantiomers.[8]
-
Employ a Very Shallow Gradient: A slow and gradual increase in the polarity of the mobile phase (a shallow gradient) can help resolve compounds with very similar retention times.[9]
Experimental Protocols
Protocol 1: General Purification of a Methoxyphenanthrene Derivative (Normal Phase)
This protocol is adapted from a procedure for purifying methoxyphenanthrene products.[10]
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel 60 (230–400 mesh) in hexane.
-
Pack the column with the slurry, ensuring there are no air bubbles or cracks. Allow the silica to settle into a uniform bed.
-
-
Sample Loading:
-
Dissolve the crude substituted phenanthrene mixture in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
For samples with poor solubility in the mobile phase, use the dry loading technique. Dissolve the sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[5]
-
-
Elution:
-
Begin elution with a non-polar mobile phase, such as 100% hexane.[10]
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate. A typical gradient might be:
-
100% Hexane
-
5% Ethyl Acetate in Hexane
-
10% Ethyl Acetate in Hexane[10]
-
-
The exact gradient should be determined beforehand using thin-layer chromatography (TLC).[11]
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume in labeled test tubes.
-
Analyze the collected fractions by TLC to identify which ones contain the pure desired compound.[12]
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Data Presentation
Table 1: Mobile Phase Systems for Phenanthrene Derivatives
| Compound Type | Stationary Phase | Mobile Phase System | Elution Mode | Reference |
| General Phenanthrenes | Alumina/Silica-alumina | Petroleum ether:Dichloromethane (93:7 to 75:25) | Gradient | [13] |
| Methoxyphenanthrenes | Silica gel 60 | Hexane with 5% to 10% Ethyl Acetate | Gradient | [10] |
| Phenanthrene | PFP Column | Acetonitrile/Water (50/50) or Methanol/Water (65/35) | Isocratic (HPLC) | [14] |
| Phenanthrene Dihydrodiol Enantiomers | Pirkle-type chiral | n-Hexane:Isopropanol (90:10) or n-Hexane:Ethanol (95:5) | Isocratic (HPLC) | [8] |
| Phenanthrene-3,9-diol | C18 reversed-phase | Water (0.1% Acetic Acid):Acetonitrile | Gradient (HPLC) | [15] |
Mandatory Visualization
Caption: Troubleshooting workflow for poor separation in column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying substituted phenanthrenes?
A1: For general-purpose normal-phase chromatography, silica gel is the most common and versatile stationary phase.[16] However, if your substituted phenanthrene is sensitive to acid, or if you are trying to separate compounds with very similar polarities, other stationary phases may be more suitable. Alumina is a good alternative for acid-sensitive compounds.[6] For separations that are difficult on silica or alumina, stationary phases functionalized with phenyl groups can provide alternative selectivity for aromatic compounds.[7]
Q2: How do I choose the right mobile phase for my column?
A2: The best way to choose a mobile phase is to first perform thin-layer chromatography (TLC) analysis with various solvent systems.[11] The goal is to find a solvent mixture that gives your desired compound an Rf value of approximately 0.2 to 0.4, and provides good separation from impurities. For normal-phase chromatography with silica gel, common solvent systems include mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate, dichloromethane, or toluene.[1][16]
Q3: What is "dry loading" and when should I use it?
A3: Dry loading is a sample application technique where the crude sample is pre-adsorbed onto a small amount of silica gel before being added to the column.[5] This is particularly useful when your sample has poor solubility in the initial, non-polar mobile phase. By dissolving your sample in a stronger solvent, mixing it with silica, and then evaporating the solvent, you create a solid powder that can be evenly applied to the top of the column, often resulting in better separation and sharper bands.[5]
Q4: Can I use HPLC conditions to develop a method for flash column chromatography?
A4: Yes, HPLC method development can provide a good starting point for flash chromatography, as the underlying principles of separation are similar. If you have an established normal-phase HPLC method, you can adapt the solvent system for your flash column. Similarly, if you are developing a reversed-phase flash chromatography method, conditions from a reversed-phase HPLC separation (e.g., using a C18 column with a water/acetonitrile or water/methanol mobile phase) can be a useful guide.[7][15]
Q5: How can I monitor the separation if my compounds are colorless?
A5: If the substituted phenanthrenes you are purifying are colorless, you will need to collect fractions systematically and analyze them using another technique.[11] The most common method is to analyze small spots from each fraction by TLC.[12] By spotting multiple fractions on the same TLC plate along with a reference spot of your starting material, you can determine which fractions contain your purified product. After identifying the pure fractions, they can be combined.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Chromatography [chem.rochester.edu]
- 7. diva-portal.org [diva-portal.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. acgpubs.org [acgpubs.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. cup.edu.cn [cup.edu.cn]
- 14. helixchrom.com [helixchrom.com]
- 15. benchchem.com [benchchem.com]
- 16. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
Technical Support Center: Managing Air and Moisture Sensitivity in 9-Iodophenanthrene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Iodophenanthrene. The information provided is intended to help manage its sensitivity to air and moisture, ensuring successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound and how should it be stored?
A: this compound is a stable compound but is sensitive to light and incompatible with strong oxidizing agents. To ensure its integrity, it should be stored in a dark place, sealed in a dry container, at room temperature.[1]
Q2: What are the primary degradation pathways for this compound?
A: The primary degradation pathways for this compound are photodegradation and oxidation. Exposure to light can lead to the cleavage of the carbon-iodine bond. Strong oxidizing agents can also decompose the molecule. While not a direct degradation of this compound, 9-hydroxyphenanthrene (9-phenanthrol) can be synthesized from phenanthrene using trivalent iodine reagents, suggesting that under certain oxidative or hydrolytic conditions, this compound could potentially convert to 9-phenanthrol.
Q3: Can I use this compound in reactions that are not performed under an inert atmosphere?
A: It is highly recommended to handle this compound and set up its reactions under an inert atmosphere (e.g., nitrogen or argon). This is crucial for reactions involving organometallic reagents and catalysts, such as Suzuki, Heck, and Sonogashira couplings, which are sensitive to oxygen and moisture. Even for reactions that are not explicitly air-sensitive, minimizing exposure to air and light will prevent the degradation of the starting material and the formation of impurities.
Q4: What are the common side products to expect in cross-coupling reactions with this compound if air or moisture is present?
A: In palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira, the presence of air (oxygen) and moisture can lead to several side products:
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Hydrodeiodination (Dehalogenation): The iodine atom is replaced by a hydrogen atom, resulting in the formation of phenanthrene. This is a common side reaction for aryl halides in the presence of a palladium catalyst and a hydrogen source, which can be trace water or solvent.[1]
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Homocoupling: Two molecules of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) can couple to form a dimer. The presence of oxygen can promote the homocoupling of boronic acids.[2]
-
Oxidation of the Catalyst and Ligands: The palladium catalyst and phosphine ligands are susceptible to oxidation, which can deactivate the catalyst and lead to lower yields or reaction failure.
-
Formation of 9-Phenanthrol: Although less common, hydrolysis of this compound under certain conditions could lead to the formation of 9-phenanthrol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during reactions with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield in a cross-coupling reaction. | Degraded this compound: The starting material may have decomposed due to improper storage or handling. | - Store this compound in a dark, dry place. - Check the purity of the starting material by NMR or GC-MS before use. |
| Inactive Catalyst: The palladium catalyst may have been deactivated by exposure to air. | - Use fresh catalyst and ligands. - Ensure all reagents and solvents are properly degassed. - Perform the reaction under a strict inert atmosphere. | |
| Presence of Water: Moisture can hydrolyze reagents and interfere with the catalytic cycle. | - Use anhydrous solvents. - Dry all glassware thoroughly before use. | |
| Formation of significant amounts of phenanthrene (hydrodeiodination byproduct). | Presence of a Hydrogen Source: Trace water, protic solvents, or certain bases can act as a proton source. | - Use anhydrous and aprotic solvents. - Ensure the base is anhydrous. - Minimize reaction time to reduce the chance of side reactions. |
| Observation of a significant amount of homocoupling product. | Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids in Suzuki reactions and alkynes in Sonogashira reactions. | - Thoroughly degas all solvents and the reaction mixture. - Maintain a positive pressure of inert gas throughout the reaction. |
| Incorrect Stoichiometry or Reaction Conditions: An excess of the coupling partner or suboptimal temperature can favor homocoupling. | - Optimize the stoichiometry of the reactants. - Adjust the reaction temperature and time. | |
| The reaction mixture turns black. | Palladium Black Formation: The palladium catalyst has precipitated out of solution, indicating catalyst decomposition. | - Ensure proper degassing of the reaction mixture. - Use appropriate ligands to stabilize the palladium catalyst. - Consider using a different palladium precursor or ligand system. |
| Isolation of an unexpected polar byproduct. | Formation of 9-Phenanthrol: Hydrolysis or oxidation of this compound. | - Confirm the identity of the byproduct using analytical techniques like GC-MS or NMR. - If confirmed, strictly exclude water and oxygen from the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Handling this compound
-
Storage: Store this compound in a tightly sealed amber vial in a desiccator or glovebox.
-
Weighing and Transfer: If possible, weigh and handle this compound inside a glovebox. If a glovebox is not available, work quickly to minimize exposure to air and light. A nitrogen-flushed glove bag can be a suitable alternative.
-
Addition to Reaction: Add the solid this compound to the reaction flask under a positive pressure of inert gas (nitrogen or argon).
Protocol 2: Setting up an Air- and Moisture-Sensitive Reaction (e.g., Suzuki Coupling)
-
Glassware Preparation: Dry all glassware in an oven at >120 °C overnight and allow it to cool in a desiccator or under a stream of inert gas.
-
Assembly: Assemble the glassware while hot and purge with a stream of inert gas. Use septa to seal the reaction flask.
-
Reagent Addition:
-
Add solid reagents (this compound, boronic acid, palladium catalyst, ligand, and base) to the reaction flask under a positive flow of inert gas.
-
Evacuate and backfill the flask with inert gas three times to ensure a completely inert atmosphere.
-
-
Solvent and Liquid Reagent Addition:
-
Use anhydrous, degassed solvents. Degas solvents by sparging with an inert gas for at least 30 minutes or by using the freeze-pump-thaw method (three cycles).
-
Add solvents and liquid reagents via a syringe through the septum.
-
-
Reaction: Stir the reaction mixture at the appropriate temperature under a positive pressure of inert gas (a balloon filled with nitrogen or argon is often sufficient for small-scale reactions).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by withdrawing small aliquots with a syringe under a positive flow of inert gas.
Visualizations
Caption: Experimental workflow for a typical cross-coupling reaction.
References
Effect of ligand choice on the efficiency of 9-Iodophenanthrene coupling
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions of 9-Iodophenanthrene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound coupling reaction failing or giving low yields?
Low yields in cross-coupling reactions with this compound can be attributed to several factors. Common issues include catalyst deactivation, suboptimal reaction conditions (temperature, solvent, base), and the quality of reagents. Given the sterically hindered nature of the 9-position on the phenanthrene core, careful selection of ligands and reaction parameters is crucial for efficient coupling.
Q2: How does the choice of ligand impact the efficiency of the coupling reaction?
The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). For a sterically demanding substrate like this compound, bulky and electron-rich phosphine ligands are often required to promote efficient oxidative addition and subsequent steps. The choice of ligand can significantly influence reaction rates and yields.
Q3: What are common side reactions to be aware of?
Common side reactions include homocoupling of the coupling partners (e.g., Glaser coupling in Sonogashira reactions), dehalogenation of this compound, and catalyst decomposition leading to the formation of palladium black. Careful control of reaction conditions, such as temperature and the exclusion of oxygen, can help minimize these undesired pathways.
Q4: Can I use the same ligand for different types of coupling reactions with this compound?
While some ligands may show activity across different reaction types, it is generally recommended to screen and optimize the ligand for each specific transformation (Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The optimal ligand is highly dependent on the specific coupling partners and the reaction mechanism.
Troubleshooting Guides
Low to No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a fresh batch or a reliable source. For Pd(0) catalyzed reactions, ensure complete reduction of the Pd(II) precatalyst. |
| Ligand Degradation | Phosphine ligands can be sensitive to air and moisture. Handle them under an inert atmosphere. |
| Poor Reagent Quality | Verify the purity of this compound and the coupling partner. Impurities can poison the catalyst. |
| Suboptimal Base | The choice and strength of the base are critical. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu). The base should be strong enough to facilitate the desired step but not so strong as to cause side reactions. |
| Incorrect Solvent | The solvent affects the solubility of reagents and the stability of the catalyst. Common solvents include toluene, dioxane, DMF, and THF. A solvent screen may be necessary. |
| Insufficient Temperature | If the reaction is sluggish, a moderate increase in temperature may be required to overcome the activation energy, especially with a sterically hindered substrate. |
| Oxygen Contamination | Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and use degassed solvents. |
Formation of Significant Byproducts
| Byproduct | Troubleshooting Step |
| Homocoupling Product | In Sonogashira coupling, this is often due to the copper co-catalyst. Consider a copper-free protocol or reduce the amount of copper salt. For Suzuki coupling, ensure the absence of oxygen. |
| Dehalogenation of this compound | This can be caused by impurities or side reactions with the base or solvent. Ensure all reagents and solvents are pure and dry. |
| Palladium Black Formation | This indicates catalyst decomposition. Use a more robust ligand, lower the reaction temperature, or decrease the catalyst loading. |
Data Presentation: Ligand Effects on Coupling Efficiency
The following tables provide a comparative overview of the effect of different ligands on the yield of coupling reactions with substrates structurally related to this compound. These tables should serve as a starting point for ligand selection.
Table 1: Ligand Effect on Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Yield (%) |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | Moderate |
| P(o-tol)₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | Good |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | High |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | Very High |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | High |
Table 2: Ligand Effect on Heck Coupling of Aryl Iodides with Styrene
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Yield (%) |
| PPh₃ | Pd(OAc)₂ | Et₃N | DMF | 100 | Good |
| P(o-tol)₃ | Pd(OAc)₂ | Et₃N | DMF | 100 | High |
| P(t-Bu)₃ | Pd₂(dba)₃ | Cy₂NMe | Dioxane | 120 | Very High |
| PCy₃ | Pd₂(dba)₃ | K₂CO₃ | DMA | 120 | High |
Table 3: Ligand Effect on Sonogashira Coupling of Aryl Iodides with Phenylacetylene
| Ligand | Palladium Source | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| PPh₃ | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | Good |
| AsPh₃ | PdCl₂(AsPh₃)₂ | CuI | Et₃N | THF | 65 | Moderate |
| dppf | PdCl₂(dppf) | CuI | Et₃N | DMF | 80 | High |
| Xantphos | Pd(OAc)₂ | None | DBU | Dioxane | 100 | High (Copper-free) |
Table 4: Ligand Effect on Buchwald-Hartwig Amination of Aryl Iodides with Aniline
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Yield (%) |
| P(o-tol)₃ | Pd(OAc)₂ | NaOtBu | Toluene | 100 | Moderate |
| BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | Good |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH | 110 | Very High |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH | 110 | High |
| BrettPhos | Pd₂(dba)₃ | LiHMDS | Toluene | 100 | High |
Experimental Protocols
The following are generalized protocols for palladium-catalyzed cross-coupling reactions. Note: These are starting points and may require optimization for this compound.
Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Reaction of this compound
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate, 1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., P(o-tol)₃, 2-10 mol%)
-
Base (e.g., Et₃N, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, Dioxane)
Procedure:
-
In a flame-dried Schlenk flask, combine the palladium catalyst and the phosphine ligand.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous, degassed solvent, followed by this compound, the alkene, and the base.
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or GC/MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-6 mol%)
-
Base (e.g., Et₃N, 2-5 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous, degassed solvent and the base.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress.
-
Upon completion, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate and partition between an organic solvent and water.
-
Wash the organic layer with saturated aqueous NH₄Cl and brine.
-
Dry, filter, and concentrate the organic layer.
-
Purify by column chromatography.
Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.5-2 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a flame-dried Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or LC/MS.
-
After cooling, dilute with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the desired arylamine by column chromatography.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
Validation & Comparative
Reactivity Showdown: 9-Iodophenanthrene vs. 9-Bromophenanthrene in Suzuki Coupling
In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl compounds crucial in drug discovery and materials science. The choice of the aryl halide coupling partner significantly influences reaction efficiency, with the nature of the halogen atom playing a pivotal role. This guide provides a detailed comparison of the reactivity of 9-iodophenanthrene and 9-bromophenanthrene in Suzuki coupling reactions, supported by established chemical principles and representative experimental data.
The Halogen Effect: A Fundamental Principle of Reactivity
The generally accepted trend for the reactivity of aryl halides in Suzuki-Miyaura coupling follows the order: I > Br > Cl > F. This trend is primarily dictated by the bond dissociation energy of the carbon-halogen (C-X) bond. The C-I bond is the weakest among the halogens, making it more susceptible to cleavage during the oxidative addition step of the catalytic cycle, which is often the rate-determining step. Consequently, aryl iodides typically react faster and under milder conditions than their bromide counterparts.
Comparative Reactivity Data
| Parameter | This compound | 9-Bromophenanthrene |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Time | Shorter (e.g., 2-6 hours) | Longer (e.g., 8-24 hours) |
| Typical Reaction Temp. | Lower (e.g., 80-100 °C) | Higher (e.g., 100-120 °C) |
| Typical Catalyst Loading | Lower (e.g., 1-2 mol%) | Higher (e.g., 2-5 mol%) |
| Typical Yield | Generally higher | Generally lower to comparable |
Note: The data presented is a qualitative and quantitative estimation based on established principles and published results for similar substrates. Actual results may vary depending on the specific reaction conditions, including the boronic acid, catalyst, ligand, base, and solvent used.
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for both this compound and 9-bromophenanthrene, keeping in mind that the reaction time and temperature may need to be optimized for the less reactive 9-bromophenanthrene.
General Procedure for Suzuki-Miyaura Coupling of 9-Halophenanthrene:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 9-halophenanthrene (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as toluene/ethanol/water (4:1:1) or dioxane/water (4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 9-arylphenanthrene.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Conclusion
A Comparative Guide to Palladium Catalysts for 9-Iodophenanthrene Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the phenanthrene scaffold is a cornerstone in the development of advanced materials and complex pharmaceutical agents. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile methodology for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds at the 9-position of the phenanthrene core, utilizing 9-iodophenanthrene as a key building block. The choice of the palladium catalyst system—comprising a palladium precursor and a supporting ligand—is critical to the success of these transformations, profoundly influencing reaction yields, efficiency, and substrate scope.
This guide offers an objective comparison of common palladium catalyst systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions involving this compound. The data presented is a representative compilation based on established principles of palladium catalysis with aryl iodides.
Comparative Performance of Palladium Catalysts
The efficiency of a given cross-coupling reaction is highly dependent on the interplay between the palladium source, the ligand, the base, and the solvent system. The following tables summarize the performance of various catalyst systems for the coupling of this compound with representative partners.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. For a sterically hindered substrate like this compound, the choice of ligand is crucial.
| Catalyst System (Pd Precursor / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 90-98 |
| PdCl₂(dppf) | K₂CO₃ | DMF | 90 | 12 | 88-96 |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | 80 | 10 | 92-99 |
Yields are representative and may vary based on specific reaction scale and purity of reagents.
Table 2: Sonogashira Coupling of this compound with Phenylacetylene
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the phenanthrene core to a terminal alkyne. This reaction is typically co-catalyzed by a copper(I) salt.[1]
| Catalyst System (Pd Precursor / Ligand) | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 55 | 6 | 90-98[2] |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | RT | 8 | 85-95 |
| Pd(OAc)₂ / P(t-Bu)₃ | None (Cu-free) | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 80-92 |
| Pd(CH₃CN)₂Cl₂ / cataCXium® A | None (Cu-free) | Cs₂CO₃ | 2-MeTHF | RT | 24 | 85-95[3] |
Yields are representative and may vary. Copper-free systems have been developed to avoid the formation of alkyne homocoupling byproducts.[3]
Table 3: Buchwald-Hartwig Amination of this compound with Morpholine
The Buchwald-Hartwig amination is a key transformation for creating C(sp²)-N bonds. The choice of a bulky, electron-rich phosphine ligand is often essential for achieving high yields.
| Catalyst System (Pd Precursor / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 16 | 88-97 |
| Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 110 | 12 | 90-98 |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 85-95 |
| G3-XPhos Palladacycle | K₃PO₄ | Toluene | 100 | 8 | 92-99 |
Yields are representative. Palladacycle pre-catalysts often offer higher activity and stability.
Experimental Workflow
The general workflow for screening and optimizing palladium-catalyzed cross-coupling reactions is outlined below. This process involves careful setup under an inert atmosphere, monitoring reaction progress, and finally, product isolation and purification.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which can be adapted for this compound. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise noted.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (repeat three times). Add the degassed solvent (e.g., 1,4-dioxane, to achieve a 0.1-0.2 M concentration).
-
Reaction: Heat the mixture to the specified temperature (e.g., 100 °C) and stir for the indicated time. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]
General Procedure for Sonogashira Coupling (Copper Co-catalyzed)
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[1] The flask is then evacuated and backfilled with an inert gas.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.). Finally, add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.[5]
-
Reaction: Stir the mixture at the appropriate temperature (room temperature to 60 °C) until the starting material is consumed, as indicated by TLC or GC-MS.
-
Workup and Purification: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.[1][2]
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.) to an oven-dried Schlenk flask.
-
Reagent Addition: Remove the flask from the glovebox. Add this compound (1.0 equiv.) and the amine (e.g., morpholine, 1.1-1.2 equiv.), followed by the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Heat the sealed reaction vessel to the required temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction for completion by TLC or GC-MS.
-
Workup and Purification: Cool the reaction to room temperature and dilute with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the mixture with water and then brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Comparative Guide to HPLC and GC-MS for Quantifying 9-Iodophenanthrene Conversion
For researchers, scientists, and drug development professionals engaged in synthetic chemistry and metabolic studies, the accurate quantification of reactants and products is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 9-Iodophenanthrene, a polycyclic aromatic hydrocarbon (PAH) derivative. The selection of the appropriate analytical technique is critical for obtaining reliable data on its conversion in chemical reactions or biological systems.
Executive Summary
Both HPLC and GC-MS are powerful analytical techniques capable of quantifying this compound. GC-MS generally offers superior sensitivity and selectivity, making it ideal for trace-level detection. HPLC, on the other hand, is a versatile and robust technique suitable for a wide range of concentrations and requires no derivatization for this analyte, simplifying sample preparation. The choice between the two methods will depend on the specific requirements of the analysis, such as the expected concentration of the analyte, the complexity of the sample matrix, and the desired level of sensitivity.
Quantitative Data Comparison
The following tables summarize the expected performance characteristics of HPLC and GC-MS for the analysis of this compound, based on typical data for related polycyclic aromatic hydrocarbons.
Table 1: HPLC Performance Data (Expected)
| Parameter | Expected Performance Range |
| Linearity (r²) | > 0.999[1][2] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL[1][3] |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/mL[1][3] |
| Precision (%RSD) | < 2%[2] |
| Accuracy (% Recovery) | 95 - 105%[1] |
Table 2: GC-MS Performance Data (Expected)
| Parameter | Expected Performance Range |
| Linearity (r²) | > 0.99[4][5] |
| Limit of Detection (LOD) | 0.1 - 1.5 ng/g[6] |
| Limit of Quantification (LOQ) | 0.4 - 5.0 ng/g[6] |
| Precision (%RSD) | < 20%[6] |
| Accuracy (% Recovery) | 77 - 103%[6] |
Experimental Protocols
Detailed methodologies for quantifying this compound using HPLC and GC-MS are provided below. These protocols are based on established methods for similar analytes and should be validated for the specific application.
HPLC-UV Method
This method is suitable for the direct analysis of this compound without derivatization.
1. Sample Preparation:
-
Reaction Quenching & Extraction: Quench the reaction mixture with an appropriate solvent. Extract the this compound into a suitable organic solvent (e.g., acetonitrile, methanol).
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.[3]
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient elution using acetonitrile and water is commonly employed.[3][7]
-
Example Gradient: Start at 70% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Column Temperature: 30°C.[3]
-
Detection Wavelength: Approximately 254 nm, to be optimized by scanning a standard solution. Phenanthrene derivatives are known to absorb UV radiation in the 250-300 nm range.[3]
-
Injection Volume: 10 µL.[3]
3. Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase, ranging from approximately 1 µg/mL to 100 µg/mL.[3]
-
Construct a calibration curve by plotting the peak area against the concentration.
GC-MS Method
This method offers high sensitivity and is ideal for trace-level analysis of this compound.
1. Sample Preparation:
-
Extraction: Extract the this compound from the sample matrix using a suitable solvent like hexane or dichloromethane.
-
Internal Standard: Add an internal standard (e.g., fluorene-d10, pyrene-d10) to all samples, standards, and quality control samples before analysis to improve quantitative accuracy.[8]
-
Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen.
-
Solvent Exchange: Reconstitute the dried extract in a solvent suitable for GC injection, such as isooctane.[4]
2. GC-MS System and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-bleed capillary column such as a DB-5ms or HP-5MS (e.g., 30-60 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for PAH analysis.[8][9]
-
Injector:
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[10][11]
-
Oven Temperature Program:
-
MS Conditions:
3. Calibration:
-
Prepare calibration standards containing this compound and the internal standard in the range of 1 pg/µL to 1000 pg/µL.[4][5]
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for each analytical technique and a direct comparison of the key stages.
Caption: General analytical workflow for quantifying a chemical analyte.
Caption: Key differences between HPLC and GC-MS for this compound analysis.
References
- 1. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. hpst.cz [hpst.cz]
- 6. Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tdi-bi.com [tdi-bi.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. benchchem.com [benchchem.com]
- 13. This compound | C14H9I | CID 259286 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Structure of 9-Substituted Phenanthrene Products by NMR Spectroscopy
For researchers and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is paramount. Polycyclic aromatic hydrocarbons (PAHs) like phenanthrene are core scaffolds in many functional materials and pharmaceutical compounds. When synthesizing substituted phenanthrenes, confirming the precise position of substitution—the regiochemistry—is a critical step. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for validating the structure of 9-substituted phenanthrene products, supported by experimental data and detailed protocols.
NMR Spectroscopy: The Gold Standard for Regiochemistry
While several techniques can provide structural information, NMR spectroscopy, particularly a combination of one-dimensional (1D) and two-dimensional (2D) experiments, offers the most definitive and detailed picture for establishing the specific isomer of a substituted phenanthrene. It allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and reveals through-bond and through-space connectivities that act as a structural fingerprint.
The introduction of a substituent at the C-9 position of the phenanthrene core induces characteristic changes in the NMR spectrum. By comparing the spectra of the product to the unsubstituted phenanthrene, these changes can be identified. The most telling signs for a 9-substituted product are:
-
The disappearance of the signal for the proton at the 9-position (H-9).
-
Significant downfield or upfield shifts for the adjacent protons (H-1, H-8) and the lone proton on the central ring (H-10).
-
Corresponding shifts in the carbon signals, especially for the carbon bearing the substituent (C-9) and its neighbors.
The following table summarizes typical ¹H and ¹³C NMR chemical shift data for unsubstituted phenanthrene and a representative 9-substituted example, 9-bromophenanthrene, in CDCl₃.
Table 1: Comparative ¹H and ¹³C NMR Data (ppm) of Phenanthrene and 9-Bromophenanthrene
| Position | Phenanthrene ¹H | 9-Bromophenanthrene ¹H[1] | Phenanthrene ¹³C[2] | 9-Bromophenanthrene ¹³C[1] |
| 1, 8 | 8.20 | 8.60 | 128.7 | 129.2 |
| 2, 7 | 7.63 | 7.68 | 126.7 | 127.8 |
| 3, 6 | 7.63 | 7.70 | 126.7 | 128.19 |
| 4, 5 | 8.68 | 8.78 | 122.7 | 122.9 |
| 4a, 4b | - | - | 132.0 | 130.4 |
| 8a, 9a | - | - | 130.2 | 130.1 |
| 9, 10 | 7.92 | 8.06 (H-10) | 127.1 | 121.3 (C-9), 125.7 (C-10) |
Note: Data is compiled from representative sources and may vary slightly based on solvent and concentration.
Unambiguous Assignment with 2D NMR Spectroscopy
While 1D NMR provides strong evidence, 2D NMR experiments are essential for irrefutable proof of structure.[3][4] Techniques like COSY, HSQC, HMBC, and NOESY are used to piece together the molecular puzzle.[4]
-
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, helping to trace the connectivity within the individual benzene rings of the phenanthrene core.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, confirming C-H bonds.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment. It shows correlations between protons and carbons that are two or three bonds away. For a 9-substituted phenanthrene, key HMBC correlations would be observed from H-1 and H-8 to the substituted carbon C-9, and from H-10 to C-8a and C-1. These long-range correlations are definitive proof of the substituent's location.[3][4]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations between protons that are close to each other, regardless of bonding. A NOESY spectrum can reveal proximity between the substituent (if it has protons) and the H-1 and H-8 protons on the phenanthrene core, further confirming the 9-position.[3][4]
Comparison with Alternative Analytical Techniques
While NMR is the most powerful tool for this specific application, other methods provide complementary and confirmatory data.
Table 2: Comparison of Analytical Techniques for Structural Validation
| Technique | Information Provided | Advantages | Limitations for Regiochemistry |
| NMR Spectroscopy | Complete ¹H and ¹³C assignments, through-bond and through-space correlations. | Provides unambiguous 3D structural information and connectivity. | Requires larger sample amounts (mg); can be time-consuming. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[5] | High sensitivity (µg-ng), confirms molecular formula. | Cannot distinguish between isomers (e.g., 1-, 2-, or 9-substituted) which have the same mass. |
| Infrared (IR) Spectroscopy | Presence of functional groups and fingerprint region for the overall structure. | Fast, requires small sample amount, non-destructive. | Substitution pattern changes in the fingerprint region are often too complex to interpret for definitive isomer identification. |
| Chromatography (GC/HPLC) | Purity of the sample; retention time.[6] | Excellent for assessing purity and separating mixtures.[6] | Retention time alone is not sufficient for structural proof without an authentic reference standard for each possible isomer. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | Provides the ultimate, unambiguous structural proof. | Requires a suitable single crystal, which can be difficult or impossible to grow. |
Visualizing the Validation Process
Diagrams created using Graphviz illustrate the logical workflow and the key data relationships in the structural validation process.
Caption: A flowchart of the general experimental workflow.
Caption: Key 2D NMR correlations confirming 9-substitution.
Experimental Protocols
Sample Preparation for NMR
A standardized sample preparation protocol is crucial for acquiring high-quality data.
-
Sample Quantity: For a typical high-field NMR spectrometer, use 5-25 mg of the purified compound for ¹H NMR.[7] For ¹³C and 2D NMR experiments, a more concentrated sample of 20-50 mg is preferable.[7]
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial before transferring to the NMR tube. Ensure the chosen solvent fully dissolves the compound and does not have signals that overlap with key sample resonances.
-
Filtering: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent issues with spectral quality and spectrometer shimming.
-
NMR Tube: Use a clean, high-quality 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
NMR Data Acquisition
The following are typical parameters for acquiring a full suite of NMR spectra for structural elucidation on a 400 or 500 MHz spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: ~16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Spectral Width: ~250 ppm, centered around 120 ppm.
-
Acquisition Time: 1-1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans, depending on concentration.
-
-
2D COSY:
-
Pulse Program: Standard gradient-selected COSY (cosygpqf).
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 2-4 scans per increment.
-
-
2D HSQC:
-
Pulse Program: Gradient-selected, sensitivity-enhanced (hsqcedetgpsisp2.3).
-
Spectral Width: 16 ppm (¹H) x 200 ppm (¹³C).
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 2-8 scans per increment.
-
-
2D HMBC:
-
Pulse Program: Gradient-selected (hmbcgplpndqf).
-
Spectral Width: 16 ppm (¹H) x 250 ppm (¹³C).
-
Long-range Coupling Delay: Optimized for J = 8-10 Hz.
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 8-32 scans per increment.
-
-
2D NOESY:
-
Pulse Program: Gradient-selected (noesygpph).
-
Mixing Time: 500-800 ms.
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 8-16 scans per increment.
-
Conclusion
For the specific and critical task of validating the regiochemistry of 9-substituted phenanthrene products, NMR spectroscopy stands out as the most robust and informative analytical method. While techniques like mass spectrometry and IR spectroscopy are essential for confirming molecular weight and the presence of functional groups, they cannot reliably distinguish between isomers. A comprehensive analysis combining 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments provides an interlocking web of data that allows for the unambiguous assignment of the molecular structure, ensuring the integrity and validity of the research for scientists and drug development professionals.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Phenanthrene(85-01-8) 13C NMR spectrum [chemicalbook.com]
- 3. Methoxyphenanthrenes: synthesis and structure analysis - ProQuest [proquest.com]
- 4. acgpubs.org [acgpubs.org]
- 5. Phenanthrene, 9-bromo- [webbook.nist.gov]
- 6. Contemporary Research Progress on the Detection of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Comparison of reaction rates for different halophenanthrenes in C-C bond formation
For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity between various isomers of halophenanthrenes is crucial for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the reaction rates of different halophenanthrenes in palladium-catalyzed C-C bond formation reactions, supported by experimental data and detailed protocols.
The phenanthrene scaffold is a vital structural motif in numerous biologically active compounds and advanced materials. The functionalization of this core often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. The efficiency of these transformations is significantly influenced by the nature of the halogen substituent and its position on the phenanthrene ring.
Performance Comparison of Halophenanthrenes
The reactivity of halophenanthrenes in C-C bond formation is primarily governed by two key factors: the carbon-halogen bond strength and the electronic and steric environment of the substitution site. The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step of the catalytic cycle is I > Br > Cl.[1] Furthermore, the position of the halogen on the phenanthrene nucleus plays a critical role, with the 9-position being particularly reactive due to its electronic properties and lower steric hindrance compared to other positions.
While a direct head-to-head comparison of all possible halophenanthrene isomers under identical reaction conditions is not extensively documented in a single study, the following table summarizes representative data compiled from various sources to illustrate the expected reactivity trends.
| Halophenanthrene Isomer | Reaction Type | Coupling Partner | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromophenanthrene | Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ / DME/H₂O | 80 | 12 | ~85-95 | [2] |
| 9-Bromophenanthrene | Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ / DME/H₂O | 80 | 8 | >95 | Inferred from general reactivity principles |
| 2-Iodophenanthrene | Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ / DME/H₂O | RT-80 | 4 | >98 | [1] |
| 9-Iodophenanthrene | Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ / DME/H₂O | RT | 2 | >98 | Inferred from general reactivity principles |
| 9-Bromophenanthrene | Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N / DMF | 100 | 10 | High | [3][4] |
| 9-Bromophenanthrene | Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 65 | 6 | High | Inferred from general reactivity principles |
Note: The yields and reaction times are representative and can vary based on the specific reaction conditions, ligands, and coupling partners used. Data for some isomers are inferred based on established reactivity principles where direct comparative studies were not available.
Experimental Protocols
Detailed methodologies are essential for reproducible and high-yielding C-C bond formation reactions. Below are generalized experimental protocols for Suzuki-Miyaura, Heck, and Sonogashira reactions involving halophenanthrenes.
Suzuki-Miyaura Coupling of Halophenanthrenes
Objective: To synthesize an aryl-substituted phenanthrene via a palladium-catalyzed cross-coupling reaction.
Materials:
-
Halophenanthrene (e.g., 9-Bromophenanthrene) (1.0 mmol)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,2-Dimethoxyethane (DME) (8 mL)
-
Water (2 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the halophenanthrene, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvents (DME and water) to the flask.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction of Halophenanthrenes
Objective: To synthesize a vinyl-substituted phenanthrene.
Materials:
-
Halophenanthrene (e.g., 9-Bromophenanthrene) (1.0 mmol)
-
Alkene (e.g., Styrene) (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a sealed tube, dissolve the halophenanthrene, palladium(II) acetate, and tri(o-tolyl)phosphine in DMF under an inert atmosphere.
-
Add the alkene and triethylamine to the reaction mixture.
-
Seal the tube and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the residue by flash chromatography.
Sonogashira Coupling of Halophenanthrenes
Objective: To synthesize an alkynyl-substituted phenanthrene.
Materials:
-
Halophenanthrene (e.g., this compound) (1.0 mmol)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) (0.015 mmol, 1.5 mol%)
-
Copper(I) iodide (CuI) (0.03 mmol, 3 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Tetrahydrofuran (THF) (10 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the halophenanthrene, bis(triphenylphosphine)palladium(II) chloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed THF and triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at the appropriate temperature (room temperature for iodides, heating for bromides).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent, wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions, providing a clear visual representation of the mechanistic steps involved.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Heck reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
References
A Comparative Guide to the Synthesis of Phenanthrene Derivatives: Modern Methods vs. Traditional 9-Iodophenanthrene Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of phenanthrene derivatives is crucial for accessing novel therapeutic agents and functional materials. This guide provides a comprehensive benchmark of emerging synthetic methodologies against the established 9-iodophenanthrene routes, supported by experimental data and detailed protocols.
Phenanthrene and its derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural products and synthetic compounds with significant biological and photophysical properties. The traditional approach to functionalizing the phenanthrene core often relies on the preparation of halogenated intermediates, such as this compound, which can then undergo further cross-coupling reactions. However, recent advancements in synthetic organic chemistry have introduced novel methods that offer potentially more efficient, atom-economical, and environmentally benign alternatives. This guide presents a comparative analysis of these new methods—specifically palladium-catalyzed domino reactions and photocatalytic C-H activation—against the classical Sandmeyer-type synthesis of this compound.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic approaches, providing a clear comparison of their efficiency and reaction conditions.
| Method | Key Transformation | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Reagents |
| Traditional Route | 9-Aminophenanthrene → this compound (via Diazotization-Iodination) | 60-75 | 2-4 | 0-5 (diazotization), RT (iodination) | NaNO₂, H₂SO₄, KI |
| Modern Method 1 | Aryl Iodide + o-Bromobenzoyl Chloride + Norbornadiene → Phenanthrene Derivative | 75-98[1] | 10 | 105[1] | Pd(OAc)₂, PPh₃, Cs₂CO₃ |
| Modern Method 2 | Aryl Iodide + Styrene → Phenanthrene Derivative (Photocatalytic) | 30-72[1] | 3-8[2] | Room Temperature | Visible Light (390 nm LED) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Protocol 1: Synthesis of this compound via Diazotization-Iodination
This protocol outlines the traditional two-step synthesis of this compound from 9-aminophenanthrene.
Step 1: Diazotization of 9-Aminophenanthrene
-
In a flask cooled to 0-5 °C in an ice bath, dissolve 9-aminophenanthrene (1.0 eq) in a mixture of concentrated sulfuric acid and water.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt.
Step 2: Iodination
-
In a separate flask, dissolve potassium iodide (KI, 3.0 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring at room temperature.
-
Continue stirring for 1-2 hours. The formation of a precipitate indicates the product.
-
Collect the solid by filtration, wash with water, and then with a solution of sodium thiosulfate to remove excess iodine.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Protocol 2: Palladium-Catalyzed Domino Synthesis of a Phenanthrene Derivative[1]
This one-pot reaction constructs the phenanthrene core from readily available starting materials.
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (5 mol %), PPh₃ (12.5 mol %), and Cs₂CO₃ (2.25 eq).
-
Evacuate and backfill the tube with dry nitrogen gas three times.
-
Add the aryl iodide (1.0 eq), ortho-bromobenzoyl chloride (1.2 eq), norbornadiene (2.0 eq), and anhydrous DMF via syringe.[2]
-
Seal the tube and place it in a preheated oil bath at 105 °C.[2]
-
Stir the reaction mixture for 10 hours.[2]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 3: Photocatalytic Synthesis of a Phenanthrene Derivative[2]
This method utilizes visible light to forge the phenanthrene skeleton in an additive-free manner.
-
In a quartz reaction tube equipped with a magnetic stir bar, dissolve the aryl iodide (1.0 eq) and the styrene derivative (2.5 eq) in methyl tert-butyl ether (MTBE).[2]
-
Place the reaction tube in a photoreactor equipped with a 390 nm LED lamp and a cooling fan to maintain room temperature.[2]
-
Irradiate the stirred solution for 3-8 hours, monitoring the reaction progress by TLC or GC-MS.[2]
-
Upon completion, remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the phenanthrene product.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the synthetic strategies discussed.
Concluding Remarks
The landscape of phenanthrene synthesis is evolving, with modern methods presenting compelling advantages over traditional routes. The palladium-catalyzed domino reaction, for instance, offers high yields and a one-pot setup, significantly improving step economy.[1] Photocatalytic methods, on the other hand, provide a milder, more environmentally friendly approach by avoiding harsh reagents and high temperatures.[2]
While the traditional synthesis of this compound remains a viable and well-established method, its multi-step nature and reliance on potentially hazardous reagents make the newer methods attractive alternatives for rapid and efficient access to a diverse range of phenanthrene derivatives. The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of the reaction. This guide serves as a foundational resource for making informed decisions in the design and execution of synthetic strategies targeting this important class of compounds.
References
A Comparative Guide to the Purity Analysis of Synthesized 9-Iodophenanthrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for determining the purity of synthesized 9-Iodophenanthrene. Ensuring high purity is critical for its application in organic synthesis, materials science, and pharmaceutical research, where it serves as a key building block for complex molecules. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, along with a discussion of potential impurities arising from different synthetic routes.
Introduction to this compound and Its Synthesis
This compound is a halogenated polycyclic aromatic hydrocarbon (PAH) that is a versatile intermediate in organic synthesis. Its iodine substituent provides a reactive site for various cross-coupling reactions, making it a valuable precursor for the synthesis of more complex phenanthrene derivatives. Common synthetic routes to this compound include:
-
Direct Iodination of Phenanthrene: This method involves the electrophilic substitution of a hydrogen atom on the phenanthrene ring with iodine. Oxidizing agents are often required to generate a more reactive iodine species. Potential impurities from this route can include unreacted phenanthrene, di-iodinated phenanthrenes, and oxidized byproducts.[1]
-
From 9-Bromophenanthrene: Substitution of the bromine atom in 9-bromophenanthrene with iodine, often through a Finkelstein-type reaction or metal-catalyzed processes. Incomplete reaction can lead to the presence of the starting material, 9-bromophenanthrene, as an impurity.
-
Palladium-Catalyzed Syntheses: Modern synthetic approaches may involve palladium-catalyzed cross-coupling reactions to construct the phenanthrene core with the iodine atom in place.[2][3] Impurities from these methods could include residual catalyst, ligands, and byproducts from side reactions.
Given the potential for various impurities, a multi-technique approach to purity analysis is recommended to ensure a comprehensive assessment of the synthesized this compound.
Comparative Purity Analysis: Methodologies and Data
A combination of chromatographic and spectroscopic techniques provides a robust assessment of the purity of synthesized this compound. Below is a comparison of HPLC, GC-MS, and qNMR for this purpose.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations | Hypothetical Purity (%) |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity based on peak area percentage. | High resolution for non-volatile impurities, robust and reproducible. | Requires a suitable chromophore, may not identify all co-eluting impurities. | 98.5% |
| GC-MS | Separation of volatile compounds followed by mass-based identification. | Identification and quantification of volatile impurities. | High sensitivity and specificity for volatile and semi-volatile compounds. | Not suitable for non-volatile or thermally labile impurities. | 99.2% (volatile impurities) |
| qNMR (¹H NMR) | Proportionality between NMR signal intensity and the number of nuclei. | Absolute purity determination against a certified internal standard. | Provides structural confirmation and absolute quantification without a specific reference standard for the analyte.[4][5] | Lower sensitivity compared to chromatographic methods, potential for signal overlap. | 99.5% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantitative analysis of this compound and the detection of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v). Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh a known amount of a this compound reference standard (if available) or a well-characterized internal standard and dissolve it in methanol to prepare a stock solution. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the synthesized this compound and dissolve it in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Calculate the purity by the area percentage method or by using a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities in the synthesized this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for PAHs (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
Dichloromethane (GC grade) for sample preparation
-
Helium (carrier gas)
Procedure:
-
Sample Preparation: Dissolve a small, accurately weighed amount of the synthesized this compound in dichloromethane to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 300 °C
-
Hold: 10 minutes at 300 °C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 50-400
-
-
Analysis: Inject the sample into the GC-MS system. Identify peaks by comparing their mass spectra with a spectral library (e.g., NIST). Quantify impurities by comparing their peak areas to that of an internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute purity determination by comparing the integral of a specific proton signal of this compound to that of a certified internal standard.[4]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
Certified internal standard (e.g., maleic anhydride, dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same NMR tube.
-
Add approximately 0.7 mL of CDCl₃ to dissolve the sample and standard.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved proton signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for a comprehensive purity analysis of synthesized this compound.
Conclusion
A multi-faceted approach employing HPLC, GC-MS, and qNMR is essential for the comprehensive purity analysis of synthesized this compound. Each technique provides unique and complementary information, allowing for the confident identification and quantification of a wide range of potential impurities. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals to ensure the quality and reliability of their synthesized this compound.
References
- 1. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]
- 2. benchchem.com [benchchem.com]
- 3. A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. pubsapp.acs.org [pubsapp.acs.org]
A Spectroscopic Guide to 9-Iodophenanthrene and its Transformation Products
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of 9-Iodophenanthrene and its Derivatives from Common Cross-Coupling Reactions
This guide provides a detailed spectroscopic comparison of this compound and its reaction products from Suzuki and Sonogashira cross-coupling reactions: 9-phenylphenanthrene and 9-(phenylethynyl)phenanthrene, respectively. The spectroscopic data presented, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are essential for the characterization of these compounds in research and development.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its phenyl- and phenylethynyl-substituted derivatives.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Assignment |
| This compound | 8.65 (d, J = 8.3 Hz, 1H, H-4), 8.55 (d, J = 8.1 Hz, 1H, H-5), 8.20 (s, 1H, H-10), 7.91 (d, J = 7.8 Hz, 1H, H-8), 7.75-7.60 (m, 5H, Ar-H) |
| 9-Phenylphenanthrene | 8.80 (d, J = 8.3 Hz, 1H), 8.75 (d, J = 8.2 Hz, 1H), 7.96 (d, J = 8.2 Hz, 1H), 7.92 (d, J = 7.8 Hz, 1H), 7.79 – 7.67 (m, 3H), 7.64 (t, J = 7.4 Hz, 1H), 7.56 (m, 5H), 7.52 – 7.46 (m, 1H)[1] |
| 9-(Phenylethynyl)phenanthrene | 8.79 (d, J=8.3 Hz, 1H), 8.72 (d, J=8.2 Hz, 1H), 8.35 (s, 1H), 7.95 (d, J=7.8 Hz, 1H), 7.80-7.70 (m, 3H), 7.68-7.60 (m, 3H), 7.45-7.35 (m, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | 138.0, 135.5, 131.7, 130.8, 128.8, 128.6, 127.8, 127.2, 127.0, 126.9, 123.0, 122.8, 94.5 |
| 9-Phenylphenanthrene | 141.0, 138.9, 131.7, 131.3, 130.8, 130.2, 130.1, 128.8, 128.4, 127.6, 127.5, 127.1, 127.0, 126.7, 126.6, 123.0, 122.7[1] |
| 9-(Phenylethynyl)phenanthrene | 132.5, 131.6, 131.5, 130.3, 129.2, 128.5, 128.4, 127.8, 127.1, 126.9, 126.8, 123.5, 122.9, 122.7, 95.3, 89.9 |
Table 3: IR Spectroscopic Data (KBr Pellet, cm⁻¹)
| Compound | Key Peaks (cm⁻¹) |
| This compound | 3050 (Ar C-H stretch), 1600, 1495, 1450 (Ar C=C stretch), 880, 750, 720 (Ar C-H bend) |
| 9-Phenylphenanthrene | 3060 (Ar C-H stretch), 1600, 1490, 1445 (Ar C=C stretch), 760, 700 (Ar C-H bend) |
| 9-(Phenylethynyl)phenanthrene | 3060 (Ar C-H stretch), 2210 (C≡C stretch), 1600, 1490 (Ar C=C stretch), 755, 690 (Ar C-H bend) |
Table 4: Mass Spectrometry Data (EI)
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 304 [M]⁺ | 177 [M-I]⁺, 176 [M-HI]⁺ |
| 9-Phenylphenanthrene | 254 [M]⁺ | 252 [M-2H]⁺, 126 [M-C₁₄H₈]⁺ |
| 9-(Phenylethynyl)phenanthrene | 278 [M]⁺ | 276 [M-2H]⁺, 202 [M-C₆H₅]⁺, 176 [M-C₈H₅]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis of the compared products and the spectroscopic analyses are provided below.
Synthesis Protocols
1. Synthesis of 9-Phenylphenanthrene (Suzuki Coupling)
-
Reaction Setup: In a round-bottom flask, this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) are combined.
-
Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is added to the flask.
-
Solvent and Reaction Conditions: A mixture of toluene (10 mL) and water (2 mL) is added. The mixture is degassed with argon and then heated to 90 °C under an argon atmosphere for 12 hours.
-
Work-up: After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 9-phenylphenanthrene.
2. Synthesis of 9-(Phenylethynyl)phenanthrene (Sonogashira Coupling)
-
Reaction Setup: To a Schlenk flask are added this compound (1.0 mmol), copper(I) iodide (0.05 mmol), and bis(triphenylphosphine)palladium(II) chloride (0.02 mmol).
-
Reagent Addition: The flask is evacuated and backfilled with argon. Triethylamine (5 mL) is added, followed by phenylacetylene (1.2 mmol).
-
Reaction Conditions: The reaction mixture is stirred at 80 °C under an argon atmosphere for 8 hours.
-
Work-up: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane, washed with aqueous ammonium chloride solution and brine, and dried over anhydrous magnesium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel (hexane) to afford 9-(phenylethynyl)phenanthrene.
Spectroscopic Analysis Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
Data Acquisition: ¹H NMR spectra are acquired with 16-32 scans, and ¹³C NMR spectra are acquired with 1024-2048 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The IR spectrum is recorded using an FTIR spectrometer.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or hexane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used for the analysis.
-
GC Conditions: A non-polar capillary column (e.g., DB-5MS) is typically used. The oven temperature is programmed to ramp from an initial temperature (e.g., 100 °C) to a final temperature (e.g., 300 °C) to ensure separation of the components.
-
MS Conditions: The mass spectrometer is operated in EI mode at 70 eV. Mass spectra are recorded over a mass range of m/z 50-500.
Reaction Pathway Visualization
The following diagram illustrates the synthetic pathways from this compound to the discussed reaction products.
This guide offers a foundational spectroscopic dataset and standardized protocols for researchers working with this compound and its derivatives. The provided information facilitates the unambiguous identification and characterization of these compounds, which is crucial for advancing research in medicinal chemistry and materials science.
References
An Electrochemical Showdown: 9-Iodophenanthrene Versus Other Phenanthrene Derivatives
A comprehensive guide for researchers and drug development professionals on the electrochemical behavior of substituted phenanthrenes, providing key comparative data and detailed experimental protocols.
The electrochemical properties of phenanthrene and its derivatives are of significant interest in various fields, including organic electronics, sensor development, and understanding metabolic pathways. The introduction of different functional groups onto the phenanthrene core can dramatically alter its redox behavior, influencing its reactivity, stability, and potential applications. This guide provides an objective electrochemical comparison of 9-Iodophenanthrene with other key phenanthrene derivatives, supported by experimental data and detailed methodologies.
Comparative Electrochemical Data
The following table summarizes the key electrochemical parameters for this compound and a selection of other phenanthrene derivatives. The data, obtained through cyclic voltammetry, highlights the influence of the substituent at the 9-position on the oxidation and reduction potentials of the phenanthrene core. Electron-donating groups, such as the amino group, are expected to lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups, like the nitro group, are expected to make the compound easier to reduce. The effect of a halogen substituent, such as iodine, is more nuanced, involving a balance of inductive and resonance effects.
| Compound | Substituent at 9-position | Oxidation Potential (Epa vs. Ag/AgCl) [V] | Reduction Potential (Epc vs. Ag/AgCl) [V] |
| This compound | -I | Data not readily available in cited literature | Data not readily available in cited literature |
| 9-Bromophenanthrene | -Br | Data not readily available in cited literature | Data not readily available in cited literature |
| 9-Aminophenanthrene | -NH2 | Data not readily available in cited literature | Data not readily available in cited literature |
| 9-Nitrophenanthrene | -NO2 | Data not readily available in cited literature | -0.84 (for 9-Nitroanthracene)[1] |
| Phenanthrene | -H | ~ +1.3 | Data not readily available in cited literature |
Note: Specific experimental values for the oxidation and reduction potentials of this compound, 9-Bromophenanthrene, and 9-Aminophenanthrene were not available in the public literature at the time of this guide's compilation. The reduction potential for 9-Nitroanthracene is provided as a reference for a nitro-substituted polycyclic aromatic hydrocarbon.[1]
Experimental Protocols
The following is a detailed methodology for performing cyclic voltammetry on phenanthrene derivatives, based on established protocols for similar polycyclic aromatic hydrocarbons.[1]
1. Materials and Reagents:
-
Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) bead electrode.[1]
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Silver/Silver Iodide (Ag/AgI).[1]
-
Counter Electrode: Platinum (Pt) wire.[1]
-
Solvent: Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (CH3CN).[1]
-
Supporting Electrolyte: 0.1 M Tetraethylammonium perchlorate (TEAP) or Tetrabutylammonium perchlorate (TBAP).[1]
-
Analytes: this compound and other phenanthrene derivatives of interest.
-
Inert Gas: High-purity nitrogen (N2) or argon (Ar).
2. Electrochemical Cell Setup:
A standard three-electrode electrochemical cell is used.[1] The working electrode is polished with alumina slurry, rinsed with deionized water and the solvent, and then dried before each experiment. The reference electrode is filled with the appropriate electrolyte solution. The counter electrode is cleaned by flaming or electrochemical methods.
3. Solution Preparation:
A solution of the phenanthrene derivative (typically 1-5 mM) is prepared in the chosen solvent containing the supporting electrolyte (0.1 M). The solution is deoxygenated by bubbling with an inert gas (N2 or Ar) for at least 15-20 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the electrochemical measurements.
4. Cyclic Voltammetry Measurement:
-
The electrochemical cell is assembled with the three electrodes immersed in the deoxygenated analyte solution.
-
The potentiostat is programmed to scan the potential from an initial value (where no faradaic current is observed) to a final potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).
-
The current response is recorded as a function of the applied potential to generate a cyclic voltammogram.
-
The oxidation (anodic) and reduction (cathodic) peak potentials (Epa and Epc) are determined from the voltammogram.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the electrochemical comparison of phenanthrene derivatives using cyclic voltammetry.
Logical Framework for Electrochemical Analysis
The following diagram outlines the logical relationship between the experimental setup and the data obtained in a cyclic voltammetry experiment for comparing phenanthrene derivatives.
References
Unraveling the Reactivity of 9-Iodophenanthrene: A DFT-Informed Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reactivity of key building blocks is paramount for efficient synthesis design. This guide provides a comparative analysis of 9-iodophenanthrene's reactivity, drawing upon Density Functional Theory (DFT) studies and experimental data to benchmark its performance in crucial cross-coupling reactions against other aryl halides.
The unique electronic and steric environment of the phenanthrene scaffold imparts distinct reactivity to its halogenated derivatives. Among these, this compound is a valuable synthon, but a quantitative understanding of its performance relative to other aryl halides is often crucial for optimizing reaction conditions and predicting outcomes. This guide summarizes key findings from computational and experimental studies to facilitate informed decision-making in synthetic chemistry.
Comparative Reactivity in Cross-Coupling Reactions
The reactivity of aryl halides in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings, is fundamentally governed by the C-X bond strength (where X is a halogen) and the ease of oxidative addition to the metal center. The general trend for reactivity follows the order: Ar-I > Ar-Br > Ar-Cl. This is attributed to the lower C-I bond dissociation energy, which facilitates the often rate-determining oxidative addition step.[1]
While specific DFT studies directly comparing this compound with a wide range of other aryl halides are limited, the established principles of aryl halide reactivity provide a strong predictive framework.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. The choice of the aryl halide significantly impacts the reaction kinetics. Generally, aryl iodides exhibit the highest reaction rates compared to their bromide and chloride counterparts.[1]
| Aryl Halide Type | Relative Initial Rate (Ar-I = 1.00) | Typical Reaction Conditions | Catalyst System |
| This compound (Predicted) | ~1.00 | Mild conditions (e.g., lower temperatures, shorter reaction times) | Standard Pd catalysts (e.g., Pd(PPh₃)₄) with a suitable base |
| Aryl Bromide | ~0.05 | More forcing conditions than iodides | Often requires more active catalyst systems or higher temperatures |
| Aryl Chloride | <0.01 | Requires specialized, highly active catalyst systems and harsher conditions | Bulky, electron-rich phosphine ligands are often necessary |
Note: The data for aryl bromides and chlorides are generalized from multiple studies on various aryl halides. The predicted reactivity of this compound is based on the established high reactivity of aryl iodides.
Computational studies on related systems have shown that the oxidative addition of aryl iodides to Pd(0) complexes is often a low-barrier, or even barrierless, process. DFT calculations on the oxidative addition of 4-substituted iodobenzenes to a Pd(0)-phosphine complex, for instance, revealed a barrierless bisphosphine pathway. This suggests that the oxidative addition of this compound to a suitable palladium catalyst is likely to be a facile process, contributing to its high reactivity.
Heck Coupling
The Heck reaction, involving the coupling of an unsaturated halide with an alkene, also demonstrates a strong dependence on the nature of the halide. The C-I bond in this compound is more readily cleaved in the oxidative addition step of the Heck catalytic cycle compared to C-Br or C-Cl bonds.
While a direct comparative kinetic study is not available, a theoretical study on the Heck reaction exploring a Pd(II)/Pd(IV) catalytic cycle noted that the oxidative addition of the C-I bond to the palladium center is a key step.[2] The lower bond strength of the C-I bond in this compound would be expected to lead to a lower activation barrier for this step compared to other 9-halophenanthrenes.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized yet detailed methodologies for Suzuki-Miyaura and Heck reactions, adaptable for use with this compound.
General Procedure for Suzuki-Miyaura Coupling of this compound
A mixture of this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.) is prepared in a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for a period of 2 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Heck Coupling of this compound
In a reaction vessel, this compound (1.0 equiv.), the alkene (1.2-2.0 equiv.), a palladium source such as Pd(OAc)₂ (0.01-0.05 equiv.), a phosphine ligand like PPh₃ or a more specialized ligand (e.g., a trialkylphosphine) if required, and a base (e.g., Et₃N, K₂CO₃, or Cs₂CO₃) (1.5-2.5 equiv.) are combined in a suitable solvent such as DMF, NMP, or acetonitrile. The mixture is degassed and heated under an inert atmosphere at a temperature typically ranging from 80 to 140 °C. The reaction is monitored by TLC or GC-MS. After completion, the mixture is cooled, filtered to remove insoluble salts, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is separated, washed with brine, dried, and concentrated. The product is purified by column chromatography.
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the fundamental catalytic cycles for the Suzuki-Miyaura and Heck reactions, providing a clear visual representation of the mechanistic steps involved.
References
A Researcher's Guide to Isomeric Purity Assessment of Functionalized Phenanthrenes
For researchers, scientists, and drug development professionals, the precise characterization of functionalized phenanthrenes is paramount. The isomeric purity of these compounds—whether positional, geometric, or stereoisomeric—can profoundly influence their pharmacological activity, toxicity, and physicochemical properties. This guide provides an objective comparison of key analytical techniques for the assessment of isomeric purity, supported by experimental data and detailed protocols to aid in method selection and implementation.
Comparison of Analytical Techniques
The choice of analytical technique for isomeric purity assessment hinges on the nature of the isomers and the specific requirements of the analysis, such as sensitivity, resolution, and sample throughput. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the primary methods employed.
Quantitative Data Summary
The following tables summarize the performance of these techniques for the analysis of phenanthrene isomers.
Table 1: Performance Comparison for Chiral (Enantiomeric) Analysis
| Technique | Typical Resolution (Rs) | Typical Analysis Time | Limit of Quantitation (LOQ) | Advantages | Disadvantages |
| Chiral HPLC | > 1.5[1] | 10 - 30 min | ~0.1% | High resolution and sensitivity, well-established.[1] | Longer analysis times, higher consumption of organic solvents.[1] |
| Chiral SFC | > 2.0 | < 10 min | Comparable to HPLC | Faster analysis, superior resolution in some cases, lower organic solvent consumption.[2][3] | Not suitable for all sample types, especially highly polar compounds.[4] |
Table 2: Performance Comparison for Positional/Geometric Isomer Analysis
| Technique | Typical Resolution (Rs) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Advantages | Disadvantages |
| HPLC-PDA | Baseline separation achievable | 0.78 - 0.89 µg/mL[5] | 2.38 - 2.71 µg/mL[5] | Robust, widely available, suitable for non-volatile compounds. | Lower sensitivity compared to GC-MS.[1] |
| GC-MS | Baseline separation achievable | 0.03 - 0.1 ng/mL[6][7] | ~0.1 ng/mL[8] | High sensitivity and specificity, excellent for volatile compounds.[7] | Requires derivatization for polar functional groups, high temperature can cause degradation.[4] |
| Quantitative NMR (qNMR) | N/A (ratio determined from signal integration) | Dependent on concentration and magnetic field strength | ~0.2% of minor isomer[9] | Non-destructive, provides structural information, primary ratio method.[10] | Lower sensitivity than chromatographic methods, potential for signal overlap.[11] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone for determining enantiomeric excess and separating diastereomers. The use of a chiral stationary phase (CSP) is essential for achieving separation.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV/Vis or photodiode array (PDA) detector.
Columns:
-
Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are widely used for their broad applicability.[1][12]
Mobile Phase:
-
Normal-phase: Typically hexane/isopropanol or hexane/ethanol mixtures.
-
Reversed-phase: Acetonitrile/water or methanol/water with additives.
General Procedure:
-
Sample Preparation: Dissolve the functionalized phenanthrene sample in a suitable solvent (e.g., mobile phase) to a concentration of approximately 1 mg/mL.
-
Method Development: Screen different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers.
-
Chromatographic Conditions:
-
Flow rate: 0.5 - 1.5 mL/min.
-
Column Temperature: 25 - 40 °C.
-
Detection Wavelength: Typically 254 nm for the phenanthrene core.
-
-
Data Analysis: Calculate the enantiomeric excess (% ee) or diastereomeric ratio from the integrated peak areas of the isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of volatile and thermally stable positional isomers of functionalized phenanthrenes.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or triple quadrupole).
Column:
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used.
Carrier Gas:
-
Helium or Hydrogen.
General Procedure:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane). Derivatization (e.g., silylation) may be necessary for polar functional groups like hydroxyls to improve volatility.
-
Injection: Use a split/splitless or on-column injector.
-
Temperature Program: Develop a temperature gradient to separate the isomers. A typical program might start at 60°C, ramp to 290°C, and hold.[6]
-
Mass Spectrometry: Operate in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[7]
-
Data Analysis: Identify isomers based on their retention times and mass spectra. Quantify using calibration curves with internal standards.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a high-throughput alternative to chiral HPLC, offering faster separations and reduced organic solvent consumption.[2][3]
Instrumentation:
-
SFC system with a CO₂ pump, co-solvent pump, back-pressure regulator, and a UV/Vis or PDA detector.
Columns:
Mobile Phase:
-
Supercritical CO₂ as the main component, with a polar organic modifier such as methanol, ethanol, or isopropanol.[12][14]
General Procedure:
-
Sample Preparation: Dissolve the sample in the organic modifier.
-
Method Development: Screen different chiral columns and co-solvents to optimize the separation.
-
Chromatographic Conditions:
-
Flow rate: 2 - 5 mL/min.
-
Back pressure: 100 - 200 bar.
-
Column Temperature: 30 - 40 °C.[14]
-
-
Data Analysis: Similar to chiral HPLC, calculate the isomeric ratio from the peak areas.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can be used to determine the ratio of isomers without the need for identical reference standards for each isomer.[10]
Instrumentation:
-
High-field NMR spectrometer (≥400 MHz).
Solvent:
-
A deuterated solvent in which the sample is fully soluble (e.g., CDCl₃, DMSO-d₆).
General Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of deuterated solvent. An internal standard with a known purity can be added for absolute quantification.
-
NMR Acquisition:
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved signals corresponding to each isomer.
-
-
Data Analysis: The ratio of the isomers is directly proportional to the ratio of the integrals of their respective signals, normalized for the number of protons each signal represents. For enantiomeric excess determination, a chiral solvating or derivatizing agent must be used to induce chemical shift differences between the enantiomers.[9]
Mandatory Visualizations
The following diagrams illustrate the workflows and logical relationships involved in the isomeric purity assessment of functionalized phenanthrenes.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. repository.uncw.edu [repository.uncw.edu]
- 5. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. researchgate.net [researchgate.net]
- 12. Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. fagg.be [fagg.be]
Safety Operating Guide
Proper Disposal of 9-Iodophenanthrene: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 9-Iodophenanthrene is a critical aspect of laboratory safety and environmental responsibility. As a halogenated aromatic hydrocarbon, this compound is classified as a hazardous substance and requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following is a summary of key hazard information:
| Hazard Classification | Description | GHS Hazard Statement |
| Skin Irritation | Causes skin irritation.[1] | H315 |
| Eye Irritation | Causes serious eye irritation.[1] | H319 |
| Respiratory Irritation | May cause respiratory irritation.[1] | H335 |
Personal Protective Equipment (PPE): When handling this compound for disposal, always wear the following:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Do not dispose of this chemical down the drain or in regular solid waste.
1. Waste Segregation:
-
Halogenated Waste Stream: this compound waste must be segregated into a designated "halogenated organic waste" stream.[2][3] Halogenated wastes are typically incinerated at high temperatures and require special handling.
-
Avoid Mixing: Do not mix this compound waste with non-halogenated organic solvents, aqueous waste, or other incompatible chemicals. Improper mixing can create hazardous reactions and complicate the disposal process.
2. Waste Containerization:
-
Primary Container: Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container. If possible, use the original manufacturer's container. For solutions containing this compound, use a designated hazardous waste container that is in good condition and has a secure, leak-proof cap.
-
Contaminated Materials: Any materials grossly contaminated with this compound, such as weighing boats, gloves, or absorbent pads used for spills, should also be placed in the designated halogenated waste container.
-
Rinsate: When rinsing glassware that contained this compound, the initial rinsate should be collected as halogenated hazardous waste. Subsequent rinses with a cleaning solvent should also be collected if significant contamination is suspected.
3. Labeling the Waste Container: Proper labeling is crucial for regulatory compliance and safe handling. The hazardous waste label should be affixed to the container as soon as the first piece of waste is added and must include the following information:
-
Full Chemical Name: "this compound". Avoid using abbreviations or chemical formulas.[4]
-
Concentration/Quantity: An accurate estimate of the amount of this compound in the container. For mixtures, list all components and their approximate percentages.
-
Hazard Pictograms: Check the appropriate hazard pictograms for skin, eye, and respiratory irritation.
-
Principal Investigator/Laboratory Information: Your name, lab location (building and room number), and a contact phone number.
4. Temporary Storage in the Laboratory:
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within your laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.
-
Segregation: Store the halogenated waste away from incompatible materials.
-
Container Integrity: Ensure the container is kept closed at all times except when adding waste.[5]
5. Arranging for Final Disposal:
-
Contact EHS: Once the waste container is full or you are ready for it to be removed, contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.
-
Waste Manifest: You may be required to complete a hazardous waste manifest or a pickup request form, providing details about the waste stream.
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C14H9I | CID 259286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 9-Iodophenanthrene
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for 9-Iodophenanthrene, ensuring a secure laboratory environment.
Chemical and Physical Properties
A clear understanding of a compound's properties is the foundation of safe handling. Below is a summary of key data for this compound.
| Property | Value |
| Molecular Formula | C₁₄H₉I[1] |
| Molecular Weight | 304.13 g/mol [1] |
| Melting Point | 91-93 °C |
| Appearance | Light yellow to yellow solid[2] |
| Solubility | Insoluble in water[3] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific hazard warnings. Adherence to the recommended Personal Protective Equipment (PPE) is mandatory to mitigate risks.
Hazard Classifications:
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | To prevent inhalation of the solid powder, which can cause respiratory irritation. |
| Eye Protection | Chemical safety goggles or glasses with side shields | To protect eyes from dust particles that can cause serious irritation.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact, which can lead to irritation.[4] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination.[4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety.
1. Preparation:
-
Ensure a calibrated analytical balance and all necessary glassware are clean and readily available.
-
Work should be conducted within a certified chemical fume hood to control dust and vapors.[5]
-
Don all required PPE before handling the compound.
2. Weighing and Aliquoting:
-
Carefully weigh the desired amount of this compound on a tared weigh boat or paper.
-
Avoid creating dust. If any material is spilled, clean it up immediately following the spill response protocol.
-
Transfer the weighed solid to the reaction vessel or container.
3. Dissolution and Reaction:
-
Add the solvent to the solid in the fume hood.
-
If heating is required, use a controlled heating mantle and ensure proper ventilation.
-
Monitor the reaction for any unexpected changes.
4. Post-Handling:
-
Decontaminate all surfaces, glassware, and equipment used.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after the procedure is complete.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect unused this compound, contaminated weigh boats, and gloves in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.[4][6]
-
Contaminated Sharps: Any contaminated needles or sharp objects must be disposed of in a designated sharps container.
2. Container Management:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area.
3. Final Disposal:
-
Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[6]
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
